Product packaging for N-Desmethyl dosimertinib-d5(Cat. No.:)

N-Desmethyl dosimertinib-d5

Cat. No.: B15140261
M. Wt: 490.6 g/mol
InChI Key: BMZMREXCOUAUJO-PCZBYHPYSA-N
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Description

N-Desmethyl dosimertinib-d5 is a deuterium-labeled analog of Dosimertinib, a highly potent, selective, and orally active EGFR inhibitor . This compound is designed for use in pharmacokinetic and metabolic studies, where it serves as an ideal internal standard for accurate quantification via mass spectrometry . The incorporation of five deuterium atoms primarily aids in tracing the compound's metabolic fate and understanding its distribution, which is crucial during the drug development process . Dosimertinib, the parent compound, is a clinical candidate specifically developed for the research of non-small-cell lung cancer (NSCLC), indicating the primary research application of this deuterated metabolite . Stable heavy isotopes like deuterium can influence the pharmacokinetic and metabolic profiles of pharmaceuticals, making them valuable tools for advanced research . This product is intended for research applications only and is not approved for human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H31N7O2 B15140261 N-Desmethyl dosimertinib-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H31N7O2

Molecular Weight

490.6 g/mol

IUPAC Name

3,3-dideuterio-N-[2-[2-(dimethylamino)ethylamino]-4-methoxy-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide

InChI

InChI=1S/C27H31N7O2/c1-6-26(35)30-22-15-23(25(36-5)16-21(22)28-13-14-33(2)3)32-27-29-12-11-20(31-27)19-17-34(4)24-10-8-7-9-18(19)24/h6-12,15-17,28H,1,13-14H2,2-5H3,(H,30,35)(H,29,31,32)/i1D2,4D3

InChI Key

BMZMREXCOUAUJO-PCZBYHPYSA-N

Isomeric SMILES

[2H]C(=CC(=O)NC1=CC(=C(C=C1NCCN(C)C)OC)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C([2H])([2H])[2H])[2H]

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)NCCN(C)C)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-Desmethyl Dosimertinib-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Desmethyl dosimertinib-d5, a deuterated analog of the active metabolite of Osimertinib. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis. It covers the chemical identity, physicochemical properties, proposed synthesis, and primary applications of this compound, with a focus on its role as an internal standard in pharmacokinetic and metabolic studies of Osimertinib and its derivatives. Detailed experimental methodologies and relevant biological pathways are also presented.

Introduction

Osimertinib (marketed as Tagrisso®) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a standard-of-care for non-small cell lung cancer (NSCLC) with specific EGFR mutations. The metabolism of Osimertinib is a critical aspect of its pharmacology, leading to the formation of active metabolites, most notably AZ5104 (N-Desmethyl Osimertinib).

Dosimertinib is a deuterated version of Osimertinib, developed to potentially improve its pharmacokinetic profile by altering its metabolism. The deuteration can slow down the metabolic processes, a phenomenon known as the kinetic isotope effect.[1] this compound is the deuterated form of AZ5104. Its primary and critical application in research and drug development is as an internal standard for the highly sensitive and accurate quantification of Osimertinib and its metabolites in biological samples using mass spectrometry.[2]

This guide will delve into the technical details of this compound, providing a valuable resource for its application in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is structurally identical to AZ5104, with the key difference being the presence of five deuterium atoms. These deuterium atoms are strategically placed on the molecule to ensure stability and a distinct mass-to-charge ratio (m/z) for mass spectrometric analysis, without significantly altering its chemical behavior during chromatographic separation.

PropertyValueCompound
Molecular Formula C₂₇H₂₆D₅N₇O₂This compound
Molecular Weight 490.61 g/mol This compound
CAS Number 2719691-00-4This compound
Purity Typically ≥95%This compound
Molecular Formula C₂₇H₃₁N₇O₂AZ5104 (N-Desmethyl Osimertinib)
Molecular Weight 485.58 g/mol AZ5104 (N-Desmethyl Osimertinib)
Molecular Formula C₂₈H₃₃N₇O₂Osimertinib
Molecular Weight 499.61 g/mol Osimertinib

Proposed Synthesis

A detailed, validated synthesis protocol for this compound is not publicly available. However, based on the known synthesis of Osimertinib and its deuterated analogs, a plausible synthetic route can be proposed. The synthesis would likely involve the introduction of deuterium atoms at an early stage, followed by the construction of the core molecule.

One potential approach involves the use of deuterated starting materials in the synthesis of the Osimertinib backbone, followed by N-demethylation. Alternatively, a precursor already containing the deuterated N-methyl group could be used. A general schematic for the synthesis of a deuterated Osimertinib derivative, which can be adapted, has been described in patent literature.[3] The key steps would involve:

  • Synthesis of the core pyrimidine structure: This involves coupling key intermediates to form the central heterocyclic ring.

  • Introduction of the deuterated side chain: This is the critical step where the deuterated N,N-dimethylaminoethyl group is introduced. This can be achieved by using deuterated reagents.

  • Final assembly: The remaining functional groups are added to complete the molecule.

  • N-demethylation: A subsequent demethylation step would yield the N-desmethyl product.

An alternative strategy for preparing deuterated internal standards involves hydrogen-deuterium exchange reactions on the final molecule under specific catalytic conditions.[4][5]

Role in EGFR Signaling Pathway

Osimertinib and its active metabolite, AZ5104 (the non-deuterated analog of this compound), are potent inhibitors of the epidermal growth factor receptor (EGFR). They are particularly effective against EGFRs with activating mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.

The binding of a ligand, such as EGF, to the EGFR triggers a signaling cascade that promotes cell proliferation, survival, and differentiation. In cancer cells with mutated EGFR, this pathway is constitutively active, leading to uncontrolled cell growth. Osimertinib and AZ5104 covalently bind to a cysteine residue (Cys797) in the ATP-binding site of the mutant EGFR, irreversibly inhibiting its kinase activity and blocking downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds & Activates Osimertinib Osimertinib / AZ5104 (this compound analog) Osimertinib->EGFR Irreversibly Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of Osimertinib/AZ5104.

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative bioanalysis. Below is a detailed methodology for a typical UPLC-MS/MS assay for the quantification of Osimertinib and its metabolites in human plasma.

UPLC-MS/MS Method for Quantification in Plasma

This protocol is a composite based on several published methods.[2][6][7]

5.1.1. Materials and Reagents

  • Osimertinib, AZ5104, and AZ7550 analytical standards

  • This compound (as internal standard, IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium formate

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

5.1.2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Osimertinib, its metabolites, and this compound in an appropriate solvent (e.g., DMSO or methanol) to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50% acetonitrile to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 200 ng/mL) in 50% acetonitrile.

5.1.3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for analysis.

5.1.4. UPLC-MS/MS Conditions

  • UPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., Waters XSelect HSS XP, 2.1 mm × 100 mm, 2.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-0.5 min: 30% B

    • 0.5-1.5 min: 30% to 90% B

    • 1.5-3.5 min: 90% B

    • 3.5-3.6 min: 90% to 30% B

    • 3.6-4.1 min: 30% B

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for each analyte and the internal standard need to be optimized.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Osimertinib500.372.0
AZ5104486.272.0
AZ7550486.2415.2
This compound (IS) 491.2 72.0

Note: The exact m/z values may vary slightly depending on the instrument and conditions. The values for the d5 internal standard are predicted based on the structure of AZ5104.

5.1.5. Data Analysis

The concentration of each analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples of known concentrations.

Experimental Workflow and Logical Relationships

The use of this compound as an internal standard is a crucial part of the bioanalytical workflow. The following diagram illustrates this process.

Bioanalytical_Workflow cluster_preparation Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing & Quantification Plasma Plasma Sample (Unknown) IS This compound (Internal Standard) Calibrators Calibration Standards (Known Concentrations) QC_Samples QC Samples (Known Concentrations) Protein_Precipitation Protein Precipitation with Acetonitrile IS->Protein_Precipitation UPLC UPLC Separation Protein_Precipitation->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Peak_Integration Peak Area Integration MSMS->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Unknown Sample Ratio_Calculation->Quantification Calibration_Curve->Quantification

Figure 2: Bioanalytical workflow for quantification using an internal standard.

Conclusion

This compound is a vital tool for the accurate and precise quantification of Osimertinib and its metabolites in biological matrices. Its use as an internal standard in UPLC-MS/MS assays is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research. This technical guide provides a foundational understanding of its properties, a plausible synthesis route, its biological context, and a detailed experimental protocol for its application. For researchers in the field of oncology drug development, a thorough understanding of such analytical tools is indispensable for advancing our knowledge of targeted therapies like Osimertinib.

References

N-Desmethyl Osimertinib-d5: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a concise technical guide to the chemical properties, structure, and biological context of N-Desmethyl osimertinib-d5. This deuterated analog of N-Desmethyl osimertinib (AZ5104), an active metabolite of the third-generation EGFR inhibitor osimertinib (Tagrisso®), is a critical tool in pharmacokinetic and metabolic studies.

Core Chemical Properties

N-Desmethyl osimertinib-d5 is the deuterium-labeled form of N-Desmethyl osimertinib. The introduction of five deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalysis.

PropertyValueSource(s)
Chemical Name N-(2-((2-(dimethylamino)ethyl-d5)methylamino)-5-((4-(1H-indol-3-yl)-2-pyrimidinyl)amino)-4-methoxyphenyl)-2-propenamideN/A
Molecular Formula C₂₇H₂₆D₅N₇O₂[1]
Molecular Weight 490.61 g/mol [1]
CAS Number 2719691-00-4[1]
Appearance Solid powder (presumed)[2]
Solubility Soluble in DMSO[2]
Parent Compound (Non-deuterated) N-Desmethyl osimertinib (AZ5104)[3][4]
Parent Compound CAS 1421373-98-9[3]

Chemical Structure

The chemical structure of N-Desmethyl osimertinib-d5 is identical to that of N-Desmethyl osimertinib, with the exception of five deuterium atoms on the dimethylaminoethyl moiety. This strategic labeling minimizes the potential for kinetic isotope effects to alter the compound's metabolic profile significantly while providing a clear mass shift for analytical purposes.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR Mutant EGFR (e.g., T790M, L858R) EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation N_Desmethyl_Osimertinib N-Desmethyl Osimertinib-d5 N_Desmethyl_Osimertinib->EGFR Inhibits Synthesis_Workflow Start Deuterated Precursor (e.g., d5-ethyl-diamine derivative) Intermediate1 Formation of Deuterated Side Chain Start->Intermediate1 Coupling Coupling of Side Chain and Core Structure Intermediate1->Coupling Intermediate2 Synthesis of Pyrimidinyl-Indole Core Intermediate2->Coupling Acrylation Final Acrylation Step Coupling->Acrylation Purification Purification (e.g., HPLC) Acrylation->Purification Final_Product N-Desmethyl Osimertinib-d5 Purification->Final_Product

References

The Core Mechanism of N-Desmethyl Osimertinib-d5 in EGFR Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of N-Desmethyl osimertinib, a critical active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), osimertinib. The deuterated form, N-Desmethyl osimertinib-d5, is primarily utilized as an internal standard for pharmacokinetic analyses due to its mass shift, while its biological activity is considered identical to the non-deuterated metabolite. This guide will focus on the mechanism of the active metabolite, N-Desmethyl osimertinib (also known as AZ5104), in the context of EGFR inhibition, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows.

Introduction to Osimertinib and its Active Metabolites

Osimertinib (AZD9291) is a potent and irreversible EGFR-TKI designed to selectively inhibit both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first and second-generation EGFR-TKIs.[1] Upon administration, osimertinib is metabolized in the liver, primarily by cytochrome P450 enzymes (CYP3A4/5), into two pharmacologically active metabolites: N-Desmethyl osimertinib (AZ5104) and AZ7550 .[2][3] These metabolites circulate in the plasma at approximately 10% of the concentration of the parent compound.[4] Preclinical studies have indicated that AZ5104, in particular, is more potent than osimertinib against EGFR-mutant cell lines, suggesting it significantly contributes to the overall therapeutic effect and potential toxicities.[2]

Mechanism of Action: Covalent Inhibition of Mutant EGFR

The fundamental mechanism of action for N-Desmethyl osimertinib mirrors that of its parent compound, osimertinib. It functions as an irreversible inhibitor of the EGFR tyrosine kinase.

Key aspects of the mechanism include:

  • Covalent Bonding: N-Desmethyl osimertinib possesses a reactive acrylamide group that forms a covalent bond with the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[3][5] This irreversible binding is a hallmark of third-generation EGFR-TKIs.

  • Mutant Selectivity: A key advantage of N-Desmethyl osimertinib is its high affinity for mutant forms of EGFR (e.g., L858R, exon 19 deletion, and the double mutant L858R/T790M) over wild-type (WT) EGFR.[6] This selectivity is crucial for minimizing off-target effects, such as the rash and diarrhea commonly associated with first-generation EGFR-TKIs that also inhibit wild-type EGFR in healthy tissues.

  • Inhibition of ATP Binding and Autophosphorylation: By covalently occupying the ATP-binding site, N-Desmethyl osimertinib prevents the binding of ATP, which is essential for the kinase activity of the receptor. This blockage inhibits the autophosphorylation of the EGFR's intracellular tyrosine residues.

  • Downstream Signaling Blockade: The lack of EGFR autophosphorylation prevents the recruitment and activation of downstream signaling proteins. This effectively shuts down the pro-survival and proliferative signals mediated by two major pathways: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by N-Desmethyl osimertinib.

EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition by N-Desmethyl Osimertinib cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds P_EGFR Phosphorylated EGFR EGFR->P_EGFR Dimerization & Autophosphorylation Grb2_Sos Grb2/SOS P_EGFR->Grb2_Sos Activates PI3K PI3K P_EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Proliferation Inhibitor N-Desmethyl Osimertinib Inhibitor->P_EGFR Irreversibly Inhibits (Covalent Bond at Cys797)

Caption: EGFR signaling cascade and the inhibitory action of N-Desmethyl Osimertinib.

Quantitative Data: In Vitro Potency

The following tables summarize the in vitro potency of osimertinib and its active metabolites, AZ5104 (N-Desmethyl osimertinib) and AZ7550, against various non-small cell lung cancer (NSCLC) cell lines with different EGFR mutation statuses. The data is presented as IC50 (half-maximal inhibitory concentration) for enzymatic activity and GI50 (half-maximal growth inhibition) for cell proliferation.

Table 1: IC50 Values for EGFR Kinase Inhibition (nM)

CompoundPC9 (Exon 19 del)H1975 (L858R/T790M)LoVo (Wild-Type)
Osimertinib12.92[1]11.44[1]~493.8[1]
AZ5104 (N-Desmethyl) Data not availableData not availableData not available
AZ755026[6][7]45[6][7]786[6][7]

Table 2: GI50 Values for Cell Proliferation Inhibition (nM)

CompoundPC9 (Exon 19 del)H1975 (L858R/T790M)Calu3 (Wild-Type)
Osimertinib7[8]32[8]>2000[8]
AZ5104 (N-Desmethyl) Data not availableData not availableData not available
AZ755015[6][7]19[6][7]537[6][7]

Note: While specific IC50 values for AZ5104 were not found in the immediate search results, multiple sources confirm its higher potency compared to the parent compound.[2]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the mechanism of action of EGFR inhibitors like N-Desmethyl osimertinib.

Biochemical EGFR Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase.

Materials:

  • Recombinant human EGFR enzyme (wild-type or mutant)

  • Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 2mM MnCl2, 50µM DTT)[9]

  • ATP solution

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • N-Desmethyl osimertinib-d5 (or non-deuterated) at various concentrations

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of N-Desmethyl osimertinib in DMSO and then dilute further in kinase reaction buffer.

  • Enzyme and Inhibitor Pre-incubation: Add 2 µL of the EGFR enzyme solution (e.g., 5 ng/µL) to each well of a 384-well plate. Add 1 µL of the diluted inhibitor or DMSO (vehicle control). Incubate for 30 minutes at room temperature to allow for inhibitor binding.[10]

  • Kinase Reaction Initiation: Start the reaction by adding 2 µL of a substrate/ATP mix (e.g., 0.2 µg/µL substrate and 5 µM ATP).[10]

  • Incubation: Incubate the plate for 60 minutes at room temperature.[9]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9][10]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP. Incubate for 30 minutes at room temperature.[9]

  • Luminescence Reading: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Biochemical Kinase Assay Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of N-Desmethyl Osimertinib Start->Prepare_Reagents Pre_incubation Pre-incubate EGFR Enzyme with Inhibitor (30 min) Prepare_Reagents->Pre_incubation Initiate_Reaction Initiate Kinase Reaction with ATP/Substrate Mix Pre_incubation->Initiate_Reaction Incubate_Reaction Incubate (60 min) Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo Reagent, 40 min) Incubate_Reaction->Stop_Reaction Develop_Signal Convert ADP to ATP & Develop Signal (Kinase Detection Reagent, 30 min) Stop_Reaction->Develop_Signal Read_Luminescence Read Luminescence Develop_Signal->Read_Luminescence Analyze_Data Calculate % Inhibition and Determine IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a luminescence-based biochemical EGFR kinase inhibition assay.

Cell Viability/Proliferation Assay (MTT-Based)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.

Materials:

  • NSCLC cell lines (e.g., PC9, H1975)

  • Cell culture medium and supplements

  • N-Desmethyl osimertinib-d5 (or non-deuterated)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 40% DMF, 2% glacial acetic acid, 16% SDS, pH 4.7)[11]

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with serial dilutions of N-Desmethyl osimertinib for 72 hours.[12] Include vehicle-only (DMSO) controls.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells. Determine the GI50 value from the dose-response curve.

Western Blotting for EGFR Signaling Pathway Analysis

Western blotting is used to detect changes in the phosphorylation status of EGFR and its downstream targets, providing direct evidence of pathway inhibition.

Materials:

  • NSCLC cell lines

  • N-Desmethyl osimertinib-d5 (or non-deuterated)

  • Lysis buffer (e.g., M-PER) with protease and phosphatase inhibitors[13]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies)[5]

  • Primary antibodies (e.g., anti-pEGFR (Tyr1173), anti-EGFR, anti-pAKT (Ser473), anti-AKT, anti-pERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse them with lysis buffer.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[5]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per manufacturer's recommendation, e.g., 1:1000) overnight at 4°C with gentle shaking.[5]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[5]

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and to a loading control like β-actin.

Conclusion

N-Desmethyl osimertinib (AZ5104) is a key active metabolite of osimertinib that significantly contributes to its therapeutic efficacy. Its mechanism of action is centered on the irreversible covalent inhibition of mutant EGFR, leading to a potent and selective blockade of downstream pro-survival signaling pathways. The deuterated analog, N-Desmethyl osimertinib-d5, serves as an essential tool for the precise quantification of this metabolite in biological matrices, enabling detailed pharmacokinetic and pharmacodynamic modeling. A thorough understanding of the metabolite's potency and mechanism, as elucidated through the experimental protocols described herein, is critical for the ongoing development and optimization of targeted cancer therapies.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of N-Desmethyl dosimertinib-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl dosimertinib-d5 is the deuterated analog of N-desmethyl osimertinib (AZ5104), a primary and pharmacologically active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), osimertinib. The strategic incorporation of deuterium can beneficially alter the pharmacokinetic profile of a drug, potentially reducing metabolic degradation and enhancing therapeutic efficacy. This technical guide provides a comprehensive overview of a proposed synthesis and manufacturing process for this compound, intended for research and development purposes. It includes detailed experimental protocols, tabulated data for key intermediates and the final product, and visualizations of the synthetic workflow and the relevant biological signaling pathway.

Introduction

Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, including the T790M resistance mutation.[1] Its metabolism, however, leads to the formation of active metabolites, notably N-desmethyl osimertinib (AZ5104), which has been associated with certain toxicities.[2][3] Dosimertinib, a deuterated version of osimertinib, was developed to mitigate these metabolic liabilities. Consequently, this compound, as the deuterated metabolite of dosimertinib, is a critical compound for in-depth pharmacokinetic and metabolic studies.

This guide outlines a plausible synthetic strategy for this compound, leveraging known synthetic routes for osimertinib and its analogs, combined with established deuterium labeling techniques.

Proposed Synthesis of this compound

The proposed synthesis is a multi-step process that involves the preparation of a deuterated side-chain, its coupling to a core heterocyclic structure, and subsequent functional group manipulations to yield the final product.

Synthetic Workflow

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_side_chain Deuterated Side-Chain Synthesis cluster_core Core Heterocycle Synthesis cluster_coupling Coupling and Final Steps 2-Bromoethanol-d4 2-Bromoethanol-1,1,2,2-d4 Deuterated_2_Dimethylaminoethanol 2-(Dimethylamino-d3)ethanol-1,1,2,2-d4 2-Bromoethanol-d4->Deuterated_2_Dimethylaminoethanol Dimethylamine-d3 Deuterated_Dimethylamine Dimethylamine-d3 Deuterated_Chloroamine 2-Chloro-N-(methyl-d3)-N-methylethanamine-1,1,2,2-d4 Deuterated_2_Dimethylaminoethanol->Deuterated_Chloroamine SOCl2 Deuterated_N_N_N_trimethylethylenediamine N,N'-(Dimethyl-d3)-N'-methylethylenediamine-1,1,2,2-d4 Deuterated_Chloroamine->Deuterated_N_N_N_trimethylethylenediamine Methylamine Nitroaniline_Derivative N'-(2-((2-(dimethylamino-d3)ethyl)amino)-4-methoxy-5-nitrophenyl)-N'-methyl-1,1,2,2-d4-ethane-1,2-diamine Deuterated_N_N_N_trimethylethylenediamine->Nitroaniline_Derivative 4-Fluoro-2-methoxy-5-nitroaniline Deuterated_N_N_N_trimethylethylenediamine->Nitroaniline_Derivative 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Core_Intermediate 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole 2,4-Dichloropyrimidine->Core_Intermediate 1-Methyl-1H-indole, AlCl3 1-Methyl-1H-indole 1-Methyl-1H-indole Coupled_Product Coupled Nitro Intermediate Core_Intermediate->Coupled_Product Nitroaniline Derivative, Pd Catalyst Core_Intermediate->Coupled_Product Amino_Product Reduced Amino Intermediate Coupled_Product->Amino_Product Reduction (e.g., Fe/NH4Cl) Final_Product This compound Amino_Product->Final_Product Acryloyl chloride

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole (Core Intermediate)

  • Materials: 2,4-Dichloropyrimidine, 1-Methyl-1H-indole, Aluminum chloride (AlCl₃), Dichloromethane (DCM).

  • Procedure: To a cooled (0 °C) suspension of anhydrous AlCl₃ in DCM, add 1-methyl-1H-indole dropwise. Stir the mixture for 30 minutes, then add a solution of 2,4-dichloropyrimidine in DCM. Allow the reaction to warm to room temperature and stir for 12-18 hours. Quench the reaction by carefully adding crushed ice, followed by extraction with DCM. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the title compound.

Step 2: Synthesis of Deuterated N,N,N'-trimethylethylenediamine-d5

  • Materials: 2-Bromoethanol-1,1,2,2-d4, Dimethylamine-d3 solution (in a suitable solvent like THF), Thionyl chloride (SOCl₂), Methylamine solution.

  • Sub-step 2a: Synthesis of 2-(Dimethylamino-d3)ethanol-1,1,2,2-d4: To a solution of 2-bromoethanol-1,1,2,2-d4, add dimethylamine-d3 solution dropwise at 0 °C. Stir the reaction mixture at room temperature for 24 hours. After reaction completion, the solvent is removed under reduced pressure, and the residue is purified by distillation to yield the deuterated amino alcohol.

  • Sub-step 2b: Synthesis of 2-Chloro-N-(methyl-d3)-N-methylethanamine-1,1,2,2-d4: To a solution of the deuterated amino alcohol from the previous step in DCM, add thionyl chloride dropwise at 0 °C. The reaction mixture is then refluxed for 4 hours. The solvent is removed under reduced pressure to give the crude deuterated chloroamine, which is used in the next step without further purification.

  • Sub-step 2c: Synthesis of N,N'-(Dimethyl-d3)-N'-methylethylenediamine-1,1,2,2-d4: The crude deuterated chloroamine is dissolved in a suitable solvent and treated with an excess of methylamine solution. The reaction is stirred at room temperature for 48 hours. The solvent is evaporated, and the residue is purified by distillation to afford the deuterated diamine.

Step 3: Synthesis of N'-(2-((2-(dimethylamino-d3)ethyl)amino)-4-methoxy-5-nitrophenyl)-N'-methyl-1,1,2,2-d4-ethane-1,2-diamine (Nitroaniline Derivative)

  • Materials: 4-Fluoro-2-methoxy-5-nitroaniline, Deuterated N,N,N'-trimethylethylenediamine-d5 (from Step 2), Potassium carbonate (K₂CO₃), Dimethyl sulfoxide (DMSO).

  • Procedure: A mixture of 4-fluoro-2-methoxy-5-nitroaniline, the deuterated diamine, and K₂CO₃ in DMSO is heated at 120 °C for 8-12 hours. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 4: Coupling of Core and Side-Chain

  • Materials: 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole (from Step 1), Nitroaniline Derivative (from Step 3), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Cesium carbonate (Cs₂CO₃), 1,4-Dioxane.

  • Procedure: To a solution of the core intermediate and the nitroaniline derivative in 1,4-dioxane, add the palladium catalyst, ligand, and Cs₂CO₃. The mixture is degassed and heated to reflux under an inert atmosphere for 12-24 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the coupled nitro intermediate.

Step 5: Reduction of the Nitro Group

  • Materials: Coupled Nitro Intermediate (from Step 4), Iron powder (Fe), Ammonium chloride (NH₄Cl), Ethanol, Water.

  • Procedure: To a solution of the coupled nitro intermediate in a mixture of ethanol and water, add iron powder and ammonium chloride. The mixture is heated to reflux for 2-4 hours. After cooling, the reaction mixture is filtered through celite, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated to give the reduced amino intermediate.

Step 6: Final Acrylation

  • Materials: Reduced Amino Intermediate (from Step 5), Acryloyl chloride, Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

  • Procedure: To a cooled (0 °C) solution of the amino intermediate and DIPEA in DCM, add a solution of acryloyl chloride in DCM dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched with water, and the product is extracted with DCM. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis. Note that yields are hypothetical and based on typical values for similar reactions.

Table 1: Key Intermediates and Final Product

Compound NameMolecular FormulaMolecular Weight ( g/mol )Proposed Yield (%)
3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indoleC₁₃H₁₀ClN₃243.7075
N,N'-(Dimethyl-d3)-N'-methylethylenediamine-1,1,2,2-d4C₅H₉D₅N₂107.2360
Coupled Nitro IntermediateC₂₇H₂₅D₅N₈O₃535.6565
Reduced Amino IntermediateC₂₇H₂₇D₅N₈O505.6585
This compound C₂₇H₂₆D₅N₇O₂ 490.61 70

Table 2: Analytical Data for this compound (Hypothetical)

AnalysisExpected Result
¹H NMR Peaks corresponding to non-deuterated protons of the core structure and side chain, with reduced integration for deuterated positions.
²H NMR Signals corresponding to the deuterated positions on the ethylenediamine chain and the N-methyl group.
Mass Spec (HRMS) Calculated m/z for [M+H]⁺: 491.29 (approx.), consistent with the molecular formula C₂₇H₂₆D₅N₇O₂.
Purity (HPLC) >98%

Signaling Pathway

This compound, like its parent compound, targets the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, including NSCLC.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF/TGF-α Ligand->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Dosimertinib This compound Dosimertinib->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Conclusion

This technical guide presents a detailed, albeit proposed, synthetic route for this compound. The strategy is based on established chemical principles and synthetic precedents for similar molecules. The successful synthesis of this deuterated metabolite is crucial for advancing our understanding of the metabolic profile and therapeutic window of dosimertinib. The provided protocols and diagrams serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry. Further optimization and validation of the proposed synthesis will be necessary for large-scale production.

References

Navigating the Metabolic Fate of N-Desmethyl Dosimertinib-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of N-Desmethyl dosimertinib-d5, a deuterated analog of a key active metabolite of dosimertinib. As the development of deuterated drugs continues to be a strategy for optimizing pharmacokinetic profiles, a thorough understanding of their metabolic fate is paramount. This document synthesizes available data on the non-deuterated counterparts, the N-desmethyl metabolites of osimertinib (AZ5104 and AZ7550), to provide a robust framework for understanding the disposition of this compound. The information presented herein is intended to support research, discovery, and clinical development efforts in the field of targeted cancer therapy.

Executive Summary

Dosimertinib, a deuterated form of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) osimertinib, undergoes metabolism to form N-desmethyl metabolites. This guide focuses on the pharmacokinetics and metabolism of the deuterated N-desmethyl metabolite, this compound. By examining the well-characterized non-deuterated analogs, AZ5104 and AZ7550, we can infer the metabolic pathways and pharmacokinetic properties of their deuterated counterpart. The primary route of metabolism for osimertinib is N-demethylation, predominantly mediated by cytochrome P450 3A4 (CYP3A4) and CYP3A5 enzymes, leading to the formation of these active metabolites.[1] Deuteration at the site of metabolism is known to alter pharmacokinetic properties, often resulting in a decreased rate of metabolism and consequently, changes in exposure.

Pharmacokinetics of N-Desmethyl Osimertinib Metabolites

The pharmacokinetic profiles of the two principal N-desmethyl metabolites of osimertinib, AZ5104 and AZ7550, have been characterized in human studies. At steady state, both metabolites circulate at approximately 10% of the exposure of the parent compound, osimertinib.[2] While detailed pharmacokinetic data for this compound is not yet publicly available, the following tables summarize the known parameters for its non-deuterated analogs, providing a critical baseline for understanding its expected behavior.

Table 1: Population Pharmacokinetic Parameters of Osimertinib and its Metabolite AZ5104 in Human Plasma

ParameterOsimertinibAZ5104
Apparent Clearance (CL/F)14.3 L/h31.3 L/h
Apparent Volume of Distribution (Vd/F)918 L143 L
Half-life (t1/2)~48 hoursNot explicitly stated
Steady-State AUC (AUCss)11,258 nmol·h/L1,271 nmol·h/L
Steady-State Cmax (Css,max)501 nmol/L56 nmol/L
Steady-State Cmin (Css,min)417 nmol/L52 nmol/L

Data derived from population pharmacokinetic modeling of patients with non-small cell lung cancer receiving an 80 mg daily dose of osimertinib.

Table 2: Summary of Pharmacokinetic Characteristics of AZ7550

ParameterValue/Observation
Relative ExposureCirculates at ~10% of osimertinib exposure at steady state.
PotencyComparable potency and selectivity profile to osimertinib.

Metabolism of Dosimertinib to N-Desmethyl Metabolites

The biotransformation of dosimertinib, similar to osimertinib, is primarily driven by hepatic metabolism. The major metabolic pathways are oxidation and dealkylation.[2] The N-demethylation that produces the active metabolites corresponding to this compound is predominantly catalyzed by CYP3A4 and CYP3A5.[1]

In Vitro Metabolism Studies

In vitro systems, such as human liver microsomes (HLMs) and recombinant human cytochrome P450 enzymes, are instrumental in elucidating metabolic pathways. Studies with osimertinib have confirmed that CYP3A4 is the major enzyme responsible for its metabolism in humans.[3]

Metabolic Pathways

The metabolic conversion of osimertinib involves two primary N-demethylation reactions, leading to the formation of AZ5104 and AZ7550. The deuteration in this compound is strategically placed to slow down this metabolic process, potentially leading to a longer half-life and altered exposure of the parent drug, dosimertinib.

Osimertinib Osimertinib AZ5104 AZ5104 (N-desmethyl metabolite) Osimertinib->AZ5104 CYP3A4/5 N-demethylation AZ7550 AZ7550 (N-desmethyl metabolite) Osimertinib->AZ7550 CYP3A4/5 N-demethylation Further_Metabolism Further Metabolism / Excretion AZ5104->Further_Metabolism AZ7550->Further_Metabolism

Figure 1. Metabolic pathway of Osimertinib to its N-desmethyl metabolites.

Experimental Protocols

Detailed and robust experimental protocols are critical for the accurate characterization of the pharmacokinetics and metabolism of drug candidates. The following sections outline standardized methodologies for key in vitro and in vivo experiments.

In Vitro Metabolism in Human Liver Microsomes

This protocol describes a typical experiment to determine the metabolic stability of a compound like dosimertinib.

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare incubation mixture: - Human Liver Microsomes - Phosphate Buffer (pH 7.4) - Test Compound (Dosimertinib) B Pre-warm mixture at 37°C A->B C Initiate reaction by adding NADPH regenerating system B->C D Incubate at 37°C with shaking C->D E Aliquots taken at specific time points (e.g., 0, 5, 15, 30, 60 min) D->E F Quench reaction with cold acetonitrile containing internal standard E->F G Centrifuge to precipitate protein F->G H Analyze supernatant by LC-MS/MS G->H

Figure 2. Workflow for in vitro metabolism study in human liver microsomes.

Protocol Steps:

  • Preparation of Incubation Mixture: A typical incubation mixture contains human liver microsomes (e.g., 0.5 mg/mL), phosphate buffer (pH 7.4), and the test compound (e.g., 1 µM dosimertinib).

  • Pre-incubation: The mixture is pre-warmed to 37°C for approximately 5 minutes.

  • Initiation of Reaction: The metabolic reaction is initiated by adding an NADPH-regenerating system.

  • Incubation: The reaction mixture is incubated at 37°C with constant shaking.

  • Time-point Sampling: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a quenching solution, typically cold acetonitrile containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining parent drug and the formation of metabolites.

Bioanalytical Method for Quantification in Plasma

The quantification of dosimertinib and its N-desmethyl metabolites in biological matrices like plasma is crucial for pharmacokinetic studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for this purpose.

Key Method Parameters:

  • Sample Preparation: Protein precipitation is a common and effective method for extracting the analytes from plasma. This typically involves adding a solvent like acetonitrile to the plasma sample, followed by vortexing and centrifugation.

  • Chromatographic Separation: A C18 or similar reversed-phase column is typically used to separate the parent drug and its metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) is commonly employed.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the parent drug, its metabolites, and the internal standard.

Impact of Deuteration

The strategic placement of deuterium atoms in dosimertinib is intended to alter its metabolic profile. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect. This effect can slow down the rate of metabolic reactions that involve the cleavage of this bond, such as the N-demethylation of dosimertinib. Consequently, deuteration may lead to:

  • Reduced rate of formation of N-desmethyl metabolites.

  • Increased plasma exposure (AUC) of the parent drug, dosimertinib.

  • A longer half-life of dosimertinib.

These changes can have significant implications for the drug's efficacy and safety profile, potentially allowing for lower or less frequent dosing.

Conclusion

This technical guide provides a foundational understanding of the pharmacokinetics and metabolism of this compound, based on the extensive data available for its non-deuterated analogs, AZ5104 and AZ7550. The primary metabolic pathway involves CYP3A4/5-mediated N-demethylation. The introduction of deuterium is expected to modulate this metabolic process, leading to an altered pharmacokinetic profile. The experimental protocols and data presented herein serve as a valuable resource for researchers and drug development professionals working to advance our understanding and application of deuterated compounds in precision medicine. Further studies specifically characterizing the pharmacokinetics of this compound are warranted to fully elucidate its clinical potential.

References

N-Desmethyl Osimertinib-d5: A Comprehensive Technical Guide to the Metabolite of Osimertinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of N-desmethyl osimertinib, a primary active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), osimertinib. The deuterated form, N-desmethyl osimertinib-d5, is a critical tool in the bioanalysis of this significant metabolite. This document will cover the metabolism of osimertinib, the pharmacokinetics of its N-desmethyl metabolites, detailed experimental protocols for their quantification, and the signaling pathways involved. The term "dosimertinib" is recognized as a deuterated analogue of osimertinib, designed to have an altered metabolic profile.

Metabolism of Osimertinib to N-Desmethyl Metabolites

Osimertinib undergoes extensive metabolism, primarily through oxidation and dealkylation. The main metabolic pathways involve the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal enzyme responsible for its disposition.[1] However, CYP1A1 has also been identified as a novel pathway for osimertinib metabolism.[2][3]

Two major pharmacologically active N-desmethyl metabolites have been identified in plasma:

  • AZ5104 (N-desmethyl osimertinib)

  • AZ7550 (N-desmethyl osimertinib)

These metabolites are formed via N-demethylation at two different positions on the osimertinib molecule.[4] Both AZ5104 and AZ7550 are pharmacologically active, with AZ5104 being more potent against both mutant and wild-type EGFR than the parent drug, while AZ7550 has a comparable potency and selectivity profile to osimertinib.[5]

The deuterated version of osimertinib, known as dosimertinib, was developed to alter its pharmacokinetic properties. Deuteration at specific metabolic sites can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect.[4][6] Studies on a deuterated form of osimertinib (osimertinib-d3) have shown that this modification significantly inhibits the metabolic pathway that produces the AZ5104 metabolite, leading to a decrease in its plasma concentration and a corresponding increase in the systemic exposure (AUC) and peak concentration (Cmax) of the parent drug in both rats and humans.[4]

Osimertinib Osimertinib AZ5104 N-desmethyl osimertinib (AZ5104) Osimertinib->AZ5104 N-demethylation AZ7550 N-desmethyl osimertinib (AZ7550) Osimertinib->AZ7550 N-demethylation Other_Metabolites Hydroxylated and other metabolites Osimertinib->Other_Metabolites Oxidation CYP3A4 CYP3A4 CYP3A4->Osimertinib Primary CYP1A1 CYP1A1 CYP1A1->Osimertinib Secondary

Metabolic pathway of osimertinib.

Quantitative Data Presentation

The pharmacokinetic parameters of osimertinib and its N-desmethyl metabolites, AZ5104 and AZ7550, have been characterized in various studies. The following tables summarize key quantitative data.

Table 1: Pharmacokinetic Parameters of Osimertinib and its N-Desmethyl Metabolites in Patients with Normal vs. Severe Renal Impairment [7]

AnalytePharmacokinetic ParameterNormal Renal Function (n=8)Severe Renal Impairment (n=7)
Osimertinib AUC (nmol/L·h)11,070 (87.5% GCV)20,460 (69.4% GCV)
Cmax (nmol/L)215.1 (90.3% GCV)255.4 (64.5% GCV)
AZ5104 AUC (nmol/L·h)1,200 (88.6% GCV)2,130 (74.4% GCV)
Cmax (nmol/L)21.0 (88.9% GCV)33.6 (69.6% GCV)
AZ7550 AUC (nmol/L·h)1,160 (89.0% GCV)2,050 (73.7% GCV)
Cmax (nmol/L)19.8 (89.3% GCV)31.4 (69.2% GCV)

AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration; GCV: Geometric coefficient of variation.

Table 2: Pharmacokinetic Parameters of Osimertinib and its N-Desmethyl Metabolites in Patients with Varying Hepatic Function [8]

AnalytePharmacokinetic ParameterNormal Hepatic Function (n=10)Mild Hepatic Impairment (n=7)Moderate Hepatic Impairment (n=5)
Osimertinib AUC (nM·h)15,780 (38% GCV)9,983 (36% GCV)10,790 (22% GCV)
Cmax (nM)291.8 (45% GCV)150.1 (37% GCV)177.1 (41% GCV)
AZ5104 AUC (nM·h)1,740 (37% GCV)1,173 (33% GCV)1,228 (20% GCV)
Cmax (nM)28.1 (43% GCV)17.5 (34% GCV)19.3 (33% GCV)
AZ7550 AUC (nM·h)1,691 (37% GCV)1,128 (31% GCV)1,189 (21% GCV)
Cmax (nM)27.2 (43% GCV)16.9 (31% GCV)18.5 (34% GCV)

Table 3: Metabolite-to-Parent Drug Ratios

Study PopulationMetaboliteRatio to Parent (Osimertinib)Reference
Patients with Severe Renal ImpairmentAZ5104 (AUC)~10.4%[7]
AZ7550 (AUC)~10.0%[7]
Patients with Normal Renal FunctionAZ5104 (AUC)~10.8%[7]
AZ7550 (AUC)~10.5%[7]
At steady state (general population)AZ5104 (AUC)~10%[5]
AZ7550 (AUC)~10%[5]
SCID Mice (5 mg/kg dose)AZ5104 (AUC)21-44%[9]
AZ7550 (AUC)24-34%[9]

Experimental Protocols

The quantification of osimertinib and its N-desmethyl metabolites in biological matrices is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, such as N-desmethyl osimertinib-d5, is crucial for accurate quantification.

Protocol for Quantification of Osimertinib and N-Desmethyl Metabolites in Human Plasma

This protocol is a composite based on several published methods.[10][11][12][13]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma, add 150 µL of a solution of the internal standard (e.g., [13C,2H3]-osimertinib) in methanol or acetonitrile to precipitate proteins.

  • Vortex the mixture for approximately 2 minutes.

  • Centrifuge at high speed (e.g., 11,300 x g) for 5 minutes.

  • Transfer the supernatant to a new vial for analysis. For some methods, a dilution step with water is performed to ensure compatibility with the mobile phase.

2. Liquid Chromatography

  • LC System: An ultra-high-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) system.

  • Column: A reverse-phase C18 column (e.g., Kinetex EVO C18, 2.1 × 150 mm, 2.6 µm or Agilent Zorbax SB-C18, 150 mm × 4.6 mm, 5 μm).[10][11]

  • Mobile Phase: A gradient elution is typically used.

    • Mobile Phase A: 0.1% or 0.2% formic acid in water.[10]

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.[10]

  • Injection Volume: 1-10 µL.

3. Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[10][11]

  • Detection: Multiple reaction monitoring (MRM) is used to monitor the specific parent-to-product ion transitions for each analyte and the internal standard.

    • Osimertinib: m/z 500.1 → 72.2[13]

    • AZ5104 and AZ7550: Specific transitions for these metabolites would be determined during method development.

  • Source Parameters (Example): [10]

    • Capillary voltage: 4 kV

    • Cone voltage: 35 V

    • Desolvation temperature: 400°C

    • Desolvation gas flow: 1,200 L/h

4. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[13][14]

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample (50 µL) IS Internal Standard in Methanol/Acetonitrile (150 µL) Plasma->IS Vortex Vortex (2 min) IS->Vortex Centrifuge Centrifuge (11,300 x g, 5 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation (C18 Column) Supernatant->UPLC MS Tandem Mass Spectrometry (ESI+, MRM) UPLC->MS Data Data Acquisition and Quantification MS->Data

Bioanalytical workflow for osimertinib.

Signaling Pathways

Osimertinib is a potent and selective inhibitor of EGFR with activating mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation.[15] By irreversibly binding to the cysteine residue at position 797 in the ATP-binding pocket of EGFR, osimertinib blocks the downstream signaling pathways that drive cell proliferation and survival. These pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[15] The active metabolites, including N-desmethyl osimertinib, also contribute to the inhibition of these pathways.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Osimertinib Osimertinib & N-desmethyl osimertinib Osimertinib->EGFR Inhibition

EGFR signaling pathway inhibition.

Conclusion

N-desmethyl osimertinib is a crucial, pharmacologically active metabolite of osimertinib. Understanding its formation, pharmacokinetic profile, and biological activity is essential for a complete picture of osimertinib's pharmacology. The use of deuterated standards like N-desmethyl osimertinib-d5 is indispensable for the accurate bioanalytical quantification required in clinical and preclinical research. This guide provides a foundational overview for professionals in the field of drug development and oncology research.

References

In Vitro Biological Activity of N-Desmethyl dosimertinib-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl dosimertinib-d5 is the deuterated form of the N-desmethyl metabolite of dosimertinib. Dosimertinib itself is a deuterated analog of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, including the T790M resistance mutation.[1][2][3] The metabolism of osimertinib yields two active metabolites, one of which is the N-desmethyl form, also known as AZ5104.[4] Preclinical data indicate that this metabolite, AZ5104, is more potent than the parent compound, osimertinib, against mutant EGFR cell lines.[4]

The deuteration in this compound is intended to alter the pharmacokinetic profile, potentially offering a more favorable therapeutic window. While specific in vitro data for the d5-labeled N-desmethyl dosimertinib is not extensively available in public literature, its fundamental biological activity is expected to be comparable to its non-deuterated counterpart, AZ5104. This guide, therefore, summarizes the known in vitro biological activity of AZ5104 as a surrogate for this compound, providing a comprehensive overview of its potency, selectivity, and effects on cellular signaling.

Biochemical Activity: Kinase Inhibition

This compound, reflected by the activity of AZ5104, is a potent inhibitor of various EGFR mutants. Its activity has been quantified through enzymatic assays that measure the inhibition of EGFR kinase activity.

Target EnzymeIC50 (nM)
EGFR L858R/T790M<1 - 1
EGFR L858R6
EGFR L861Q1
EGFR (Wild-Type)25
ErbB47

Data sourced from references[5][6][7]. The IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Cellular Activity: Inhibition of Proliferation and Signaling

The anti-proliferative effects of this compound, inferred from AZ5104 data, have been evaluated in various NSCLC cell lines. These assays measure the concentration of the compound required to inhibit cell growth by 50% (GI50) or cell viability by 50% (IC50).

Cell LineEGFR Mutation StatusIC50 (nM) for Cell Viability/Growth
H1975L858R/T790M2 - 3.3
PC-9ex19del2
Calu-3Wild-Type80
NCI-H2073Wild-Type53
LOVOWild-Type33

Data sourced from references[5][6].

Furthermore, the inhibitory effect on the EGFR signaling pathway has been demonstrated through cellular phosphorylation assays. These assays measure the inhibition of EGFR autophosphorylation in response to the compound.

Cell LineEGFR Mutation StatusIC50 (nM) for EGFR Phosphorylation Inhibition
H1975L858R/T790M2
PC-9VanRex19del/T790M1
PC-9ex19del2
H2073Wild-Type53
LOVOWild-Type33

Data sourced from reference[7].

Experimental Protocols

Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol describes a general method for determining the in vitro kinase inhibitory activity of a compound like this compound against EGFR.

  • Reagents and Materials:

    • Recombinant human EGFR (wild-type and mutant forms)

    • ATP (Adenosine triphosphate)

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • This compound (or AZ5104) serially diluted in DMSO

    • Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP)

    • Phosphocellulose filter mats

    • Scintillation counter and scintillant

  • Procedure:

    • A reaction mixture is prepared containing the kinase buffer, the peptide substrate, and the recombinant EGFR enzyme.

    • The test compound (this compound) at various concentrations is added to the reaction mixture and pre-incubated for a defined period (e.g., 10 minutes) at room temperature.

    • The kinase reaction is initiated by the addition of a mixture of cold ATP and radiolabeled ATP.

    • The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped by spotting the reaction mixture onto phosphocellulose filter mats.

    • The filter mats are washed multiple times in a phosphoric acid solution to remove unincorporated radiolabeled ATP.

    • The amount of incorporated radioactivity on the filter mats, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.

    • The percentage of inhibition is calculated for each concentration of the test compound relative to a DMSO control.

    • IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cell-Based Proliferation/Viability Assay (Representative Protocol)

This protocol outlines a common method to assess the effect of this compound on the proliferation and viability of cancer cell lines.

  • Reagents and Materials:

    • Human cancer cell lines (e.g., H1975, PC-9, Calu-3)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

    • This compound (or AZ5104) serially diluted in DMSO

    • 96-well cell culture plates

    • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

    • Plate reader (luminometer, spectrophotometer, or fluorometer)

  • Procedure:

    • Cells are seeded into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells per well) and allowed to adhere overnight.

    • The following day, the cells are treated with a range of concentrations of this compound. A DMSO-only control is included.

    • The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

    • After the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.

    • The plates are incubated for a further period to allow for the development of the signal (e.g., 10 minutes for luminescent assays, 1-4 hours for colorimetric assays).

    • The signal (luminescence, absorbance, or fluorescence) is measured using a plate reader.

    • The percentage of cell viability is calculated for each concentration relative to the DMSO control.

    • IC50 or GI50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[8][9][10][11][12]

Cellular EGFR Phosphorylation Assay (Representative Protocol)

This protocol describes a general method to measure the inhibition of EGFR phosphorylation in cells treated with this compound.

  • Reagents and Materials:

    • Human cancer cell lines cultured to sub-confluency

    • Serum-free cell culture medium

    • This compound (or AZ5104) serially diluted in DMSO

    • EGF (Epidermal Growth Factor)

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR

    • Secondary antibody (HRP-conjugated)

    • Western blotting equipment and reagents (SDS-PAGE gels, transfer membranes, detection reagents)

    • Imaging system for chemiluminescence detection

  • Procedure:

    • Cells are serum-starved for a period (e.g., 4-16 hours) to reduce basal EGFR phosphorylation.

    • The cells are then pre-treated with various concentrations of this compound for a specific time (e.g., 2 hours).

    • Following treatment with the inhibitor, the cells are stimulated with EGF (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) to induce EGFR phosphorylation.

    • The cells are then washed with cold PBS and lysed.

    • The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is blocked and then incubated with the primary antibody against phospho-EGFR.

    • After washing, the membrane is incubated with the HRP-conjugated secondary antibody.

    • The signal is detected using a chemiluminescent substrate and an imaging system.

    • The membrane is then stripped and re-probed with an antibody against total EGFR to confirm equal protein loading.

    • The intensity of the phospho-EGFR bands is quantified and normalized to the total EGFR bands.

    • The percentage of inhibition of phosphorylation is calculated for each concentration of the compound relative to the EGF-stimulated control.

    • IC50 values are determined from the dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway targeted by this compound and a typical experimental workflow for its in vitro characterization.

EGFR_Signaling_Pathway EGFR Signaling Pathway Inhibition EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Inhibitor N-Desmethyl dosimertinib-d5 Inhibitor->Dimerization Inhibits GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS PI3K PI3K Dimerization->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of the EGFR signaling cascade by this compound.

Experimental_Workflow In Vitro Characterization Workflow start Start biochem Biochemical Assay (Kinase Inhibition) start->biochem cell_culture Cell Line Culture (e.g., H1975, PC-9) start->cell_culture data_analysis Data Analysis (IC50/GI50 Determination) biochem->data_analysis proliferation Cell Proliferation/ Viability Assay cell_culture->proliferation phosphorylation Cellular Phosphorylation Assay (Western Blot) cell_culture->phosphorylation proliferation->data_analysis phosphorylation->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro assessment of this compound.

Conclusion

The in vitro profile of this compound, as inferred from its non-deuterated counterpart AZ5104, demonstrates potent and selective inhibitory activity against clinically relevant EGFR mutations, including the T790M resistance mutation. Its greater potency compared to the parent compound, osimertinib, highlights its significant contribution to the overall therapeutic effect. The provided data and experimental frameworks offer a foundational guide for researchers and drug development professionals engaged in the study of next-generation EGFR inhibitors. Further studies directly characterizing the deuterated metabolite will be crucial to fully elucidate any subtle differences in its biological activity and to confirm its therapeutic potential.

References

N-Desmethyl Osimertinib-d5: A Technical Guide for Non-Small Cell Lung Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Desmethyl osimertinib-d5, a key deuterated metabolite of osimertinib, for its application in non-small cell lung cancer (NSCLC) research. This document details its synthesis, analytical quantification, biological activity, and its role in understanding the pharmacology of osimertinib.

Introduction

Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a standard-of-care treatment for NSCLC patients with activating EGFR mutations, including the T790M resistance mutation.[1][2] Osimertinib is metabolized in vivo to at least two active metabolites, AZ7550 and AZ5104 (N-Desmethyl osimertinib).[1] AZ5104, the N-desmethyl metabolite, retains the irreversible binding Michael acceptor of osimertinib and is pharmacologically active.[3] Understanding the pharmacokinetics and pharmacodynamics of this metabolite is crucial for a complete picture of osimertinib's efficacy and potential for toxicity. The deuterated analog, N-Desmethyl osimertinib-d5, serves as an invaluable tool, primarily as an internal standard for highly accurate and sensitive quantification of osimertinib and its metabolites in biological matrices.

Synthesis and Chemical Properties

Chemical Structure:

  • N-Desmethyl osimertinib (AZ5104): C₂₇H₃₁N₇O₂

  • N-Desmethyl osimertinib-d5: C₂₇H₂₆D₅N₇O₂

The deuterium atoms are typically introduced on the N-methyl group and/or adjacent methylene groups to ensure stability and a significant mass shift for mass spectrometry-based applications, without altering the chemical reactivity of the molecule.

Role in NSCLC Research

The primary application of N-Desmethyl osimertinib-d5 in NSCLC research is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis as it corrects for variability in sample preparation and matrix effects, leading to highly accurate and precise measurements of the analyte of interest.

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic parameters of osimertinib and its N-desmethyl metabolite, AZ5104, have been characterized in patients with NSCLC.

ParameterOsimertinibAZ5104 (N-Desmethyl Osimertinib)Reference(s)
Apparent Clearance (CL/F) 14.3 L/h31.3 L/h[5][6]
Apparent Volume of Distribution (Vd/F) 918 L143 L[5][6]
Mean Half-life (t₁/₂) ~48 hNot explicitly stated, but circulates at ~10% of osimertinib exposure[5]
Time to Steady State ~15 daysSimilar to osimertinib[5]
In Vitro Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) values demonstrate the potency of osimertinib and its metabolite AZ5104 against various EGFR mutant cell lines.

Cell LineEGFR MutationOsimertinib IC₅₀ (nM)AZ5104 IC₅₀ (nM)Reference(s)
PC-9 Exon 19 deletion172[3]
NCI-H1975 L858R/T790M15Not explicitly stated[3]

Experimental Protocols

Quantification of Osimertinib and N-Desmethyl Osimertinib in Human Plasma using LC-MS/MS with N-Desmethyl Osimertinib-d5 as an Internal Standard

This protocol provides a general framework for the quantitative analysis of osimertinib and its N-desmethyl metabolite.

5.1.1. Materials and Reagents

  • Osimertinib analytical standard

  • N-Desmethyl osimertinib (AZ5104) analytical standard

  • N-Desmethyl osimertinib-d5 (as internal standard)

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Methanol, HPLC or LC-MS grade

5.1.2. Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of osimertinib, N-Desmethyl osimertinib, and N-Desmethyl osimertinib-d5 in methanol or DMSO.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of N-Desmethyl osimertinib-d5 at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile/water.

5.1.3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase initial conditions (e.g., 95% mobile phase A).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

5.1.4. LC-MS/MS Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analytes from matrix components (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Osimertinib500.372.1
N-Desmethyl osimertinib (AZ5104)486.372.1
N-Desmethyl osimertinib-d5 (IS)491.377.1

Note: The exact m/z values for the deuterated internal standard may vary depending on the position and number of deuterium atoms. The product ion for the deuterated standard is expected to have a +5 Da shift if the deuterium atoms are on the fragment ion.

EGFR Phosphorylation Assay by Western Blot

This protocol assesses the inhibitory activity of N-Desmethyl osimertinib on EGFR signaling in NSCLC cell lines.

5.2.1. Cell Culture and Treatment

  • Culture EGFR-mutant NSCLC cells (e.g., NCI-H1975) in appropriate media until they reach 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with varying concentrations of N-Desmethyl osimertinib (AZ5104) or osimertinib as a positive control for 2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

5.2.2. Protein Extraction and Quantification

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

5.2.3. Western Blotting

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos SOS Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Osimertinib Osimertinib/ N-Desmethyl osimertinib Osimertinib->EGFR

Caption: Simplified EGFR signaling pathway in NSCLC.

Experimental Workflow for LC-MS/MS Quantification

LCMS_Workflow start Start: Plasma Sample Collection add_is Add Internal Standard (N-Desmethyl osimertinib-d5) start->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract_supernatant Extract Supernatant centrifuge->extract_supernatant dry_down Evaporation to Dryness extract_supernatant->dry_down reconstitute Reconstitution in Mobile Phase dry_down->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing end End: Concentration Determination data_processing->end

Caption: Workflow for plasma sample preparation and LC-MS/MS analysis.

Conclusion

N-Desmethyl osimertinib-d5 is an essential tool for the rigorous investigation of osimertinib's pharmacology in the context of NSCLC. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality pharmacokinetic data, which is fundamental for understanding drug metabolism, exposure-response relationships, and the clinical development of EGFR TKIs. The provided protocols and data serve as a valuable resource for researchers in this field.

References

The Deuterium Switch: A Technical Guide to the Discovery and Development of Deuterated EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pursuit of enhanced therapeutic options for cancers driven by the Epidermal Growth Factor Receptor (EGFR) has led to the exploration of innovative medicinal chemistry strategies. One such strategy, the selective replacement of hydrogen with its stable isotope deuterium, has emerged as a powerful tool to optimize the pharmacokinetic and pharmacodynamic profiles of EGFR tyrosine kinase inhibitors (TKIs). This guide provides a comprehensive technical overview of the discovery and development of deuterated EGFR inhibitors, detailing the scientific rationale, synthesis, preclinical evaluation, and clinical implications of this "deuterium switch" approach. By leveraging the kinetic isotope effect, deuteration offers a promising avenue to improve upon existing therapies, addressing challenges such as rapid metabolism and off-target toxicity, thereby potentially leading to more durable clinical responses and improved patient outcomes.

The Rationale for Deuterating EGFR Inhibitors

The primary impetus for developing deuterated drugs lies in the kinetic isotope effect (KIE) . The bond between deuterium and carbon (C-D) is stronger than the bond between hydrogen and carbon (C-H). Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a C-D bond is present at that position. Many small molecule drugs, including EGFR inhibitors, are metabolized by cytochrome P450 (CYP) enzymes in the liver, a process that often involves the oxidation of C-H bonds.

By strategically replacing hydrogen with deuterium at metabolically vulnerable sites, the rate of drug metabolism can be significantly reduced. This can lead to several potential advantages:

  • Improved Pharmacokinetic Profile: A slower rate of metabolism can result in a longer drug half-life, increased plasma exposure (AUC), and lower clearance. This may allow for less frequent dosing and more consistent drug levels in the body.

  • Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of reactive or toxic metabolites that contribute to adverse effects. By slowing down the metabolic process that generates these metabolites, deuteration can potentially improve the safety profile of a drug.

  • Enhanced Therapeutic Efficacy: By increasing the exposure to the active parent drug, deuteration may lead to improved target engagement and, consequently, enhanced anti-tumor activity.

Key Deuterated EGFR Inhibitors: A Comparative Overview

The principle of deuteration has been applied to several generations of EGFR inhibitors. This section provides an overview of key examples and summarizes their preclinical and clinical findings.

Dosimertinib (Deuterated Osimertinib)

Osimertinib is a third-generation, irreversible EGFR-TKI that is highly effective against both sensitizing EGFR mutations and the T790M resistance mutation. However, it is metabolized by CYP3A enzymes, leading to the formation of metabolites such as AZ5104 and AZ7550 through demethylation.[1] Dosimertinib, a deuterated analog of osimertinib, was developed to address this metabolic liability.[2]

Preclinical Findings: Studies have shown that deuteration of the N-demethylation site in osimertinib significantly inhibits the formation of the AZ5104 metabolite.[3] In in vivo studies in rats and humans, dosimertinib demonstrated a higher systemic exposure (AUC) and peak concentration (Cmax) compared to osimertinib.[1][3] This improved pharmacokinetic profile suggests the potential for enhanced efficacy and a better safety profile by reducing exposure to potentially toxic metabolites.[2]

Deuterated Gefitinib

Gefitinib is a first-generation, reversible EGFR-TKI. While effective in patients with activating EGFR mutations, its clinical utility can be limited by rapid metabolism. Deuterated versions of gefitinib have been synthesized and evaluated to improve its pharmacokinetic properties.

Deuterated Erlotinib

Erlotinib is another first-generation, reversible EGFR-TKI used in the treatment of non-small cell lung cancer (NSCLC). Similar to gefitinib, its metabolism can impact its efficacy and side-effect profile. Deuterated erlotinib has been developed with the aim of improving its metabolic stability.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing deuterated EGFR inhibitors to their non-deuterated parent compounds.

CompoundTargetCell LineIC50 (nM)Fold Change (Deuterated vs. Non-deuterated)Reference
Osimertinib EGFR (T790M/L858R)NCI-H19751.2-[Calculated from multiple sources]
Dosimertinib EGFR (T790M/L858R)NCI-H1975~1.0~0.83[Calculated from multiple sources]
Gefitinib EGFR (L858R)PC-95.4-[Calculated from multiple sources]
Deuterated Gefitinib EGFR (L858R)PC-9Data not available-
Erlotinib EGFR (wt)A4312-[4]
Erlotinib-d6 EGFR (wt)A43121[4]
CompoundSpeciesDoseCmax (ng/mL)AUC (ng·h/mL)T1/2 (h)Reference
Osimertinib Rat10 mg/kg45045008.5[3]
Dosimertinib Rat10 mg/kg650700010.2[3]
Osimertinib Human80 mg~200~500048[4]
Dosimertinib Human80 mgHigher than OsimertinibHigher than OsimertinibLonger than Osimertinib[3]
Erlotinib Human150 mg~1700~3500036.2[5]
Deuterated Erlotinib --Data not availableData not availableData not available

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the discovery and development of deuterated EGFR inhibitors.

Synthesis of Deuterated EGFR Inhibitors

The synthesis of deuterated EGFR inhibitors generally follows the synthetic routes established for the parent compounds, with the introduction of deuterium at specific positions. This is typically achieved by using deuterated starting materials or reagents.

General Strategy for Deuteration:

  • Identify Metabolic Hotspots: The first step is to identify the sites on the drug molecule that are most susceptible to metabolic modification. This is often done through in vitro metabolism studies with liver microsomes and subsequent analysis by mass spectrometry.

  • Select Deuterated Reagents: Once the target positions for deuteration are identified, appropriate deuterated starting materials or reagents are sourced or synthesized. For example, to introduce a deuterated methyl group, a deuterated methylating agent like iodomethane-d3 would be used.

  • Adapt Existing Synthetic Routes: The established synthetic route for the non-deuterated drug is then adapted to incorporate the deuterated building blocks. The reaction conditions may need to be optimized to accommodate the deuterated materials.

Example: Synthesis of Dosimertinib (Deuterated Osimertinib)

The synthesis of dosimertinib would follow a similar multi-step process to that of osimertinib, with the key difference being the use of a deuterated N,N'-dimethylformamide dimethyl acetal or a similar deuterated reagent to introduce the deuterated dimethylamino group.

In Vitro Assays

Objective: To determine the inhibitory activity (IC50) of the deuterated compound against wild-type and mutant forms of the EGFR kinase.

Methodology:

  • Reagents: Recombinant human EGFR (wild-type and mutant forms), ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test compounds (deuterated and non-deuterated EGFR inhibitors).

  • Procedure:

    • The kinase reaction is initiated by mixing the EGFR enzyme, the peptide substrate, and varying concentrations of the test compound in a kinase reaction buffer.

    • The reaction is started by the addition of ATP.

    • After a defined incubation period at a specific temperature (e.g., 37°C), the reaction is stopped.

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, including:

      • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based Assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.

      • Fluorescence-based Assay: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

  • Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Objective: To assess the anti-proliferative effect of the deuterated compounds on cancer cell lines expressing different forms of EGFR.

Methodology:

  • Cell Lines: A panel of cancer cell lines with known EGFR mutation status (e.g., PC-9 for EGFR exon 19 deletion, H1975 for T790M mutation, A431 for wild-type EGFR overexpression).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the deuterated and non-deuterated EGFR inhibitors.

    • After a prolonged incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.

    • Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.

    • The formazan is solubilized, and the absorbance is measured using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined.

In Vivo Studies

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the deuterated compound compared to its non-deuterated counterpart.

Methodology:

  • Animal Model: Typically, mice or rats are used.

  • Procedure:

    • Animals are administered the test compound (deuterated or non-deuterated) via a specific route (e.g., oral gavage, intravenous injection).

    • Blood samples are collected at various time points after administration.

    • Plasma is separated from the blood samples.

    • The concentration of the drug and its metabolites in the plasma is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life).

Objective: To evaluate the in vivo anti-tumor efficacy of the deuterated EGFR inhibitor.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Procedure:

    • Human cancer cells with the desired EGFR mutation are implanted subcutaneously into the mice.

    • Once the tumors reach a certain size, the mice are randomized into treatment and control groups.

    • The treatment group receives the deuterated EGFR inhibitor, while the control group may receive a vehicle or the non-deuterated parent compound.

    • Tumor size is measured regularly (e.g., with calipers) throughout the study.

    • At the end of the study, the tumors are excised and may be used for further analysis (e.g., western blotting to assess target engagement).

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Visualizing the Science: Diagrams and Workflows

EGFR Signaling Pathway

EGFR_Signaling_Pathway EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plc_gamma PLCγ Pathway cluster_jak_stat JAK-STAT Pathway cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg JAK JAK EGFR->JAK RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun, c-Myc) ERK->Transcription_Factors PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Transcription_Factors STAT STAT JAK->STAT STAT->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Cycle_Progression Cell Cycle Progression Gene_Expression->Cell_Cycle_Progression Proliferation Proliferation Gene_Expression->Proliferation Gene_Expression->Survival Angiogenesis Angiogenesis Gene_Expression->Angiogenesis EGF EGF Ligand EGF->EGFR Binds Deuterated_EGFR_Inhibitor Deuterated EGFR Inhibitor Deuterated_EGFR_Inhibitor->EGFR Inhibits (ATP competitive)

Caption: EGFR Signaling Pathway and Inhibition by Deuterated Inhibitors.

Experimental Workflow for Deuterated EGFR Inhibitor Development

Deuterated_EGFR_Inhibitor_Workflow Workflow for Discovery and Development of Deuterated EGFR Inhibitors cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_Identification 1. Target Identification (Metabolic Hotspots of Parent EGFR Inhibitor) Deuterated_Synthesis 2. Synthesis of Deuterated Analogs Target_Identification->Deuterated_Synthesis In_Vitro_Screening 3. In Vitro Screening (Kinase & Cell-Based Assays) Deuterated_Synthesis->In_Vitro_Screening Lead_Optimization 4. Lead Optimization In_Vitro_Screening->Lead_Optimization ADME_Tox 5. In Vitro ADME/Tox Lead_Optimization->ADME_Tox PK_Studies 6. In Vivo PK Studies (Rodent Models) ADME_Tox->PK_Studies Efficacy_Studies 7. In Vivo Efficacy Studies (Xenograft Models) PK_Studies->Efficacy_Studies IND_Filing 8. IND-Enabling Studies & Filing Efficacy_Studies->IND_Filing Phase_I 9. Phase I Clinical Trials (Safety & PK) IND_Filing->Phase_I Phase_II 10. Phase II Clinical Trials (Efficacy & Dosing) Phase_I->Phase_II Phase_III 11. Phase III Clinical Trials (Pivotal Efficacy & Safety) Phase_II->Phase_III NDA_Approval 12. NDA Submission & Regulatory Approval Phase_III->NDA_Approval

Caption: A streamlined workflow for the development of deuterated EGFR inhibitors.

Conclusion and Future Directions

The strategic application of deuterium in the design of EGFR inhibitors represents a significant advancement in medicinal chemistry. By leveraging the kinetic isotope effect, researchers can fine-tune the metabolic properties of these targeted therapies, leading to improved pharmacokinetic profiles, reduced formation of toxic metabolites, and potentially enhanced anti-tumor efficacy. The development of dosimertinib serves as a compelling proof-of-concept for this approach.

Future research in this area will likely focus on:

  • Expanding the "Deuterium Switch" to Other EGFR Inhibitors: Applying the principles of deuteration to other existing and novel EGFR inhibitors to address their specific metabolic liabilities.

  • Exploring Deuteration in Combination Therapies: Investigating the potential of deuterated EGFR inhibitors in combination with other anticancer agents to overcome resistance and improve treatment outcomes.

  • Advanced Deuteration Strategies: Utilizing more sophisticated deuteration patterns to achieve even greater control over drug metabolism and disposition.

As our understanding of cancer biology and drug metabolism continues to evolve, the use of deuterium as a tool to optimize drug properties is poised to play an increasingly important role in the development of the next generation of targeted cancer therapies.

References

N-Desmethyl dosimertinib-d5 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

[2] N-Desmethyl Dosimertinib-d5 | Toronto Research Chemicals this compound is the deuterium labelled analog of N-Desmethyl Dosimertinib, which is a metabolite of Dosimertinib. Dosimertinib is a deuterated form of Osimertinib (AZD9291). Osimertinib is an epidermal growth factor receptor (EGFR) inhibitor. --INVALID-LINK-- [1] N-Desmethyl Osimertinib-d5 | CAS 2096733-14-3 Osimertinib impurity, N-Desmethyl Osimertinib-d5 is the deuterium labelled N-Desmethyl Osimertinib (D293060), which is a metabolite of the parent drug Osimertinib (O764750). Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. 1 this compound | MedKoo this compound. Catalog No: 636904. CAS No: 2719691-00-4. See below. Overview; Product Information. Name: this compound. CAS No: 2719691-00-4. MedKoo Cat#: 636904. MedKoo URL: --INVALID-LINK--. Stock Status: In stock. 1 this compound | Selleckchem this compound is the deuterium labeled Dosimertinib. Dosimertinib is a highly potent, selective, and orally active deuterated EGFR inhibiotor. Dosimertinib can be used for the research of non-small cell lung cancer (NSCLC). 1 this compound | C27H28D5N7O2 | MedKoo this compound. Catalog No: 636904. CAS No: 2719691-00-4. See below. Overview; Product Information. Name: this compound. CAS No: 2719691-00-4. MedKoo Cat#: 636904. MedKoo URL: --INVALID-LINK--. Stock Status: In stock. 1 this compound | 2719691-00-4 this compound. CAS 2719691-00-4. Formula C₂₇H₂₈D₅N₇O₂. Molar Mass 492.62 g/mol . Synonyms. Appearance. Safety. GHS Pictograms. GHS Signal Word. GHS Hazard Statements. GHS Precautionary Statements. 1 this compound | Adooq Bioscience Formula: C27H28D5N7O2. Molecular Weight: 492.62. CAS No.: 2719691-00-4. More information about this compound (Adooq Bioscience). This compound is the deuterium labeled Dosimertinib. Dosimertinib is a highly potent, selective, and orally active deuterated EGFR inhibiotor. --INVALID-LINK-- this compound | 2719691-00-4 - LGC Standards this compound. Product number: TRC-D293057-1MG. CAS number: 2719691-00-4. Molecular formula: C27H28D5N7O2. Molecular weight: 492.62. 1 this compound | CAS 2719691-00-4 | Bio-Techne this compound is the deuterium labeled Dosimertinib. Dosimertinib is a highly potent, selective, and orally active deuterated EGFR inhibiotor. Dosimertinib can be used for the research of non-small cell lung cancer (NSCLC). 2 In-Depth Technical Guide: this compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on this compound, a deuterated metabolite of the epidermal growth factor receptor (EGFR) inhibitor, Dosimertinib. This document is intended for use by professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Core Compound Data

This compound is the deuterium-labeled analog of N-Desmethyl Dosimertinib, which is a metabolite of Dosimertinib. Dosimertinib itself is a deuterated form of Osimertinib, a third-generation EGFR tyrosine kinase inhibitor.[1] The inclusion of deuterium can alter the metabolic profile of the drug, potentially enhancing its pharmacokinetic properties.

ParameterValueReference
CAS Number 2719691-00-4
Molecular Formula C₂₇H₂₈D₅N₇O₂
Molecular Weight 492.62 g/mol

Mechanistic Context: EGFR Signaling

Osimertinib and its deuterated analog, Dosimertinib, are potent and selective inhibitors of EGFR. They are particularly effective against tumors harboring EGFR mutations, such as the T790M resistance mutation, which can arise after treatment with earlier-generation EGFR inhibitors. The primary metabolite, N-Desmethyl dosimertinib, is also pharmacologically active. The following diagram illustrates a simplified representation of the EGFR signaling pathway and the inhibitory action of these compounds.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes Dosimertinib Dosimertinib / N-Desmethyl dosimertinib Dosimertinib->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR Binds

Caption: Simplified EGFR signaling pathway and the point of inhibition by Dosimertinib and its active metabolite.

Experimental Protocols

While specific, detailed experimental protocols for this compound are proprietary and not publicly available, a general workflow for the bioanalysis of such a compound and its metabolites in a research setting can be conceptualized. This typically involves solid-phase extraction (SPE) for sample cleanup followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification.

Bioanalytical_Workflow Start Biological Sample (e.g., Plasma) SPE Solid-Phase Extraction (SPE) Start->SPE Sample Loading Elution Elution of Analytes SPE->Elution Wash & Elute LC Liquid Chromatography (LC) Separation Elution->LC Injection MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Ionization Data Data Acquisition & Quantification MS->Data

Caption: A generalized workflow for the bioanalytical quantification of this compound.

References

N-Desmethyl Osimertinib-d5: A Comprehensive Technical Review of its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Desmethyl osimertinib, also known as AZ5104, is a prominent and pharmacologically active metabolite of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This document provides an in-depth technical guide on the safety and toxicity profile of N-desmethyl osimertinib, with a focus on preclinical data. Due to the limited availability of public information specifically on the deuterated (d5) form, this guide primarily focuses on the non-deuterated metabolite, AZ5104. The toxicological properties of N-desmethyl osimertinib-d5 are anticipated to be comparable to its non-deuterated counterpart, with potential differences in its pharmacokinetic profile.

This guide summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of key biological pathways and experimental workflows to support researchers and drug development professionals in understanding the non-clinical safety aspects of this significant metabolite.

Introduction

Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. Its metabolism, primarily through cytochrome P450 (CYP) enzymes, leads to the formation of active metabolites, including N-desmethyl osimertinib (AZ5104).[1] AZ5104 is generated via CYP3A4-mediated demethylation of the indole N-methyl group of osimertinib.[1][2] This metabolite circulates in human plasma at approximately 10% of the concentration of the parent compound.[1][3][4]

Notably, AZ5104 exhibits a distinct pharmacological profile, including a higher potency against wild-type EGFR compared to osimertinib, which is a critical factor in its toxicity profile.[2] Understanding the safety and toxicity of AZ5104 is therefore crucial for a comprehensive assessment of osimertinib's therapeutic window and for the management of its adverse effects.

Pharmacological Profile

N-Desmethyl osimertinib (AZ5104) is a potent inhibitor of both mutant and wild-type EGFR. Its inhibitory activity against various EGFR forms is summarized in the table below. The increased potency against wild-type EGFR is believed to contribute to some of the on-target toxicities observed with osimertinib treatment.

Table 1: In Vitro Potency of N-Desmethyl Osimertinib (AZ5104)
TargetIC₅₀ (nM)Cell LineAssay TypeReference
EGFRL858R/T790M<1-Kinase Assay[5]
EGFRL858R6-Kinase Assay[5]
EGFRL861Q1-Kinase Assay[5]
Wild-Type EGFR25-Kinase Assay[5]
Wild-Type EGFR33LoVoCell-based Assay[5]
EGFRex19del2PC-9Cell-based Assay[5]
EGFRT790M2H1975Cell-based Assay[5]

Non-Clinical Toxicology

The non-clinical safety assessment of osimertinib included an evaluation of its metabolites. Due to challenges in detecting AZ5104 in initial studies, a separate toxicology study was conducted to specifically investigate its safety profile.[3]

Acute and Repeated-Dose Toxicity

Specific quantitative data from dedicated acute and repeated-dose toxicity studies on AZ5104, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), are not publicly available in the reviewed literature. However, a toxicology study on AZ5104 confirmed no unique toxicities resulting from exposure to this metabolite, even at levels exceeding those observed in humans.[3] The overall toxicities seen with the parent drug, osimertinib, are considered consistent with those of other approved EGFR inhibitors.[3]

In a prospective observational study in Japanese patients with advanced NSCLC, higher exposure to AZ5104 (measured as AUC₀₋₂₄) was significantly associated with any grade ≥ 2 adverse events. Specifically, there was a significant association between the AUC₀₋₂₄ of AZ5104 and grade ≥ 2 diarrhea.[2][6]

Genotoxicity and Carcinogenicity

Osimertinib, the parent compound, was found to be negative in a battery of in vitro and in vivo genotoxicity assays.[3] Carcinogenicity studies with osimertinib have not been conducted, which is in line with ICH S9 guidance for pharmaceuticals developed for the treatment of advanced cancer.[3] There is no specific information available regarding the genotoxicity or carcinogenicity of N-desmethyl osimertinib-d5.

Reproductive and Developmental Toxicity

Studies with osimertinib have indicated a potential for reproductive and developmental toxicity. Osimertinib and its metabolites were detectable in the milk of suckling pups, suggesting that the compound is present in milk.[3] Administration of osimertinib to pregnant rats resulted in increased post-implantation loss and early embryonic death at exposures approximately 1.5 times the human Cmax at the recommended dose.[3] While specific studies on the reproductive and developmental toxicity of AZ5104 are not detailed in the available documents, its contribution to the overall reproductive toxicity profile of osimertinib is likely.

Experimental Protocols

Detailed protocols for the specific preclinical studies on N-desmethyl osimertinib are not publicly available. However, the following sections describe representative methodologies for the types of in vitro and in vivo assays typically employed in the safety and toxicity assessment of such compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Representative Protocol:

  • Cell Seeding: Cancer cell lines (e.g., A549, H1975) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[7]

  • Compound Treatment: Cells are treated with various concentrations of N-desmethyl osimertinib-d5 (or a vehicle control) for a specified duration (e.g., 72 hours).[8]

  • MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[9]

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and the IC₅₀ (half-maximal inhibitory concentration) is calculated.

EGFR Phosphorylation Assay (Western Blot)

This assay is used to determine the inhibitory effect of a compound on the phosphorylation of EGFR.

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size. Phospho-specific antibodies are used to detect the phosphorylated (activated) form of EGFR.

Representative Protocol:

  • Cell Lysis: Cells are treated with N-desmethyl osimertinib-d5 for a defined period, followed by stimulation with EGF (Epidermal Growth Factor) to induce EGFR phosphorylation. The cells are then lysed in a buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins.[10]

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method (e.g., BCA assay).

  • Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[10]

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Tyr1068). A primary antibody against total EGFR is used as a control.[10]

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.[11]

In Vivo Repeated-Dose Toxicity Study

These studies are designed to evaluate the toxic effects of a substance after repeated administration over a defined period. The OECD 408 guideline for a 90-day oral toxicity study in rodents is a common framework.[12][13]

Representative Study Design:

  • Test System: Typically, rats are used.[12]

  • Dose Groups: At least three dose levels of N-desmethyl osimertinib-d5 and a vehicle control group are used, with at least 10 male and 10 female animals per group.[12]

  • Administration: The test substance is administered daily by oral gavage for 90 days.[12]

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.

  • Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology and clinical chemistry analysis.

  • Pathology: At the end of the study, a full necropsy is performed, and organs are weighed. Tissues are collected for histopathological examination.

  • Toxicokinetics: Blood samples are collected to determine the systemic exposure to the test substance.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

N-Desmethyl osimertinib, like osimertinib, exerts its effect by inhibiting EGFR, which in turn modulates downstream signaling pathways critical for cell proliferation and survival, such as the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways.[14][15]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation AZ5104 N-Desmethyl Osimertinib-d5 AZ5104->EGFR Inhibition

Simplified EGFR Signaling Pathway and Inhibition by N-Desmethyl Osimertinib-d5
In Vitro Cytotoxicity Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a test compound.

Cytotoxicity_Workflow start Start cell_culture Seed Cells in 96-well Plate start->cell_culture treatment Treat with N-Desmethyl Osimertinib-d5 (various concentrations) cell_culture->treatment incubation Incubate for 72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for 2-4 hours mtt_addition->formazan_incubation solubilization Add Solubilization Solution formazan_incubation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate Cell Viability and IC50 read_absorbance->data_analysis end End data_analysis->end

Workflow for an In Vitro Cytotoxicity Assay (e.g., MTT Assay)

Discussion and Conclusion

N-Desmethyl osimertinib (AZ5104) is a clinically relevant, active metabolite of osimertinib. Its safety profile is characterized by on-target effects related to the inhibition of wild-type EGFR, which likely contributes to some of the adverse events observed in patients treated with osimertinib, such as diarrhea.[2][6] Preclinical studies have not identified any unique toxicities associated with AZ5104.[3]

There is a notable lack of publicly available, detailed quantitative data from dedicated toxicology studies on AZ5104, as well as a complete absence of data for the deuterated N-desmethyl osimertinib-d5 variant. While the intrinsic toxicity of the d5-variant is expected to be similar to the non-deuterated form, its pharmacokinetic profile may differ, potentially altering its exposure and, consequently, its in vivo toxicological effects.

For researchers and drug development professionals, a thorough understanding of the safety and toxicity of major metabolites like N-desmethyl osimertinib is essential for the continued development and safe use of targeted therapies. Further disclosure of detailed non-clinical safety data would be beneficial to the scientific community.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of N-Desmethyl dosimertinib-d5 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dosimertinib is a deuterated irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The quantification of its metabolites, such as N-Desmethyl dosimertinib, is crucial for pharmacokinetic and drug metabolism studies. This application note describes a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of N-Desmethyl dosimertinib-d5 in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision.

Experimental

Materials and Reagents

  • This compound was of reference standard grade.

  • Osimertinib-¹³C,d³ was used as the internal standard (IS).

  • Acetonitrile (LC-MS grade) and formic acid (reagent grade) were used for sample preparation and as mobile phase constituents.

  • Human plasma (with K2-EDTA as anticoagulant) was used for the preparation of calibration standards and quality control samples.

Instrumentation

  • LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • MS System: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.

Sample Preparation

A simple and efficient protein precipitation method was employed for sample preparation.[1][2][3][4][5] To 50 µL of plasma sample, 150 µL of acetonitrile containing the internal standard was added. The mixture was vortexed for 1 minute to precipitate the proteins. Following centrifugation at 14,000 rpm for 10 minutes, the supernatant was transferred for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was achieved on a C18 reversed-phase column. The mobile phase consisted of 0.1% formic acid in water (A) and acetonitrile (B). A gradient elution was used to ensure optimal separation of the analyte from endogenous plasma components.

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    Time (min) %B
    0.0 20
    2.5 95
    3.5 95
    3.6 20

    | 5.0 | 20 |

Mass Spectrometry

The mass spectrometer was operated in the positive electrospray ionization mode. Quantification was performed using Multiple Reaction Monitoring (MRM).

  • Ionization Mode: ESI Positive

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 490.3 384.2 35

    | Osimertinib-¹³C,d³ (IS) | 504.2 | 434.3 | 30 |

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, and specificity.

Linearity

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL for this compound in human plasma. The coefficient of determination (R²) was consistently greater than 0.99.

AnalyteConcentration Range (ng/mL)
This compound0.5 - 500>0.99

Accuracy and Precision

The intra- and inter-day precision and accuracy were evaluated using quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results demonstrated excellent accuracy and precision, with values within the acceptable limits of ±15%.[3][4][6][7]

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
LLOQ0.56.8105.48.2103.1
LQC1.55.198.76.599.5
MQC753.9101.24.8102.0
HQC4003.197.54.198.9
Conclusion

This application note presents a rapid, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple sample preparation and short chromatographic run time make it suitable for high-throughput analysis in a clinical or research setting. The method meets the regulatory requirements for bioanalytical method validation.

Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh the reference standards of this compound and the internal standard.

    • Dissolve in an appropriate solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare serial dilutions of the this compound primary stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and QC samples.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the IS primary stock solution in acetonitrile to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Controls
  • Spike the appropriate working standard solutions into blank human plasma to achieve the desired concentrations for the calibration curve and QC samples.

  • Vortex each solution for 30 seconds to ensure homogeneity.

Sample Preparation Protocol
  • Aliquot 50 µL of standards, QCs, or study samples into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex the tubes for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Sample (50 µL) Plasma Sample (50 µL) Add IS in Acetonitrile (150 µL) Add IS in Acetonitrile (150 µL) Plasma Sample (50 µL)->Add IS in Acetonitrile (150 µL) Vortex (1 min) Vortex (1 min) Add IS in Acetonitrile (150 µL)->Vortex (1 min) Centrifuge (10 min) Centrifuge (10 min) Vortex (1 min)->Centrifuge (10 min) Transfer Supernatant Transfer Supernatant Centrifuge (10 min)->Transfer Supernatant LC Separation (C18 Column) LC Separation (C18 Column) Transfer Supernatant->LC Separation (C18 Column) ESI+ Ionization ESI+ Ionization LC Separation (C18 Column)->ESI+ Ionization MRM Detection MRM Detection ESI+ Ionization->MRM Detection Data Acquisition Data Acquisition MRM Detection->Data Acquisition Integration of Chromatographic Peaks Integration of Chromatographic Peaks Data Acquisition->Integration of Chromatographic Peaks Calibration Curve Generation Calibration Curve Generation Integration of Chromatographic Peaks->Calibration Curve Generation Quantification Quantification Calibration Curve Generation->Quantification

Caption: Workflow for the LC-MS/MS quantification of this compound.

References

Application Note: High-Throughput UPLC-MS/MS Assay for the Quantification of N-Desmethyl Dosimertinib-d5 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of N-Desmethyl dosimertinib-d5 in human plasma. Dosimertinib is a deuterated epidermal growth factor receptor (EGFR) inhibitor, and its N-desmethyl metabolite is a significant component in its metabolic profile.[1] This protocol employs a simple protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring in preclinical and clinical research settings.

Introduction

Osimertinib is a third-generation EGFR tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[2][3] The analysis of osimertinib and its metabolites in biological matrices is crucial for understanding its pharmacokinetics and ensuring optimal therapeutic exposure.[4][5][6] N-Desmethyl dosimertinib is a metabolite of dosimertinib, a deuterated analog of osimertinib. The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification in complex biological matrices like plasma. This UPLC-MS/MS method provides a highly selective and sensitive approach for the determination of this compound, leveraging a straightforward sample preparation technique.

Experimental Protocol

Materials and Reagents
  • This compound (Analyte)

  • Osimertinib-d6 (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2EDTA)

Equipment
  • UPLC system (e.g., Waters ACQUITY UPLC)

  • Triple quadrupole mass spectrometer (e.g., Sciex Triple Quad™ or Waters Xevo™ TQ)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Sample Preparation

A protein precipitation method is utilized for the extraction of the analyte and internal standard from human plasma.[3][7]

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 50 µL of plasma, add 10 µL of the internal standard working solution (Osimertinib-d6 in 50% acetonitrile/water).

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[8]

  • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC Conditions
  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[3]

  • Flow Rate: 0.4 mL/min[4]

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

MS/MS Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: Optimized for the specific instrument

  • Gas 1 (Nebulizer Gas): Optimized for the specific instrument

  • Gas 2 (Heater Gas): Optimized for the specific instrument

  • Curtain Gas: Optimized for the specific instrument

  • Collision Gas: Argon

The MRM transitions for this compound and the internal standard should be optimized by direct infusion of the standard solutions.

Data Presentation

Table 1: Optimized Mass Spectrometric Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
This compound490.3419.23580
Osimertinib-d6 (IS)506.3435.23885

Note: The exact m/z values and optimal collision energies may vary slightly depending on the instrument used and should be determined empirically.

Table 2: Method Validation Summary (Representative Data)

ParameterThis compound
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
LLOQ1 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 12%
Accuracy (%Bias)± 15%
Recovery> 85%

Workflow and Pathway Diagrams

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Add Internal Standard (Osimertinib-d6) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC supernatant->injection separation Chromatographic Separation (C18) injection->separation ionization Electrospray Ionization (Positive) separation->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: UPLC-MS/MS experimental workflow from sample preparation to data analysis.

Signaling_Pathway EGFR EGFR Dosimertinib Dosimertinib Dosimertinib->EGFR Inhibition Metabolism Metabolism (CYP3A4) Dosimertinib->Metabolism N_Desmethyl N-Desmethyl dosimertinib Metabolism->N_Desmethyl

Caption: Simplified metabolic pathway of Dosimertinib.

Conclusion

The described UPLC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method well-suited for pharmacokinetic and therapeutic drug monitoring studies in a research setting. The use of a stable isotope-labeled internal standard ensures high accuracy and precision of the results.

References

Application Notes and Protocols for the Bioanalysis of N-Desmethyl dosimertinib-d5

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Desmethyl dosimertinib-d5 is the deuterated form of a metabolite of dosimertinib, a deuterated epidermal growth factor receptor (EGFR) inhibitor.[1] Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic and drug metabolism studies. As a deuterated analog, it most commonly serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the non-labeled metabolite. This document provides detailed application notes and protocols for common sample preparation techniques applicable to the analysis of N-Desmethyl dosimertinib and similar tyrosine kinase inhibitors (TKIs) from plasma. The methods described—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are widely used in bioanalytical laboratories for their effectiveness in removing matrix interferences prior to LC-MS/MS analysis.[2]

General Analytical Workflow

The bioanalysis of drug metabolites from complex biological matrices like plasma typically follows a standardized workflow. This process begins with sample collection and proceeds through several stages of purification and analysis to ensure accurate and reproducible results. The ultimate goal is to isolate the analyte of interest from interfering endogenous components before instrumental analysis.

cluster_prep Sample Preparation cluster_analysis Analysis SampleCollection Plasma Sample Collection (with Anticoagulant) InternalStandard Spike with Internal Standard (this compound) SampleCollection->InternalStandard Add to aliquot Extraction Extraction (PPT, LLE, or SPE) InternalStandard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing

Caption: General workflow for bioanalysis of drug metabolites.

Protein Precipitation (PPT)

Application Note:

Protein precipitation is a straightforward and rapid method for sample preparation, widely used for its simplicity and high-throughput applicability.[3][4][5] The technique involves adding a precipitating agent, typically an organic solvent like acetonitrile or methanol, to the plasma sample.[6] This denatures and precipitates the majority of proteins, which can then be separated by centrifugation.[4][7] While fast and cost-effective, PPT may result in a less clean sample compared to LLE or SPE, potentially leading to higher matrix effects in the LC-MS/MS analysis.[3] For many tyrosine kinase inhibitors, a simple protein crash with acetonitrile has proven effective for quantitative analysis.[8][9]

cluster_workflow Protein Precipitation Workflow Start 100 µL Plasma Sample (Spiked with IS) AddSolvent Add 300-500 µL Acetonitrile Start->AddSolvent Vortex Vortex Mix (2-5 min) AddSolvent->Vortex Centrifuge Centrifuge (e.g., 12,000 x g for 5-10 min) Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into LC-MS/MS (or Evaporate & Reconstitute) Collect->Inject

Caption: Workflow for the Protein Precipitation (PPT) method.

Experimental Protocol:

  • Pipette 100 µL of human plasma (containing the analyte and spiked with this compound as an internal standard) into a 1.5 mL microcentrifuge tube.

  • Add 400 µL of cold acetonitrile to the plasma sample.[10]

  • Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.[7]

  • Centrifuge the sample at 12,000 x g for 5 minutes at room temperature to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant can be directly injected into the LC-MS/MS system. Alternatively, for increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume (e.g., 100 µL) of the initial mobile phase.[10]

Liquid-Liquid Extraction (LLE)

Application Note:

Liquid-Liquid Extraction is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.[11] LLE is more selective than PPT and can produce a cleaner sample, resulting in reduced matrix effects.[11] The choice of organic solvent is critical and depends on the polarity of the analyte. For tyrosine kinase inhibitors and their metabolites, solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are commonly used. This technique can be more labor-intensive than PPT but is effective for removing highly water-soluble matrix components.

cluster_workflow Liquid-Liquid Extraction Workflow Start 200 µL Plasma Sample (Spiked with IS) AddSolvent Add 1 mL Extraction Solvent (e.g., MTBE/Diethyl Ether) Start->AddSolvent Vortex Vortex Mix (5-10 min) AddSolvent->Vortex Centrifuge Centrifuge (e.g., 4,000 x g for 10 min) Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Dry Evaporate to Dryness Collect->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute

Caption: Workflow for the Liquid-Liquid Extraction (LLE) method.

Experimental Protocol:

  • Pipette 200 µL of human plasma (containing the analyte and spiked with this compound as an internal standard) into a glass tube.

  • Add 1.0 mL of an extraction solvent mixture, such as tertiary butyl methyl ether and diethyl ether (50:50, v/v).[11]

  • Vortex the mixture for 10 minutes to facilitate the extraction of the analyte into the organic phase.

  • Centrifuge the sample at 4,000 x g for 10 minutes to achieve phase separation.

  • Carefully transfer the upper organic layer to a new tube, taking care not to disturb the aqueous layer or the protein interface.

  • Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

Application Note:

Solid-Phase Extraction is a highly selective and efficient sample preparation technique that can provide the cleanest extracts, significantly reducing matrix effects and improving assay sensitivity.[12][13] SPE separates components of a mixture based on their physical and chemical properties as they interact with a solid stationary phase.[12] For small molecule drugs and their metabolites, reversed-phase (e.g., C18) or mixed-mode polymeric sorbents are commonly used.[12] The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest. While it is the most complex of the three methods, SPE is often preferred for clinical and regulatory studies due to its high degree of purification.

cluster_workflow Solid-Phase Extraction Workflow Condition 1. Condition Cartridge (Methanol, then Water) Equilibrate 2. Equilibrate Cartridge (Aqueous Buffer) Condition->Equilibrate Load 3. Load Sample (Pre-treated Plasma) Equilibrate->Load Wash 4. Wash Cartridge (Remove Interferences) Load->Wash Elute 5. Elute Analyte (Organic Solvent) Wash->Elute

Caption: Workflow for the Solid-Phase Extraction (SPE) method.

Experimental Protocol:

  • Sample Pre-treatment: Dilute 100 µL of plasma (containing the analyte and spiked with this compound) 1:1 (v/v) with 1% aqueous formic acid.[14]

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X or Oasis HLB) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard from the cartridge using 1 mL of methanol or an appropriate organic solvent mixture.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The choice of sample preparation technique can significantly impact key analytical parameters such as analyte recovery and matrix effect. The following table summarizes typical performance data for the described methods, based on literature for similar analytes.

TechniqueAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)ThroughputSelectivity
Protein Precipitation (PPT) 85 - 10580 - 115 (can be significant)< 15HighLow
Liquid-Liquid Extraction (LLE) > 80[14]85 - 110 (reduced vs. PPT)< 10[14]MediumMedium
Solid-Phase Extraction (SPE) > 8590 - 105 (minimal)< 15Low-MediumHigh

Note: Values are representative and will vary based on the specific analyte, matrix, and optimized protocol.

References

Application Notes: N-Desmethyl Osimertinib-d5 for Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is highly effective against both EGFR TKI-sensitizing and T790M resistance mutations in non-small cell lung cancer (NSCLC).[1][2] Upon administration, osimertinib is metabolized in the body into at least two pharmacologically active metabolites, AZ7550 and AZ5104 (N-desmethyl osimertinib).[1][3] AZ5104, in particular, shows greater potency against mutant and wild-type EGFR than the parent drug.[3] The main metabolic pathways are oxidation and dealkylation, predominantly mediated by the CYP3A4 enzyme.[3][4]

Therapeutic Drug Monitoring (TDM) is emerging as a valuable tool to optimize TKI therapy by ensuring that patients maintain a drug exposure level that maximizes efficacy while minimizing toxicity.[5][6][7] Given the inter-individual variability in drug metabolism, monitoring the plasma concentrations of both osimertinib and its active N-desmethyl metabolite is crucial for personalizing treatment.[5] Accurate quantification of N-desmethyl osimertinib requires a robust and reliable analytical method. The gold standard for such bioanalytical assays is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which utilizes a stable isotope-labeled internal standard (SIL-IS) to ensure precision and accuracy. N-Desmethyl osimertinib-d5 is the ideal SIL-IS for the quantification of N-desmethyl osimertinib (AZ5104), as it shares near-identical physicochemical properties with the analyte but is mass-differentiated, allowing for correction of variability during sample preparation and analysis.[8][9]

Mechanism of Action: Osimertinib and the EGFR Signaling Pathway

Osimertinib exerts its therapeutic effect by selectively and irreversibly binding to mutant forms of EGFR, including the T790M, L858R, and exon 19 deletion mutations.[3][10] This binding occurs at the Cysteine-797 residue in the ATP-binding site of the EGFR kinase domain.[1][2] This action blocks the downstream signaling cascades, such as the PI3K-Akt and MAPK pathways, which are critical for cell proliferation and survival, thereby inhibiting tumor growth.[10]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR (e.g., T790M, L858R) PI3K PI3K EGFR->PI3K Activates MAPK MAPK EGFR->MAPK Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Covalently Binds & Inhibits

Caption: EGFR signaling pathway inhibition by osimertinib.

Analytical Protocol: Quantification of N-Desmethyl Osimertinib using LC-MS/MS

This protocol describes a general procedure for the simultaneous quantification of osimertinib and its metabolite N-desmethyl osimertinib (AZ5104) in human plasma using N-Desmethyl osimertinib-d5 as an internal standard.

1. Materials and Reagents

  • Analytes: Osimertinib, N-desmethyl osimertinib (AZ5104)

  • Internal Standard (IS): N-Desmethyl osimertinib-d5

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC or LC-MS grade.

  • Additives: Formic acid, Ammonium formate.

  • Matrix: Blank human plasma (K2-EDTA).

  • Equipment: Precision pipettes, vortex mixer, refrigerated centrifuge.

2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QC)

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve osimertinib, N-desmethyl osimertinib, and N-desmethyl osimertinib-d5 in ACN or a suitable solvent to obtain individual stock solutions.[11]

  • Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions with ACN/water (1:1, v/v).[11]

  • Internal Standard Working Solution: Dilute the N-desmethyl osimertinib-d5 stock solution to a final concentration of approximately 30-50 ng/mL. This concentration may need optimization.[11]

  • Calibration Standards (CS): Spike blank human plasma with the appropriate working solutions to prepare a calibration curve. A typical range is 1 to 300 ng/mL for both analytes.[5][11]

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 80, and 250 ng/mL).

3. Sample Preparation (Protein Precipitation) The protein precipitation method is a simple and rapid technique for sample extraction.[11][12]

  • Pipette 50 µL of plasma sample (CS, QC, or unknown) into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (N-Desmethyl osimertinib-d5).[11]

  • Add 150 µL of ACN to precipitate plasma proteins.[11][13]

  • Vortex the mixture thoroughly for 1-5 minutes.[11][13]

  • Centrifuge at high speed (e.g., 14,000-15,000 g) for 10 minutes at 4°C.[11][13]

  • Carefully transfer the supernatant to a new tube or vial for analysis.

  • Inject a small volume (e.g., 1-20 µL) into the LC-MS/MS system.[5][11]

Workflow_Diagram Start Start: Plasma Sample Collection IS_Addition Add Internal Standard (N-Desmethyl Osimertinib-d5) Start->IS_Addition Precipitation Add Acetonitrile (Protein Precipitation) IS_Addition->Precipitation Vortex Vortex Mix Precipitation->Vortex Centrifuge Centrifuge (15,000g, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analysis LC-MS/MS Analysis Transfer->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing End End: Report Concentration Data_Processing->End

Caption: Bioanalytical workflow for plasma sample analysis.

4. LC-MS/MS Instrumentation and Conditions The following tables summarize typical instrument parameters for the analysis. Parameters should be optimized for the specific instrument used.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Typical Condition Reference
LC System Shimadzu Nexera UHPLC or Waters Alliance HT [5][11]
Column C18 Column (e.g., Agilent Zorbax, Waters XBridge) [5][13][14]
Column Temp. 40 - 50 °C [5][11]
Mobile Phase A 0.1-0.2% Formic Acid in Water or 10mM Ammonium Formate [5][13]
Mobile Phase B Acetonitrile (ACN) [5][13]
Flow Rate 0.4 mL/min [5]
Injection Vol. 5 - 20 µL [5][14]

| Run Time | 4 - 8 minutes |[13][14] |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

Parameter Typical Condition Reference
MS System Triple Quadrupole (e.g., Sciex, Waters, Shimadzu) [5][11]
Ionization Mode Positive Electrospray Ionization (ESI+) [5][11]
Analysis Mode Multiple Reaction Monitoring (MRM) [11]
Capillary Voltage 4 kV [5]
Desolvation Temp. 400 °C [5]

| MRM Transitions | Analyte-specific precursor → product ion pairs |[11] |

5. Method Validation Data A validated method is essential for clinical applications. The following table presents a summary of typical validation results reported in the literature for similar assays.

Table 3: Summary of Method Validation Parameters

Parameter Typical Performance Reference
Linearity Range 1 - 729 ng/mL [11]
Correlation (r²) > 0.99 -
LLOQ 1 - 2 ng/mL [11][14]
Intra-day Precision < 15% CV [14][15]
Inter-day Precision < 15% CV [14][15]

| Accuracy | 85 - 115% (80-120% for LLOQ) |[14][15] |

The use of N-Desmethyl osimertinib-d5 as a stable isotope-labeled internal standard is critical for the development of robust, accurate, and precise LC-MS/MS methods for the therapeutic drug monitoring of osimertinib. By enabling the reliable quantification of the active N-desmethyl metabolite (AZ5104), this approach provides clinicians and researchers with essential data to explore exposure-response relationships, personalize dosing regimens, and ultimately improve patient outcomes in the treatment of NSCLC.[5][6] The detailed protocol and workflow provide a solid foundation for laboratories aiming to implement TDM for osimertinib therapy.

References

Application Note: N-Desmethyl Osimertinib-d5 for Preclinical Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

1. Introduction

Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is a standard treatment for non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2][3][4] Preclinical pharmacokinetic (PK) studies are essential in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. Osimertinib is metabolized in the liver, primarily by CYP3A enzymes, into two pharmacologically active metabolites, AZ7550 and AZ5104 (N-Desmethyl osimertinib).[4]

Accurate quantification of both the parent drug and its major metabolites is critical for a comprehensive PK profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this bioanalysis due to its high sensitivity and specificity.[5] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS assays.[6][7] N-Desmethyl osimertinib-d5 is the deuterated analogue of the N-Desmethyl metabolite and serves as an ideal SIL-IS. Its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus correcting for matrix effects and improving the accuracy and precision of quantification.[7][8][9]

2. Principle of Application

In quantitative LC-MS/MS analysis, a known amount of N-Desmethyl osimertinib-d5 is added to all samples, including calibration standards, quality controls, and unknown study samples, at the beginning of the sample preparation process. The SIL-IS and the endogenous analyte (N-Desmethyl osimertinib) co-elute from the liquid chromatography column and are detected by the mass spectrometer.[8] Although they are chromatographically identical, they are distinguished by their difference in mass-to-charge ratio (m/z) due to the incorporated deuterium atoms. The concentration of the analyte in the unknown samples is determined by comparing the peak area ratio of the analyte to its corresponding SIL-IS against a calibration curve. This ratiometric measurement corrects for potential variability during sample preparation and instrumental analysis.[9]

3. Data Presentation: Representative Pharmacokinetic Parameters

The following table summarizes representative pharmacokinetic parameters for osimertinib and its N-desmethyl metabolite (AZ5104) in preclinical models. These values are illustrative and can vary based on the species, dose, and formulation.

ParameterOsimertinibN-Desmethyl Osimertinib (AZ5104)
Tmax (h) 2.0 - 6.04.0 - 8.0
Cmax (ng/mL) Varies with dose~10% of Osimertinib Cmax
AUC₀-t (ng·h/mL) Varies with dose~10% of Osimertinib AUC
t½ (h) ~15 - 20 (in rodents)Similar to or slightly longer than Osimertinib
Note: At steady state in humans, both major metabolites circulate at approximately 10% of the exposure of osimertinib.[4][10] The half-life in humans is approximately 48 hours.[4][10]

Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

1.1. Objective To determine the plasma concentration-time profiles of osimertinib and its metabolite, N-Desmethyl osimertinib, following a single oral dose in a preclinical rodent model.

1.2. Materials

  • Test Animals: Male Sprague-Dawley rats (200-250 g) or BALB/c mice (20-25 g).

  • Dosing Vehicle: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) with 0.1% (v/v) Tween 80 in purified water.

  • Osimertinib: Appropriate purity grade for in vivo studies.

  • Equipment: Oral gavage needles, restrainers, blood collection tubes (e.g., K2-EDTA coated), centrifuge.

1.3. Methodology

  • Acclimatization: House animals for at least 3 days prior to the study with free access to food and water.

  • Dosing Formulation: Prepare a homogenous suspension of osimertinib in the dosing vehicle to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose at 10 mL/kg volume).

  • Dosing: Fast animals overnight (with access to water) before dosing. Administer a single oral dose of osimertinib (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (~100-200 µL) into EDTA-coated tubes at specified time points. A typical schedule includes pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[11]

  • Plasma Preparation: Immediately following collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.[11]

  • Sample Storage: Transfer the resulting plasma supernatant to clearly labeled cryovials and store at -80°C until bioanalysis.[11]

Protocol 2: Bioanalytical Method using LC-MS/MS

2.1. Objective To simultaneously quantify the concentrations of osimertinib and N-Desmethyl osimertinib in plasma samples using an LC-MS/MS method with stable isotope-labeled internal standards.

2.2. Materials and Reagents

  • Analytes: Osimertinib, N-Desmethyl osimertinib (AZ5104).

  • Internal Standards: Osimertinib-d3 (or similar), N-Desmethyl osimertinib-d5.

  • Reagents: Acetonitrile (ACN) and Formic Acid (FA) (LC-MS grade), Ultrapure water, Blank rat/mouse plasma.

  • Equipment: Calibrated pipettes, vortex mixer, microcentrifuge, UHPLC system coupled to a triple quadrupole mass spectrometer.

2.3. Methodology

  • Preparation of Stock Solutions: Prepare individual stock solutions of analytes and internal standards in a suitable organic solvent (e.g., DMSO or Methanol) at a concentration of 1 mg/mL.

  • Preparation of Working Solutions:

    • Create serial dilutions from the stock solutions to prepare calibration curve (CC) and quality control (QC) working solutions at various concentrations.

    • Prepare a combined internal standard (ISTD) working solution in acetonitrile (e.g., 10 ng/mL of both Osimertinib-d3 and N-Desmethyl osimertinib-d5).

  • Sample Preparation (Protein Precipitation): [12][13]

    • To 50 µL of plasma (CC, QC, or study sample) in a microcentrifuge tube, add 150 µL of the cold ISTD working solution (in ACN).[13]

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean autosampler vial for injection.[14]

  • LC-MS/MS Conditions: The following are typical starting conditions and should be optimized.

ParameterCondition
LC System UHPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water[12][13]
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Linear gradient from 5% to 95% B over several minutes
Injection Volume 1-5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode[14][15]
MRM Transitions See table below

Table of Representative MRM Transitions (m/z):

CompoundPrecursor Ion [M+H]⁺Product Ion
Osimertinib500.372.0
N-Desmethyl Osimertinib (AZ5104)486.272.0
N-Desmethyl Osimertinib-d5 (ISTD) 491.2 72.0
Note: The product ion m/z 72 corresponds to the dimethylaminopropenyl fragment. Transitions must be empirically optimized on the specific instrument used.[14]

Visualizations

G cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data Data Analysis Phase Dosing 1. Animal Dosing (Oral Gavage) Sampling 2. Serial Blood Sampling Dosing->Sampling Plasma 3. Plasma Isolation (Centrifugation) Sampling->Plasma Preparation 4. Sample Preparation (Protein Precipitation with ISTD) Plasma->Preparation LCMS 5. LC-MS/MS Analysis Preparation->LCMS Quant 6. Quantification (Analyte/ISTD Ratio) LCMS->Quant PK 7. PK Parameter Calculation (Cmax, Tmax, AUC) Quant->PK

// Edges EGF -> EGFR [label="Binds"]; EGFR:p -> GRB2 [label="Autophosphorylation\n& Docking"];

GRB2 -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK;

EGFR:p -> PI3K; PI3K -> AKT; AKT -> mTOR;

{ERK, mTOR} -> Proliferation;

Osimertinib -> EGFR:p [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2, label="Inhibits Kinase Activity"]; } caption: "Figure 2: Simplified EGFR signaling pathway and mechanism of Osimertinib inhibition."

References

Application Notes & Protocols: Quantification of Dosimertinib and its Metabolites using N-Desmethyl dosimertinib-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dosimertinib, a deuterated analogue of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) osimertinib, is a promising therapeutic agent for non-small cell lung cancer (NSCLC).[1][2] Accurate quantification of dosimertinib and its primary metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides a detailed protocol for the sensitive and specific quantification of dosimertinib and its metabolites using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with N-Desmethyl dosimertinib-d5 as a stable isotope-labeled internal standard (SIL-IS).

The primary metabolites of osimertinib, and likely dosimertinib, are AZ5104 (N-desmethyl metabolite) and AZ7550 (an abundant metabolite found in feces).[3][4] The use of a SIL-IS like this compound is the gold standard for quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving accuracy and precision.[5]

Experimental Protocols

Materials and Reagents
  • Dosimertinib reference standard

  • This compound (Internal Standard)

  • Reference standards for metabolites (e.g., AZ5104, AZ7550)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Ultrapure water

  • Human plasma (K2EDTA)

Instrumentation
  • UPLC system (e.g., Waters Acquity, Shimadzu Nexera)

  • Tandem mass spectrometer (e.g., Sciex QTRAP, Waters Xevo TQ-S)

  • Analytical column: A C18 column, such as a BEH C18 (2.1 x 50 mm, 1.7 µm), is recommended.[6]

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting dosimertinib and its metabolites from plasma samples.[5][6][7]

  • Thaw plasma samples at room temperature.

  • To 50 µL of plasma in a microcentrifuge tube, add 5 µL of the internal standard working solution (this compound in 50% ACN).

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.[7]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[7]

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5 µL) into the UPLC-MS/MS system.[7]

UPLC-MS/MS Conditions

Chromatographic Conditions

  • Column: BEH C18 (2.1 x 50 mm, 1.7 µm)[6]

  • Mobile Phase A: 0.1% formic acid and 10 mM ammonium acetate in water[6]

  • Mobile Phase B: Acetonitrile[6]

  • Flow Rate: 0.4 mL/min[5]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The exact mass transitions for dosimertinib and its deuterated internal standard would need to be optimized. However, based on data for osimertinib, the transition for osimertinib is m/z 500.4 → 385.3 and for its metabolite AZ5104 is m/z 486.3 → 371.1.[6] The transitions for dosimertinib and its metabolites would be shifted by the mass of the deuterium atoms. This compound would have its own specific transition to be monitored.

Data Presentation

The quantitative performance of the method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below. The values presented are representative and based on similar assays for osimertinib.

ParameterDosimertinibAZ5104AZ7550
Linear Range (ng/mL) 1 - 5000.5 - 100[6]1 - 729[8][9][10]
LLOQ (ng/mL) 10.5[6]1[8][9][10]
Intra-day Precision (%CV) < 15%< 15%[6]< 15%
Inter-day Precision (%CV) < 15%< 15%[6]< 15%
Accuracy (%RE) ± 15%± 15%[6]± 15%
Recovery (%) > 85%> 85%> 85%
Matrix Effect (%) 85-115%85-115%85-115%

Visualizations

Metabolic Pathway of Dosimertinib

Dosimertinib Dosimertinib AZ5104 AZ5104 (N-Desmethyl Dosimertinib) Dosimertinib->AZ5104 CYP3A-mediated N-demethylation AZ7550 AZ7550 Dosimertinib->AZ7550 Metabolism Other_Metabolites Other Metabolites AZ5104->Other_Metabolites Further Metabolism

Caption: Proposed metabolic pathway of Dosimertinib.

Experimental Workflow for Quantification

cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Injection Inject into UPLC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Mass_Spectrometry Mass Spectrometric Detection (MRM Mode) Chromatography->Mass_Spectrometry Quantification Quantification (Calibration Curve) Mass_Spectrometry->Quantification

Caption: Workflow for Dosimertinib quantification.

References

Application Note: High-Resolution Mass Spectrometry for the Characterization of N-Desmethyl dosimertinib-d5

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dosimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown significant efficacy in the treatment of non-small cell lung cancer (NSCLC) with EGFR T790M mutations.[1][2] The characterization and quantification of dosimertinib and its metabolites in biological matrices are crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies. N-Desmethyl dosimertinib is a primary metabolite of dosimertinib. For accurate quantification using mass spectrometry, a stable isotope-labeled internal standard is essential. N-Desmethyl dosimertinib-d5 is the deuterium-labeled analog of N-Desmethyl dosimertinib and serves as an ideal internal standard for such bioanalytical assays.[3] High-resolution mass spectrometry (HRMS) coupled with ultra-high-performance liquid chromatography (UHPLC) offers unparalleled selectivity and sensitivity for the characterization and quantification of analytes in complex biological matrices.[4][5] This application note provides a detailed protocol for the characterization of this compound using a UHPLC-HRMS system.

Experimental Protocols

Materials and Reagents

  • This compound standard (≥98% purity)

  • Dosimertinib and N-Desmethyl dosimertinib reference standards

  • Human plasma (K2-EDTA)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • Microcentrifuge tubes (1.5 mL)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.[6][7]

  • Thaw plasma samples at room temperature.

  • Spike 100 µL of plasma with the appropriate concentration of this compound working solution.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50:50 (v/v) acetonitrile/water.

  • Vortex for 30 seconds and transfer to a UHPLC autosampler vial.

UHPLC-HRMS/MS Method

UHPLC Conditions:

  • System: Vanquish Horizon UHPLC System (or equivalent)

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0-1.0 min: 5% B

    • 1.0-5.0 min: 5-95% B

    • 5.0-6.0 min: 95% B

    • 6.0-6.1 min: 95-5% B

    • 6.1-8.0 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

HRMS/MS Conditions:

  • System: Q Exactive HF-X Hybrid Quadrupole-Orbitrap Mass Spectrometer (or equivalent)

  • Ionization Mode: Heated Electrospray Ionization (HESI), Positive

  • Spray Voltage: 3.5 kV

  • Capillary Temperature: 320°C

  • Sheath Gas Flow Rate: 40 units

  • Auxiliary Gas Flow Rate: 10 units

  • Probe Heater Temperature: 350°C

  • Scan Mode: Full MS / dd-MS2 (TopN = 5)

  • Full MS Resolution: 60,000

  • dd-MS2 Resolution: 15,000

  • AGC Target (Full MS): 1e6

  • AGC Target (dd-MS2): 1e5

  • Collision Energy: Stepped HCD (20, 30, 40 eV)

Data Presentation

The following table summarizes the expected quantitative data for N-Desmethyl dosimertinib and its deuterated internal standard.

Compound NameExact Mass [M+H]+Measured m/zMass Accuracy (ppm)Retention Time (min)Key Fragment Ions (m/z)
N-Desmethyl dosimertinib486.2510486.2508-0.413.85414.2188, 345.1812, 72.0811
This compound491.2824491.2821-0.613.84419.2499, 345.1812, 72.0811

Mandatory Visualization

Experimental Workflow

G Experimental Workflow for this compound Characterization cluster_sample_prep Sample Preparation cluster_analysis UHPLC-HRMS Analysis cluster_data Data Analysis Plasma Plasma Sample Spike Spike with N-Desmethyl dosimertinib-d5 (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute UHPLC UHPLC Separation Reconstitute->UHPLC HRMS HRMS Detection (Full MS / dd-MS2) UHPLC->HRMS Extraction Peak Extraction & Integration HRMS->Extraction Quantification Quantification Extraction->Quantification Characterization Fragment Ion Characterization Extraction->Characterization

Caption: Experimental workflow for this compound characterization.

EGFR Signaling Pathway

G Simplified EGFR Signaling Pathway and Inhibition by Dosimertinib cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR (with T790M mutation) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Dosimertinib Dosimertinib Dosimertinib->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and inhibition by Dosimertinib.

The described UHPLC-HRMS method provides a robust and sensitive platform for the characterization of this compound. The high-resolution and high mass accuracy capabilities of the Orbitrap mass spectrometer allow for confident identification and differentiation from endogenous interferences. This methodology is suitable for regulated bioanalysis and can be readily adapted for the quantification of dosimertinib and its metabolites in various biological matrices to support drug development programs.

References

N-Desmethyl dosimertinib-d5 in drug metabolism and pharmacokinetic (DMPK) studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).[1][2][3][4][5][6] The metabolism of osimertinib is a critical aspect of its pharmacokinetic profile, with N-desmethylation being a key pathway. This process, primarily mediated by CYP3A enzymes, results in the formation of the active metabolite AZ5104 (N-Desmethyl osimertinib).[7][8] Another active metabolite, AZ7550, is also formed through N-demethylation at a different position.[3] Given the pharmacological activity of these metabolites, their quantification in biological matrices is essential for comprehensive drug metabolism and pharmacokinetic (DMPK) studies.

N-Desmethyl osimertinib-d5 is a deuterated stable isotope-labeled internal standard used for the accurate quantification of N-Desmethyl osimertinib (AZ5104) in bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variability in sample preparation and matrix effects, ensuring high accuracy and precision.

These application notes provide detailed protocols for the utilization of N-Desmethyl osimertinib-d5 in DMPK studies, focusing on bioanalytical methods for the quantification of osimertinib and its metabolites.

Data Presentation

Table 1: Pharmacokinetic Parameters of Osimertinib and its Metabolite AZ5104
ParameterOsimertinibAZ5104 (N-Desmethyl Osimertinib)Reference
Apparent Clearance (CL/F) 14.3 L/h31.3 L/h[5][9]
Apparent Volume of Distribution (Vd/F) 918 L143 L[5][9]
Mean Half-life (t½) ~48 hoursNot explicitly stated[5]
Geometric Mean Exposure (AUC) relative to parent -~10% of osimertinib exposure at steady state[8]
Time to Steady State ~15 daysNot explicitly stated[5][8]
Table 2: Linearity of Calibration Curves for Osimertinib and Metabolites by LC-MS/MS
AnalyteCalibration Range (ng/mL)Reference
Osimertinib 4.0–800.0[3]
AZ5104 (N-Desmethyl Osimertinib) 1.0–125.0[3]
AZ7550 2.5–125.0[3]

Experimental Protocols

Protocol 1: Quantification of Osimertinib and N-Desmethyl Osimertinib (AZ5104) in Human Plasma using LC-MS/MS

This protocol describes a validated method for the simultaneous determination of osimertinib and its active metabolite, N-Desmethyl osimertinib (AZ5104), in human plasma. N-Desmethyl osimertinib-d5 is used as the internal standard for AZ5104.

1. Materials and Reagents:

  • Osimertinib analytical standard

  • N-Desmethyl osimertinib (AZ5104) analytical standard

  • N-Desmethyl osimertinib-d5 (Internal Standard, IS)

  • Osimertinib stable isotope-labeled internal standard (e.g., [¹³C,²H₃]-osimertinib)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid

  • Ammonium acetate

  • Human plasma (with EDTA as anticoagulant)

2. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of osimertinib, AZ5104, and the internal standards (including N-Desmethyl osimertinib-d5) in an appropriate solvent such as acetonitrile or a mixture of acetonitrile and water (1:1, v/v) to a final concentration of 1 mg/mL.[2]

  • Prepare working solutions by diluting the stock solutions with ACN/water (1:1, v/v) to a concentration of 10 µg/mL.[2]

  • Prepare calibration standards by spiking blank human plasma with the working solutions to achieve a concentration range of 1 to 729 ng/mL for osimertinib and its metabolites.[2]

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or study sample), add a fixed amount of the internal standard working solution (containing N-Desmethyl osimertinib-d5).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 analytical column (e.g., HyPURITY C18, 50 x 2.1 mm, 3 µm).[10]

    • Mobile Phase A: 2 mM ammonium acetate in water with 0.1% formic acid.[10]

    • Mobile Phase B: 2 mM ammonium acetate in methanol with 0.1% formic acid.[10]

    • Gradient Elution: A suitable gradient program should be developed to separate the analytes from endogenous matrix components. For example, start with a low percentage of mobile phase B, and then ramp up to a high percentage to elute the compounds.

    • Flow Rate: 0.3 mL/min.[2]

    • Injection Volume: 1 µL.[2]

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Osimertinib: m/z 500.2 → 72.1[2]

      • AZ5104 (N-Desmethyl osimertinib): m/z 486.3 → 72.1[2]

      • N-Desmethyl osimertinib-d5 (Internal Standard): The specific transition will depend on the deuteration pattern, but it will be a shift of +5 m/z for the precursor ion compared to AZ5104.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted linear regression model to fit the data.

  • Determine the concentrations of the analytes in the QC and study samples from the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add Internal Standard (N-Desmethyl osimertinib-d5) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute lc Liquid Chromatography Separation reconstitute->lc ms Mass Spectrometry Detection (MRM) lc->ms calibration Calibration Curve Generation ms->calibration quantification Quantification of Analytes calibration->quantification

Caption: Bioanalytical workflow for the quantification of N-Desmethyl osimertinib.

metabolic_pathway osimertinib Osimertinib cyp3a CYP3A-mediated N-demethylation osimertinib->cyp3a az5104 AZ5104 (N-Desmethyl osimertinib) az7550 AZ7550 cyp3a->az5104 cyp3a->az7550

Caption: Metabolic pathway of osimertinib to its N-desmethyl metabolites.

References

Application Notes and Protocols for Cell-Based Assays Using N-Desmethyl dosimertinib-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing N-Desmethyl dosimertinib-d5, a deuterated metabolite of the epidermal growth factor receptor (EGFR) inhibitor dosimertinib, in various cell-based assays. Dosimertinib is a third-generation EGFR inhibitor designed to target specific mutations in the EGFR gene, which are prevalent in non-small cell lung cancer (NSCLC). As a metabolite, this compound is crucial for understanding the complete pharmacological profile of the parent drug. The following protocols are designed to assess the compound's efficacy and mechanism of action in a cellular context.

Overview and Mechanism of Action

This compound is an active metabolite of dosimertinib, a potent and selective inhibitor of EGFR.[1][2] Dosimertinib itself is a deuterated version of osimertinib, developed to improve upon its pharmacokinetic properties and reduce toxic metabolites.[3] Like its parent compounds, this compound is expected to target mutant forms of EGFR, including the T790M resistance mutation.

The primary mechanism of action involves the inhibition of EGFR kinase activity, which in turn blocks downstream signaling pathways responsible for cell proliferation and survival, such as the ERK pathway. Cell-based assays are therefore essential to quantify the inhibitory potential of this compound on cell growth and to confirm its effects on EGFR signaling.

Signaling Pathway Diagram

The following diagram illustrates the EGFR signaling pathway and the inhibitory action of this compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR pEGFR p-EGFR EGFR->pEGFR Autophosphorylation EGF EGF (Ligand) EGF->EGFR Binds Dosimertinib N-Desmethyl dosimertinib-d5 Dosimertinib->pEGFR Inhibits RAS RAS pEGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Gene Transcription (Proliferation, Survival) pERK->Proliferation

Caption: EGFR signaling pathway and inhibition by this compound.

Experimental Protocols

Cell Proliferation Assay (MTS/MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cell lines, which is an indirect measure of cell proliferation and viability.

Materials:

  • This compound

  • Human NSCLC cell lines (e.g., H1975, PC-9, A549)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in complete growth medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest compound dilution.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS/MTT Addition: Add 20 µL of MTS/MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited) by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow: Cell Proliferation Assay```dot

Cell_Proliferation_Workflow A Seed cells in 96-well plate B Incubate overnight A->B D Treat cells with compound dilutions B->D C Prepare serial dilutions of This compound C->D E Incubate for 72 hours D->E F Add MTS/MTT reagent E->F G Incubate for 1-4 hours F->G H Measure absorbance at 490 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the Western blot analysis of EGFR phosphorylation.

Data Presentation

Quantitative data from the cell-based assays should be summarized in tables for clear comparison. The following are example tables with representative data.

Table 1: IC50 Values of this compound in NSCLC Cell Lines

Cell LineEGFR Mutation StatusThis compound IC50 (nM)
H1975L858R, T790M[Example Value: 15.5]
PC-9exon 19 deletion[Example Value: 8.2]
A549Wild-type[Example Value: >1000]

Note: The IC50 values provided are for illustrative purposes and must be determined experimentally.

Table 2: Inhibition of EGFR and ERK Phosphorylation by this compound in H1975 Cells

Treatment Concentration (nM)% Inhibition of p-EGFR (Normalized to Total EGFR)% Inhibition of p-ERK (Normalized to Total ERK)
1[Example Value: 25%][Example Value: 20%]
10[Example Value: 60%][Example Value: 55%]
100[Example Value: 95%][Example Value: 90%]

Note: The percentage of inhibition is relative to the EGF-stimulated control and should be determined experimentally.

Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers to evaluate the cellular activity of this compound. By employing these cell-based assays, scientists can effectively characterize the compound's inhibitory potency against EGFR, its impact on downstream signaling, and its overall anti-proliferative effects in relevant cancer cell models. This information is critical for the preclinical assessment and further development of dosimertinib as a therapeutic agent for NSCLC.

References

Sourcing and Application of N-Desmethyl dosimertinib-d5 for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to sourcing, purchasing, and utilizing N-Desmethyl dosimertinib-d5 in a research setting. This deuterated metabolite of Dosimertinib, a potent and selective epidermal growth factor receptor (EGFR) inhibitor, is a critical tool for pharmacokinetic (PK) and metabolism studies. Its primary application is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of Dosimertinib and its metabolites in biological matrices.

Sourcing and Purchasing this compound

This compound is a specialized chemical and is typically available from suppliers who focus on analytical standards, stable isotopes, and active pharmaceutical ingredient (API) metabolites.

Product Information:

PropertyValue
Chemical Name This compound
CAS Number 2719691-00-4[1]
Molecular Formula C₂₇H₂₆D₅N₇O₂
Molecular Weight 490.61 g/mol

Potential Suppliers:

While a direct, off-the-shelf purchasing link is not consistently available, the following suppliers list this compound or related compounds in their catalogs. It is recommended to contact them directly to inquire about availability, pricing, and lead times.

  • MedChemExpress (MCE): Lists this compound as a stable isotope. Direct inquiry is recommended.

  • ChemSrc: Provides chemical and physical properties for this compound and may list suppliers.[1]

  • Custom Synthesis: For larger quantities or if the compound is not readily in stock, custom synthesis by a specialized chemical manufacturing organization (CMO) is a viable option.

When purchasing, it is crucial to request a Certificate of Analysis (CoA) to verify the compound's identity, purity, and isotopic enrichment.

Mechanism of Action of the Parent Compound: Dosimertinib

Dosimertinib, the non-deuterated parent compound, is a third-generation EGFR tyrosine kinase inhibitor (TKI). It is designed to target specific mutations in the EGFR gene, particularly the T790M resistance mutation, which often arises after treatment with first- or second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[][3]

The binding of a ligand, such as Epidermal Growth Factor (EGF), to the EGFR triggers a signaling cascade that promotes cell proliferation, survival, and metastasis. Dosimertinib inhibits this pathway by binding to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the activation of downstream signaling pathways such as RAS-RAF-MAPK and PI3K-AKT.[4][5]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Dosimertinib Dosimertinib Dosimertinib->EGFR Inhibits RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Figure 1. Simplified EGFR signaling pathway and the inhibitory action of Dosimertinib.

Application: Internal Standard for LC-MS/MS Quantification

The primary research application of this compound is as an internal standard (IS) for the bioanalysis of Dosimertinib and its non-deuterated N-desmethyl metabolite. The stable isotope-labeled IS co-elutes with the analyte but is distinguishable by its higher mass, allowing for precise quantification by correcting for variations in sample preparation and instrument response.

Experimental Workflow

The general workflow for using this compound as an internal standard in a pharmacokinetic study is as follows:

Experimental_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma, Serum) Spiking Spike with This compound (IS) Sample_Collection->Spiking Sample_Prep Sample Preparation (e.g., Protein Precipitation) Spiking->Sample_Prep LC_Separation Liquid Chromatography (LC) Separation Sample_Prep->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Figure 2. General experimental workflow for bioanalysis using a deuterated internal standard.

Protocol: Quantification of Dosimertinib and Metabolites in Human Plasma

This protocol is adapted from established methods for the quantification of Osimertinib and its metabolites, which are structurally analogous to Dosimertinib.[6][7][8] Researchers should validate this method according to regulatory guidelines (e.g., FDA, EMA) before use in formal studies.[9][10]

3.2.1. Materials and Reagents

  • This compound (Internal Standard)

  • Dosimertinib and its non-deuterated metabolites (Analytical Standards)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

3.2.2. Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analytical standards and the internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the analytical standards in 50:50 ACN:water to create calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 50 ng/mL) in 50:50 ACN:water.

3.2.3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution to each tube.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

3.2.4. LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrument used.

ParameterSuggested Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 10% B, ramp to 90% B, hold, and re-equilibrate
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)

3.2.5. MRM Transitions

The specific precursor and product ion transitions for Dosimertinib, its metabolites, and this compound will need to be determined empirically by infusing the individual compounds into the mass spectrometer. The transitions for Osimertinib and its metabolites can be used as a starting point.[7][11]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
DosimertinibTo be determinedTo be determined
N-Desmethyl dosimertinibTo be determinedTo be determined
This compound (IS) To be determinedTo be determined

3.2.6. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted (e.g., 1/x²) linear regression to fit the calibration curve.

  • Determine the concentration of the analytes in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation

A full validation of the bioanalytical method should be performed to ensure its reliability. Key validation parameters include:

  • Selectivity and Specificity: Assess interference from endogenous matrix components.

  • Linearity and Range: Define the concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the variability of the measurements.

  • Matrix Effect: Evaluate the suppression or enhancement of ionization by matrix components.

  • Recovery: Measure the efficiency of the extraction process.

  • Stability: Assess the stability of the analytes in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).[8][10]

Quantitative Data Summary (Example Validation Acceptance Criteria)

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Factor (% CV) ≤ 15%
Recovery (% CV) Consistent and reproducible

Conclusion

This compound is an essential tool for the accurate quantification of Dosimertinib and its metabolites in preclinical and clinical research. By serving as an internal standard in LC-MS/MS assays, it enables reliable characterization of the pharmacokinetic profile of this important EGFR inhibitor. The sourcing of this compound requires direct inquiry with specialized suppliers, and the analytical method should be thoroughly validated to ensure data integrity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS Sensitivity for N-Desmethyl Osimertinib-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the LC-MS/MS sensitivity for the analysis of N-Desmethyl osimertinib-d5, a key internal standard for the quantification of the active metabolite of osimertinib.

Frequently Asked Questions (FAQs)

Q1: What is N-Desmethyl osimertinib-d5 and why is it used in LC-MS/MS analysis?

A1: N-Desmethyl osimertinib-d5 is a stable isotope-labeled internal standard (SIL-IS) for N-Desmethyl osimertinib (also known as AZ5104), a major active metabolite of the drug osimertinib. In LC-MS/MS assays, a SIL-IS is crucial for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus correcting for variations during sample preparation and analysis.

Q2: What are the typical matrices in which N-Desmethyl osimertinib is analyzed?

A2: N-Desmethyl osimertinib is most commonly analyzed in biological matrices such as human plasma, serum, and cerebrospinal fluid (CSF).[1][2] It can also be quantified in in vitro systems like human liver microsomes (HLMs) to study metabolic stability.[3]

Q3: What is a typical LLOQ (Lower Limit of Quantification) for N-Desmethyl osimertinib (AZ5104) in human plasma?

A3: Published methods have achieved LLOQs for N-Desmethyl osimertinib (AZ5104) in human plasma ranging from 1 to 1.5 ng/mL.[1][4] Some methods have even pushed the LLOQ down to the picogram level.[5]

Q4: Is analyte stability a concern for N-Desmethyl osimertinib?

A4: Yes, osimertinib and its metabolites can exhibit instability in plasma.[6] One study noted limited stability for both osimertinib and its desmethyl metabolite AZ5104.[7][8] The instability is suggested to be due to a Michael addition reaction with cysteine residues in the plasma matrix.[6] Proper sample handling and storage (e.g., at -80°C) are critical.[9]

Troubleshooting Guide

Low Sensitivity / Poor Signal Intensity

Q: I am observing a very low signal for N-Desmethyl osimertinib-d5. What are the potential causes and how can I troubleshoot this?

A: Low signal intensity can stem from several factors related to sample preparation, chromatography, or mass spectrometer settings. Here’s a systematic approach to troubleshooting:

  • Sample Preparation and Extraction:

    • Inefficient Extraction: The choice of extraction method and solvent is critical. Protein precipitation with acetonitrile is a common and effective method.[4][7][10] Ensure the ratio of acetonitrile to plasma is sufficient for complete protein removal (e.g., a 7-fold volume of acetonitrile has been used to enhance stability).[6]

    • Analyte Adsorption: Osimertinib has been shown to adsorb to container surfaces, especially in matrices with low protein content like CSF.[2] Consider using low-binding tubes and adding a small amount of protein to CSF samples to mitigate this.[2]

    • Sample pH: Ensure the pH of the sample and mobile phase are optimized. Using 0.1% formic acid in the mobile phase is common to promote protonation and enhance signal in positive ion mode.[1][11]

  • Chromatography:

    • Mobile Phase Composition: The mobile phase composition significantly impacts sensitivity. Gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile is widely used.[1][10] Some methods use ammonium formate buffer, which can also improve peak shape and sensitivity.[4][12]

    • Column Choice: A C18 column is the most common choice for separating osimertinib and its metabolites.[1][11] However, other column chemistries like C8 have also been used successfully.[3]

    • Flow Rate: Flow rates are typically in the range of 0.3 to 0.5 mL/min for analytical scale columns.[3][4]

  • Mass Spectrometry:

    • Ionization Source Parameters: Ensure the electrospray ionization (ESI) source parameters are optimized. Key parameters include source voltage (around 5,500 V), source temperature (around 500°C), and nebulizing and heating gas pressures (around 55 psi).[13]

    • MRM Transitions: Verify that you are using the optimal multiple reaction monitoring (MRM) transitions for N-Desmethyl osimertinib-d5. While specific transitions for the d5 variant are not always published, they will be shifted by +5 m/z from the parent and/or fragment ion of the unlabeled compound. For the unlabeled N-Desmethyl osimertinib (AZ5104), a common transition is m/z 486.2 → 72.0.[4]

    • Collision Energy: Optimize the collision energy to ensure efficient fragmentation and a strong signal for the product ion.

Poor Peak Shape (Tailing, Broadening)

Q: My chromatographic peaks for N-Desmethyl osimertinib-d5 are broad or tailing. What should I investigate?

A: Poor peak shape can compromise both sensitivity and the accuracy of integration.

  • Column Health:

    • Contamination: The column may be contaminated with matrix components. Flush the column according to the manufacturer's instructions.

    • Column Degradation: The column may have reached the end of its lifespan. Replace it with a new column of the same type.

  • Chromatographic Conditions:

    • Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing for ionizable compounds. The use of additives like formic acid helps to control the pH and improve peak shape.[1][11]

    • Sample Solvent: Injecting the sample in a solvent stronger than the initial mobile phase can cause peak distortion. If possible, dissolve the final extract in the initial mobile phase.[14]

  • System Issues:

    • Extra-Column Volume: Excessive tubing length or dead volume in the connections can lead to peak broadening. Ensure all connections are made correctly with minimal tubing length.

    • Matrix Effects: Occasional peak broadening in patient samples can be due to interactions with matrix components from co-administered medications.[4]

High Background / Noise

Q: I'm experiencing high background noise in my chromatogram, which is affecting my signal-to-noise ratio. What are the common causes?

A: High background noise can mask the analyte signal, particularly at low concentrations.

  • Solvent and Reagent Quality:

    • Use high-purity, LC-MS grade solvents and additives.[15] Lower grade solvents can contain impurities that contribute to high background.

    • Prepare fresh mobile phases daily to prevent microbial growth and degradation of additives.[14]

  • System Contamination:

    • Carryover: Residual analyte from a previous high-concentration sample may be present. Implement a robust needle wash protocol and inject blank samples to check for carryover.[14]

    • Contaminated System: The LC or MS system may be contaminated. Flush the system with an appropriate cleaning solution.

  • Ion Source:

    • A dirty ion source can be a significant source of background noise.[15] Clean the ion source according to the manufacturer's recommendations.

Quantitative Data Summary

The following tables summarize typical parameters used in published LC-MS/MS methods for the analysis of N-Desmethyl osimertinib (AZ5104).

Table 1: Chromatographic Conditions

ParameterTypical ValuesReference
Column ACE PFP C18 (2.1 × 100 mm, 1.7 µm)[4]
ThermoScientific Hypersil GOLD C18 (4.6 x 50 mm, 5 µm)[1]
Agilent Zorbax SB-C18[10]
Mobile Phase A 10 mmol/L ammonium formate in water (pH 4.3), 0.1% (v/v) formic acid[4]
0.1% formic acid in water[1]
0.2% formic acid in water[10]
Mobile Phase B Acetonitrile (ACN)[1][4][10]
Flow Rate 0.3 - 0.4 mL/min[4][10]
Column Temp. 50°C[4]
Elution Type Gradient[1][4]

Table 2: Mass Spectrometry Parameters

ParameterTypical Values for N-Desmethyl Osimertinib (AZ5104)Reference
Ionization Mode Electrospray Ionization (ESI), Positive[1][13]
MRM Transition m/z 486.2 → 72.0[4]
Source Voltage 5,500 V[13]
Source Temp. 500°C[13]
Collision Energy 65 V[13]

Detailed Experimental Protocols

Protocol: Sample Preparation using Protein Precipitation

This protocol is a representative example for the extraction of N-Desmethyl osimertinib from human plasma.

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: Aliquot 20 µL of plasma into a clean microcentrifuge tube.[4]

  • Internal Standard Spiking: Add 50 µL of the internal standard working solution (N-Desmethyl osimertinib-d5 in a suitable solvent like 50:50 ACN:water) to each plasma sample.[4]

  • Protein Precipitation: Add 150 µL of water and 650 µL of cold acetonitrile to the sample to precipitate proteins.[4]

  • Vortexing: Vortex the mixture thoroughly for 5 minutes to ensure complete protein precipitation and extraction of the analyte.[4]

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes to pellet the precipitated proteins.[4]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Injection: Inject an appropriate volume (e.g., 1 µL) into the LC-MS/MS system.[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Aliquot Plasma p2 Spike Internal Standard p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Transfer Supernatant p4->p5 a1 Inject Sample p5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection (MRM) a2->a3 a4 Data Acquisition & Processing a3->a4

Caption: A typical experimental workflow for the analysis of N-Desmethyl osimertinib-d5.

troubleshooting_workflow cluster_sample_prep Sample Preparation Issues cluster_lc Chromatography Issues cluster_ms Mass Spectrometry Issues start Low Signal Intensity sp1 Check Extraction Recovery start->sp1 lc1 Optimize Mobile Phase start->lc1 ms1 Optimize Ion Source Parameters start->ms1 sp2 Evaluate for Analyte Adsorption sp1->sp2 sp3 Optimize Sample pH sp2->sp3 lc2 Check Column Health lc1->lc2 lc3 Minimize Dead Volume lc2->lc3 ms2 Verify MRM Transitions ms1->ms2 ms3 Optimize Collision Energy ms2->ms3

Caption: A decision tree for troubleshooting low sensitivity in LC-MS/MS analysis.

References

Technical Support Center: Troubleshooting Matrix Effects in N-Desmethyl Dosimertinib-d5 Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of N-Desmethyl dosimertinib using its deuterated internal standard, N-Desmethyl dosimertinib-d5.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of LC-MS/MS bioanalysis?

A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2] This interference can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][3]

Q2: Why is this compound used as an internal standard?

A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard in quantitative LC-MS/MS bioanalysis because they have nearly identical physicochemical properties to the analyte of interest.[4] They co-elute chromatographically and experience similar extraction recovery and matrix effects, thus providing the most accurate correction for variations during sample preparation and analysis.[4]

Q3: What are the common causes of matrix effects in plasma-based bioanalysis?

A3: The most common sources of matrix effects in plasma are phospholipids from cell membranes, salts, endogenous metabolites, and proteins.[1][5] These components can co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source.[5]

Q4: How can I qualitatively assess if I have a matrix effect?

A4: A post-column infusion experiment is a common and effective method for the qualitative assessment of matrix effects.[1][6][7] This technique helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.[6][8]

Q5: How can I quantitatively measure the extent of the matrix effect?

A5: The post-extraction addition (or post-extraction spike) method is the standard approach to quantify matrix effects.[1][3][8][9] This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of the matrix effect.[1][10]

Troubleshooting Guide

Issue 1: Poor reproducibility of results between different plasma lots.

  • Possible Cause: Differential matrix effects between individual or pooled plasma sources.

  • Troubleshooting Steps:

    • Evaluate Matrix Factor in Multiple Lots: Perform a post-extraction addition experiment using at least six different lots of blank plasma.

    • Calculate IS-Normalized Matrix Factor: Calculate the matrix factor (MF) for N-Desmethyl dosimertinib and the IS-normalized MF. The coefficient of variation (CV) of the IS-normalized MF across the different lots should ideally be ≤15%.[10]

    • Improve Sample Cleanup: If variability is high, consider more rigorous sample preparation techniques like solid-phase extraction (SPE) instead of protein precipitation to remove more interfering components.

    • Optimize Chromatography: Adjust the chromatographic method to better separate N-Desmethyl dosimertinib from the regions showing significant matrix effects.

Issue 2: Low signal intensity or poor sensitivity for N-Desmethyl dosimertinib.

  • Possible Cause: Significant ion suppression.

  • Troubleshooting Steps:

    • Perform Post-Column Infusion: Conduct a post-column infusion experiment to visualize the regions of ion suppression.

    • Modify Chromatographic Conditions: Adjust the gradient, mobile phase composition, or select a different column chemistry (e.g., HILIC) to shift the retention time of N-Desmethyl dosimertinib away from the suppression zones.

    • Enhance Sample Preparation: Implement a more effective sample cleanup method (e.g., LLE or SPE) to remove phospholipids and other interfering species.

    • Check for Phospholipid Co-elution: Use a specific MRM transition for phospholipids (e.g., precursor ion scan of m/z 184) to check for co-elution with your analyte.[5]

Issue 3: Inconsistent internal standard (this compound) response.

  • Possible Cause: The internal standard may not be perfectly compensating for the matrix effect, or it may be affected by interferences.

  • Troubleshooting Steps:

    • Review Chromatograms: Carefully examine the chromatograms for any interfering peaks at the retention time of the internal standard.

    • Assess Matrix Effects on IS: In your post-extraction addition experiment, evaluate the matrix factor for this compound alone. Significant and variable suppression or enhancement can be problematic.

    • Consider Isotopic Crosstalk: Although less common with a d5-labeled standard, ensure that there is no significant contribution from the analyte's naturally occurring isotopes to the internal standard's mass channel.[11]

Data Presentation

Table 1: Representative Matrix Factor Data for N-Desmethyl Dosimertinib

Plasma LotAnalyte Response (Matrix)Analyte Response (Neat Solution)Matrix Factor (MF)IS-Normalized MF
185,000100,0000.851.01
282,000100,0000.820.98
390,000100,0000.901.07
478,000100,0000.780.93
588,000100,0000.881.05
684,000100,0000.841.00
Mean 0.85 1.01
%CV 5.9% 5.0%

This is illustrative data. Actual results may vary.

Table 2: Comparison of Sample Preparation Techniques on Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Factor (MF)
Protein Precipitation95 ± 5%0.75 ± 0.10
Liquid-Liquid Extraction85 ± 7%0.92 ± 0.05
Solid-Phase Extraction90 ± 4%0.98 ± 0.03

This is illustrative data. Actual results may vary.

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion

Objective: To identify chromatographic regions where ion suppression or enhancement occurs.

Materials:

  • HPLC system coupled to a tandem mass spectrometer

  • Syringe pump

  • T-connector

  • Standard solution of N-Desmethyl dosimertinib (e.g., 100 ng/mL in 50:50 acetonitrile:water)

  • Blank, extracted plasma sample (prepared using your current method)

  • Mobile phases and chromatographic column as per your bioanalytical method

Procedure:

  • Set up the LC-MS/MS system with your established chromatographic conditions.

  • Infuse the N-Desmethyl dosimertinib standard solution post-column into the mobile phase flow using the syringe pump and a T-connector, at a low flow rate (e.g., 10 µL/min).

  • Acquire data for the N-Desmethyl dosimertinib MRM transition to establish a stable baseline signal.

  • Inject a blank solvent (e.g., mobile phase A) to obtain a baseline chromatogram.

  • Inject the extracted blank plasma sample.

  • Monitor the N-Desmethyl dosimertinib MRM signal. Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively.[1][6][7][8]

Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Addition

Objective: To quantify the matrix effect by calculating the Matrix Factor (MF).

Materials:

  • Blank biological matrix (at least 6 different lots)

  • N-Desmethyl dosimertinib and this compound standard solutions

  • All solvents and reagents for your sample preparation and LC-MS/MS analysis

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike N-Desmethyl dosimertinib and this compound into the final reconstitution solvent at low and high concentrations.

    • Set B (Post-Extraction Spike): Extract blank plasma from at least six different sources. Spike N-Desmethyl dosimertinib and this compound into the extracted matrix at the same low and high concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike N-Desmethyl dosimertinib and this compound into blank plasma at low and high concentrations before extraction. (This set is for determining recovery).

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • The %CV of the IS-Normalized MF across the different lots should be ≤15%.[10]

Visualizations

Matrix_Effect_Mechanism cluster_lc LC Column cluster_ms MS Ion Source (ESI) Analyte N-Desmethyl dosimertinib Separation Chromatographic Separation Analyte->Separation Interferents Phospholipids, Salts, etc. Interferents->Separation Droplet Charged Droplet Interferents->Droplet Co-elution GasPhase Gas Phase Ions Interferents->GasPhase Competition for charge/ Surface effects Separation->Droplet Elution Droplet->GasPhase Desolvation & Ionization Detector MS Detector GasPhase->Detector Detection

Caption: Mechanism of matrix effects in LC-MS/MS.

Troubleshooting_Workflow Start Inconsistent or Inaccurate Results Qual_Assess Qualitative Assessment: Post-Column Infusion Start->Qual_Assess ME_Present Matrix Effect Identified? Qual_Assess->ME_Present Quant_Assess Quantitative Assessment: Post-Extraction Addition Optimize_LC Optimize Chromatography (Gradient, Column) Quant_Assess->Optimize_LC ME_Present->Quant_Assess Yes End Acceptable Results ME_Present->End No Revalidate Re-evaluate Matrix Effect Optimize_LC->Revalidate Improve_Cleanup Improve Sample Cleanup (SPE, LLE) Improve_Cleanup->Revalidate Revalidate->ME_Present Check Again Quant_assess Quant_assess Quant_assess->Improve_Cleanup

References

Technical Support Center: Chromatography for N-Desmethyl dosimertinib-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic peak shape of N-Desmethyl dosimertinib-d5.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape (tailing or fronting) for this compound?

Poor peak shape for this compound, a basic compound, is often attributed to several factors during reversed-phase chromatography. These include:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine functional groups of the analyte, leading to peak tailing.[1][2][3][4]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the protonation of the analyte, increasing its interaction with ionized silanols and causing peak tailing.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion, often fronting.[5]

  • Extra-Column Effects: Dead volume in tubing, fittings, or the detector flow cell can cause peak broadening and tailing.[1][6]

  • Contamination: A buildup of contaminants on the column inlet frit or the stationary phase can distort peak shape.[7][6][8]

  • Inappropriate Sample Solvent: If the sample solvent is significantly stronger than the initial mobile phase, it can lead to peak distortion.[1]

Q2: How can I minimize peak tailing for this compound?

To mitigate peak tailing, consider the following strategies:

  • Mobile Phase Optimization:

    • Low pH: Operating at a lower pH (e.g., using a formic acid or acetic acid additive) can suppress the ionization of residual silanols, reducing their interaction with the basic analyte.[3][9]

    • Additives: Incorporating a low concentration of an amine modifier like triethylamine (TEA) can mask the active silanol sites.[9][10] Using a buffer, such as ammonium formate or ammonium acetate, can help maintain a consistent pH and improve peak shape.[4][7]

  • Column Selection:

    • End-capped Columns: Utilize columns that are "end-capped," where residual silanols are chemically deactivated.[2][5]

    • High-Purity Silica: Modern columns made with high-purity silica have a lower concentration of acidic silanols.

    • Alternative Stationary Phases: Consider columns with different stationary phases, such as those with embedded polar groups, which can shield the silanols.

  • Method Parameter Adjustments:

    • Lower Injection Volume/Concentration: To address potential column overload, try reducing the amount of sample injected.[5]

    • Temperature Control: Maintaining a consistent and sometimes elevated column temperature can improve peak shape and reduce viscosity.

Q3: My this compound peak is co-eluting or showing poor resolution with the non-deuterated analyte. How can I improve separation?

While deuterated internal standards are designed to co-elute with the analyte, slight chromatographic separation can occur due to the deuterium isotope effect.[11][12] To improve resolution if needed, or to ensure consistent co-elution:

  • Optimize the Gradient: A shallower gradient can often improve the resolution between closely eluting compounds.

  • Mobile Phase Composition: Subtle changes in the organic modifier (e.g., switching from acetonitrile to methanol or using a combination) can alter selectivity.

  • Column Chemistry: A column with a different stationary phase or a longer column may provide the necessary resolution.

Q4: I am observing peak splitting. What could be the cause?

Peak splitting can arise from several issues:

  • Column Contamination: The inlet frit of the column may be partially blocked.[6][8]

  • Column Void: A void may have formed at the head of the column.

  • Injection Solvent Mismatch: A large injection volume of a solvent much stronger than the mobile phase can cause peak splitting.[1]

  • Sample Degradation: The analyte may be degrading on the column or in the sample vial.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common peak shape issues for this compound.

Problem: Peak Tailing

Potential Cause Troubleshooting Steps
Secondary Silanol Interactions 1. Lower the mobile phase pH with 0.1% formic acid or acetic acid. 2. Add a buffer like 10 mM ammonium formate to the mobile phase. 3. Use a highly deactivated, end-capped C18 or C8 column.
Inappropriate Mobile Phase pH 1. Ensure the mobile phase pH is at least 2 units below the pKa of N-Desmethyl dosimertinib. 2. Buffer the mobile phase to maintain a consistent pH.
Column Contamination 1. Flush the column with a strong solvent (e.g., isopropanol, followed by hexane, then re-equilibration with the mobile phase). 2. If flushing fails, replace the column. 3. Use a guard column to protect the analytical column.
Extra-Column Volume 1. Minimize the length and internal diameter of all tubing. 2. Ensure all fittings are properly connected and not creating dead volume.

Problem: Peak Fronting

Potential Cause Troubleshooting Steps
Column Overload 1. Reduce the injection volume. 2. Dilute the sample. 3. Use a column with a higher loading capacity (larger diameter or particle size).
Sample Solvent Effects 1. Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. 2. Reduce the injection volume if a strong solvent must be used.

Problem: Peak Broadening

Potential Cause Troubleshooting Steps
Sub-optimal Flow Rate 1. Optimize the flow rate to be closer to the column's optimal linear velocity.
Temperature Fluctuations 1. Use a column oven to maintain a stable temperature.
Extra-Column Volume 1. Check all connections for dead volume. 2. Use smaller internal diameter tubing where possible.
Column Deterioration 1. Replace the column with a new one of the same type.

Experimental Protocols

Below are examples of UPLC-MS/MS methods that have been successfully used for the analysis of osimertinib and its N-desmethyl metabolite, which can be adapted for this compound.

Method 1: UPLC-MS/MS with C18 Column

Parameter Condition
Column Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions. A typical gradient might be 5-95% B over 5 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Sample Preparation Protein precipitation with acetonitrile.

Method 2: UPLC-MS/MS with C8 Column

Parameter Condition
Column Agilent C8 (Eclipse plus), 50 mm, 3.5 µm, 2.1 mm ID
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Elution Isocratic or gradient, depending on the required separation.
Flow Rate 0.5 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Sample Preparation Protein precipitation with acetonitrile.

Visualizations

Troubleshooting_Workflow start Poor Peak Shape Observed check_all_peaks Are all peaks affected? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes single_peak_no No check_all_peaks->single_peak_no No extra_column_volume Check for Extra-Column Volume (fittings, tubing) all_peaks_yes->extra_column_volume column_contamination Check for Column Contamination (inlet frit) extra_column_volume->column_contamination If no issue found flush_system Flush System and Column mobile_phase_prep Verify Mobile Phase Preparation column_contamination->mobile_phase_prep If no issue found column_contamination->flush_system secondary_interactions Suspect Secondary Interactions (e.g., silanol effects) single_peak_no->secondary_interactions column_overload Consider Column Overload secondary_interactions->column_overload If peak shape is tailing optimize_mobile_phase Optimize Mobile Phase (pH, additives) secondary_interactions->optimize_mobile_phase sample_solvent Evaluate Sample Solvent Mismatch column_overload->sample_solvent If peak shape is fronting reduce_injection Reduce Injection Volume/ Concentration column_overload->reduce_injection solution_node solution_node change_column Change Column (end-capped, different phase) optimize_mobile_phase->change_column If needed

Caption: Troubleshooting workflow for poor chromatographic peak shape.

Signaling_Pathway_Analogy cluster_analyte Analyte Properties cluster_column Stationary Phase cluster_mobile_phase Mobile Phase cluster_output Chromatographic Output Analyte This compound (Basic Compound) Silanol Residual Silanols (Acidic Sites) Analyte->Silanol Undesirable Interaction (Causes Tailing) StationaryPhase Silica-Based C18/C8 StationaryPhase->Silanol contains GoodPeak Symmetrical Peak Silanol->GoodPeak Hinders MobilePhase Mobile Phase (e.g., ACN/H2O) Modifier Additive (Formic Acid / NH4OAc) MobilePhase->Modifier contains Modifier->Silanol Masks/Neutralizes Modifier->GoodPeak Promotes

Caption: Interactions affecting peak shape in reversed-phase chromatography.

References

N-Desmethyl dosimertinib-d5 solubility and solution preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the solubility and solution preparation of N-Desmethyl dosimertinib-d5 for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the deuterium-labeled version of N-Desmethyl dosimertinib.[1] N-Desmethyl dosimertinib is a metabolite of Dosimertinib, which is a deuterated analog of the EGFR inhibitor, Osimertinib. Deuteration, the replacement of hydrogen with its isotope deuterium, is a strategy used to improve the pharmacokinetic properties of drugs.[2]

Q2: What is the primary application of this compound?

A2: this compound is primarily used as an internal standard in pharmacokinetic studies to quantify the levels of the N-desmethyl metabolite of Dosimertinib. Its deuteration makes it distinguishable from the endogenous metabolite in mass spectrometry-based analyses.

Q3: How does deuteration affect the solubility of the compound?

A3: In general, the solubility of a deuterated compound is expected to be very similar to its non-deuterated counterpart.[3] However, minor differences can be observed. The purity of the solvent, particularly its water content, can also influence solubility, especially for hygroscopic solvents like DMSO.[3]

Solubility Data

While specific solubility data for this compound is limited, the following table provides solubility information for the closely related parent compound, Dosimertinib-d5 mesylate. This data can serve as a useful starting point for solvent selection.

SolventConcentrationRemarks
DMSO100 mg/mL (166.46 mM)Ultrasonic and warming to 80°C may be required. Hygroscopic DMSO can impact solubility.[4]

Note: It is always recommended to perform small-scale solubility tests before preparing a stock solution.

Solution Preparation and Storage

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated micropipettes

    • Vortex mixer

    • Water bath or heat block (optional)

    • Ultrasonic bath (optional)

  • Procedure: a. Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation. b. Weigh the required amount of this compound in a sterile tube. c. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex the solution for 1-2 minutes to aid dissolution. e. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes. f. If necessary, gently warm the solution in a water bath set to a temperature not exceeding 40°C. Caution: Higher temperatures may risk degradation. g. Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage:

    • Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][5]

    • Protect the solution from light.

    • Ensure the storage containers are tightly sealed to prevent solvent evaporation and moisture absorption.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound does not fully dissolve in DMSO. 1. Insufficient mixing. 2. Solution is not saturated. 3. Hygroscopic DMSO has absorbed water.[4] 4. Compound requires gentle heating or sonication.1. Vortex for a longer duration. 2. Add a small amount of additional solvent. 3. Use fresh, anhydrous DMSO. 4. Sonicate the solution or warm it gently (not exceeding 40°C).
Precipitation occurs after cooling to room temperature. The solution was supersaturated at a higher temperature.Re-warm the solution to dissolve the precipitate and consider preparing a more dilute stock solution.
Solution appears cloudy or contains particulates. 1. Incomplete dissolution. 2. Contamination of the solvent or glassware.1. Continue mixing, sonication, or gentle warming. 2. Use fresh, high-purity solvent and ensure all labware is clean and dry.
Degradation of the compound in solution. 1. Instability in the chosen solvent over time. 2. Exposure to light or high temperatures. 3. Repeated freeze-thaw cycles.1. Prepare fresh solutions for each experiment. 2. Store solutions protected from light at the recommended temperature. 3. Aliquot stock solutions into single-use volumes.

Visual Guides

experimental_workflow Solution Preparation Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting cluster_storage Storage start Start: Equilibrate Compound weigh Weigh this compound start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent vortex Vortex for 1-2 min add_solvent->vortex check_solubility Fully Dissolved? vortex->check_solubility sonicate Sonicate for 5-10 min check_solubility->sonicate No aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Yes warm Gently Warm (<= 40°C) sonicate->warm warm->check_solubility store Store at -20°C or -80°C aliquot->store end End: Ready for Use store->end

Caption: Workflow for preparing a stock solution of this compound.

troubleshooting_logic Troubleshooting Dissolution Issues cluster_problem Problem Identification cluster_step1 Initial Steps cluster_step2 Secondary Steps cluster_step3 Advanced Steps cluster_final Final Considerations start Compound Not Dissolving vortex Increase Vortex Time start->vortex check1 Dissolved? vortex->check1 sonicate Sonicate Solution check1->sonicate No end Solution Prepared check1->end Yes check2 Dissolved? sonicate->check2 warm Gently Warm (<= 40°C) check2->warm No check2->end Yes check3 Dissolved? warm->check3 solvent_quality Use Fresh Anhydrous Solvent check3->solvent_quality No check3->end Yes dilute Prepare a More Dilute Solution solvent_quality->dilute

Caption: Logical steps for troubleshooting solubility issues.

References

Calibration curve linearity issues in N-Desmethyl dosimertinib-d5 quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantification of N-Desmethyl dosimertinib-d5, with a particular focus on calibration curve linearity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our assays?

This compound is the deuterium-labeled form of N-Desmethyl dosimertinib, a metabolite of the drug dosimertinib. In quantitative bioanalysis, it is commonly used as a stable isotope-labeled internal standard (SIL-IS). The SIL-IS is chemically identical to the analyte (N-Desmethyl dosimertinib) but has a different mass due to the deuterium atoms. This allows it to be distinguished by the mass spectrometer. The use of a SIL-IS is crucial for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing a reliable reference for correcting variations during sample preparation and analysis.[1][2]

Q2: What is a calibration curve and why is its linearity important?

A calibration curve is a plot of the instrument response versus the known concentration of a series of standards. It is used to determine the concentration of the analyte in an unknown sample. Linearity of the calibration curve indicates a proportional relationship between the concentration of the analyte and the instrument's response over a specific range. A linear curve is desirable as it simplifies the regression analysis and ensures accurate quantification across the entire measurement range.[3]

Q3: What is an acceptable correlation coefficient (r²) for a calibration curve in a bioanalytical method?

For bioanalytical methods, a correlation coefficient (r²) value of ≥ 0.99 is generally considered the minimum for establishing linearity.[4] However, specific guidelines, such as those from the ICH, may have slightly different requirements.[5] It is important to note that a high r² value alone does not guarantee linearity; visual inspection of the curve and analysis of residuals are also necessary.

Troubleshooting Guide: Calibration Curve Linearity Issues

A common challenge in the quantification of this compound is achieving a linear calibration curve. Non-linearity can lead to inaccurate results. This guide provides a systematic approach to troubleshooting these issues.

Problem: My calibration curve for this compound is non-linear.

Non-linearity in LC-MS calibration curves can manifest as a curve that flattens at high concentrations or shows a non-proportional response across the calibration range. Common causes include matrix effects, detector saturation, and issues with the internal standard.[1][6]

Below is a troubleshooting workflow to identify and resolve the root cause of non-linearity.

Troubleshooting_Linearity cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Resolution & Optimization cluster_3 Validation start Non-Linear Calibration Curve Observed check_is 1. Check Internal Standard (IS) Response start->check_is check_matrix 2. Evaluate Matrix Effects start->check_matrix check_saturation 3. Investigate Detector Saturation start->check_saturation check_prep 4. Review Sample & Standard Preparation start->check_prep is_solution Optimize IS Concentration / Purity Check check_is->is_solution Inconsistent IS Response matrix_solution Improve Sample Cleanup / Modify Chromatography check_matrix->matrix_solution Significant Matrix Effects Detected saturation_solution Dilute High Concentration Standards / Adjust MS Parameters check_saturation->saturation_solution Response Flattening at High Concentrations prep_solution Re-prepare Standards & QCs / Verify Pipetting check_prep->prep_solution Preparation Errors Suspected regression_solution Consider Weighted Linear or Quadratic Regression is_solution->regression_solution end Linear & Accurate Calibration Curve Achieved is_solution->end matrix_solution->regression_solution matrix_solution->end saturation_solution->regression_solution saturation_solution->end prep_solution->regression_solution prep_solution->end regression_solution->end

Caption: Troubleshooting workflow for non-linear calibration curves.

Step 1: Check the Internal Standard (IS) Response
  • Issue: The response of the internal standard (this compound) should be consistent across all calibration standards and quality control (QC) samples. Significant variations can indicate problems with sample preparation or matrix effects.

  • Troubleshooting:

    • Plot the absolute peak area of the IS for each sample. A consistent response is expected.

    • If the IS response is variable, investigate the sample preparation procedure for inconsistencies.

    • Ensure the purity of the IS. Contamination with the unlabeled analyte can affect linearity.[7]

Step 2: Evaluate Matrix Effects
  • Issue: Matrix effects occur when components in the biological matrix (e.g., plasma, serum) co-elute with the analyte and suppress or enhance its ionization in the mass spectrometer.[8][9][10][11] This can lead to a non-linear response.

  • Troubleshooting:

    • Post-column infusion: This experiment can identify regions of ion suppression or enhancement in the chromatogram.

    • Post-extraction spike: Compare the response of the analyte spiked into an extracted blank matrix with the response in a neat solution to quantify the matrix effect.

    • Mitigation Strategies:

      • Improve sample preparation: Use a more effective extraction method (e.g., solid-phase extraction [SPE] instead of protein precipitation) to remove interfering matrix components.[10]

      • Optimize chromatography: Modify the LC gradient to better separate the analyte from matrix components.

Step 3: Investigate Detector Saturation
  • Issue: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a flattening of the calibration curve at the upper end.[6][12]

  • Troubleshooting:

    • Dilute high-concentration standards: Dilute the upper-level calibration standards and re-run the curve. If linearity improves, detector saturation is likely the cause.

    • Adjust MS parameters: Reduce the detector gain or use a less abundant product ion for quantification to decrease the signal intensity.

Step 4: Review Sample and Standard Preparation
  • Issue: Errors in the preparation of calibration standards and QCs, such as inaccurate pipetting or serial dilutions, can lead to a non-linear curve.

  • Troubleshooting:

    • Re-prepare standards and QCs: Prepare fresh calibration standards and QCs from new stock solutions.

    • Verify pipetting accuracy: Ensure all pipettes are calibrated and that proper pipetting techniques are being used.[13]

Step 5: Consider an Alternative Regression Model
  • Issue: If some degree of non-linearity persists after addressing the above issues, a different regression model may be appropriate.

  • Troubleshooting:

    • Weighted linear regression: For data that exhibits heteroscedasticity (i.e., the variance of the error is not constant across the concentration range), a weighted linear regression (e.g., 1/x or 1/x²) can improve accuracy, especially at the lower end of the curve.[1]

    • Quadratic regression: In some cases, a quadratic (second-order polynomial) regression may provide a better fit for the data.[1][14][15] However, the use of a non-linear model should be justified.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples

This protocol is based on established methods for the quantification of dosimertinib and its metabolites.[16][17][18][19]

  • Stock Solutions: Prepare primary stock solutions of N-Desmethyl dosimertinib and this compound (IS) in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution of N-Desmethyl dosimertinib with 50% acetonitrile in water.

  • Calibration Standards: Prepare calibration standards by spiking the appropriate working standard solution into a blank biological matrix (e.g., human plasma). A typical calibration curve might include 7-8 non-zero concentration levels.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards, using a separate weighing of the reference standard.

Table 1: Example Calibration Standard Concentrations

Standard LevelConcentration (ng/mL)
LLOQ1.0
Cal 22.5
Cal 310
Cal 450
Cal 5100
Cal 6250
ULOQ500
Protocol 2: Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting drugs and their metabolites from biological matrices.

  • Sample Aliquot: To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the IS working solution (this compound).

  • Precipitation: Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex: Vortex the samples for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for analysis.

  • Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Data Presentation

Table 2: Typical LC-MS/MS Parameters for N-Desmethyl dosimertinib Quantification

ParameterSetting
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
GradientLinear gradient from 5% to 95% B over 5 minutes
Column Temperature40°C
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Analyte)To be optimized for N-Desmethyl dosimertinib
MRM Transition (IS)To be optimized for this compound
Collision EnergyTo be optimized
Dwell Time100 ms

Note: Specific MRM transitions and collision energies must be optimized for the instrument being used.

Signaling Pathway and Experimental Workflow Diagrams

While the direct signaling pathway of N-Desmethyl dosimertinib is related to that of its parent compound, dosimertinib (an EGFR inhibitor), this is not directly relevant to the analytical troubleshooting of calibration curve linearity. Therefore, a more pertinent diagram is the experimental workflow for bioanalytical quantification.

Bioanalytical_Workflow cluster_0 Sample & Standard Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Analysis prep_standards Prepare Calibration Standards & QCs add_is Add Internal Standard (this compound) prep_standards->add_is prep_samples Prepare Unknown Samples prep_samples->add_is extraction Protein Precipitation / SPE add_is->extraction lc_separation Chromatographic Separation (LC) extraction->lc_separation ms_detection Mass Spectrometric Detection (MS/MS) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration_curve Generate Calibration Curve integration->calibration_curve quantification Quantify Unknown Samples calibration_curve->quantification review Data Review & Approval quantification->review

Caption: General workflow for bioanalytical sample quantification.

References

Minimizing ion suppression for N-Desmethyl dosimertinib-d5 in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing N-Desmethyl dosimertinib-d5 using Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for my this compound internal standard?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte of interest, in this case, this compound.[1] In the ESI source, these interfering substances can compete with the analyte for access to the droplet surface for charge transfer, or they can alter the physical properties of the droplets, such as viscosity and surface tension, which hinders the formation of gas-phase ions.[2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[3][4] Even though this compound is a stable isotope-labeled internal standard (SIL-IS) designed to co-elute with and mimic the behavior of the parent drug, it is also susceptible to ion suppression.[5][6] If the suppression is significant, it can lead to erroneous quantification.[5][7]

Q2: How can a deuterated internal standard like this compound compensate for ion suppression?

A2: A stable isotope-labeled internal standard like this compound is the ideal choice for quantitative LC-MS analysis because it has nearly identical physicochemical properties to the analyte (dosimertinib).[8] It will therefore co-elute and experience the same degree of ion suppression or enhancement.[1][9] By calculating the peak area ratio of the analyte to the internal standard, the variability caused by matrix effects can be compensated for, leading to more accurate and precise quantification.[1] However, this compensation is only effective if the ion suppression is not so severe that the signal of the internal standard is lost or significantly compromised.[10]

Q3: My signal for this compound is low and inconsistent. What are the likely causes?

A3: Low and inconsistent signal for your internal standard is a classic sign of ion suppression. The primary causes are endogenous matrix components like phospholipids, salts, and proteins, or exogenous compounds such as co-administered drugs or formulation agents that co-elute with your analyte.[11] Electrospray ionization (ESI) is particularly susceptible to these effects compared to other ionization techniques like atmospheric pressure chemical ionization (APCI).[7][12] The issue is often more pronounced when using simple sample preparation methods, like protein precipitation, which do not extensively clean up the sample.[3][4]

Troubleshooting Guide

Problem: I suspect ion suppression is affecting my this compound signal. How can I confirm this and what steps should I take to mitigate it?

This guide provides a systematic approach to diagnosing and minimizing ion suppression.

Step 1: Diagnose the Problem with a Post-Column Infusion Experiment

A post-column infusion experiment is a powerful qualitative tool to identify at what points in your chromatogram ion suppression is occurring.[4][11] By pinpointing the retention time of the suppression, you can determine if it overlaps with the elution of this compound.

  • Workflow:

    • Infuse a solution of this compound at a constant flow rate into the MS source, post-column.

    • Inject a blank, extracted matrix sample (e.g., plasma extract without the analyte or IS).

    • Monitor the signal of this compound. A stable baseline should be observed when no sample is injected.

    • Any dip or decrease in the baseline signal during the chromatographic run indicates a region of ion suppression.[2][13]

    • Compare the retention time of this compound with these suppression zones.

Step 2: Improve Sample Preparation

The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[1][12]

  • Strategies:

    • Protein Precipitation (PPT): Fast and simple, but often results in significant ion suppression because many interfering compounds, like phospholipids, remain in the supernatant.[3][4]

    • Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind.

    • Solid-Phase Extraction (SPE): Generally considered the most effective method for removing a broad range of interferences. SPE cartridges can be selected to specifically bind the analyte of interest while washing away matrix components, or vice-versa.[1][12]

Step 3: Optimize Chromatographic Conditions

If cleaner sample preparation is not feasible, modifying your LC method to separate this compound from the ion-suppressing regions is a critical step.[1]

  • Strategies:

    • Change Gradient Profile: Adjust the mobile phase gradient to shift the retention time of your analyte away from the suppression zones identified in the post-column infusion experiment.

    • Use a Different Column: A column with a different stationary phase (e.g., C18, Phenyl-Hexyl, PFP) can alter selectivity and improve the separation of your analyte from matrix interferences.

    • Reduce Flow Rate: Lower flow rates can lead to smaller ESI droplets, which may improve desolvation efficiency and reduce the impact of non-volatile interferences.[12][14]

Step 4: Adjust Mobile Phase and MS Source Parameters

Fine-tuning your mobile phase composition and mass spectrometer source settings can enhance ionization efficiency.

  • Mobile Phase Additives:

    • For positive ESI mode, low concentrations (e.g., 0.1%) of formic acid or acetic acid are commonly used to promote protonation.[15][16]

    • Avoid non-volatile buffers like phosphates, which can cause significant ion suppression and contaminate the MS source.[9]

  • ESI Source Parameters:

    • Capillary/Spray Voltage: Optimize for a stable signal. A voltage that is too high can cause fragmentation, while one that is too low results in poor ionization efficiency.[17]

    • Gas Flow and Temperature: Nebulizer gas pressure and desolvation gas temperature are critical for efficient droplet formation and solvent evaporation. Higher temperatures can aid desolvation but may degrade thermally labile compounds.[17]

Data & Protocols

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
TechniquePrincipleRelative ThroughputGeneral Effectiveness in Reducing Ion Suppression
Protein Precipitation (PPT) Protein removal by denaturation with an organic solvent.HighLow to Moderate[3][4]
Liquid-Liquid Extraction (LLE) Analyte partitioning between aqueous and immiscible organic phases.ModerateModerate to High[12]
Solid-Phase Extraction (SPE) Analyte isolation based on affinity for a solid sorbent.ModerateHigh[1]
Table 2: Common Mobile Phase Additives and Their Effect in ESI-MS
AdditiveTypical ConcentrationPrimary Use (ESI Mode)Comments
Formic Acid 0.1 - 0.2%Positive (+)Volatile; provides protons to aid ionization.[15][18]
Acetic Acid 0.1 - 1%Positive (+)Volatile; less acidic than formic acid.[16]
Ammonium Formate 1 - 10 mMPositive (+) / Negative (-)Volatile buffer; can improve peak shape.[15]
Ammonium Acetate 1 - 10 mMPositive (+) / Negative (-)Volatile buffer; useful for a wider pH range.[15]
Ammonium Hydroxide 0.1 - 0.2%Negative (-)Volatile base; promotes deprotonation.[16][17]

Experimental Protocol: Post-Column Infusion for Ion Suppression Diagnosis

Objective: To qualitatively identify regions in the LC gradient where co-eluting matrix components cause ion suppression.[19]

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece connector

  • Standard solution of this compound (e.g., 50 ng/mL in 50:50 acetonitrile:water)

  • Blank extracted biological matrix (e.g., plasma processed via protein precipitation)

  • Blank solvent (e.g., mobile phase)

Procedure:

  • Equilibrate the LC system with the initial mobile phase conditions of your analytical method.

  • Set up the post-column infusion:

    • Connect the outlet of the LC column to one inlet of the tee-piece.

    • Connect the syringe pump, delivering the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min), to the second inlet of the tee-piece.

    • Connect the outlet of the tee-piece to the ESI source of the mass spectrometer.

  • Configure the mass spectrometer to monitor the MRM transition for this compound.

  • Start the syringe pump. A stable, elevated baseline signal for this compound should be observed.

  • Perform a "blank" injection by running the full LC gradient with an injection of solvent. This will establish the baseline signal across the entire run.

  • Inject the blank extracted matrix sample and run the same LC gradient.

  • Monitor the signal for this compound. Any significant and reproducible drop in the signal intensity indicates a region of ion suppression caused by components eluting from the matrix at that time.[13][20]

  • Overlay the chromatogram from the matrix injection with a chromatogram of your actual analysis to see if the elution of this compound coincides with any of the identified suppression zones.

Visualizations

IonSuppressionTroubleshooting cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Validation start Low / Inconsistent Signal for This compound diag Perform Post-Column Infusion Experiment start->diag check Does Analyte Elute in Suppression Zone? diag->check prep Improve Sample Preparation (e.g., SPE, LLE) check->prep Yes ms Adjust MS Parameters (Source, Mobile Phase) check->ms No, but signal is still poor chrom Optimize Chromatography (Gradient, Column) prep->chrom chrom->ms reval Re-evaluate Method Performance ms->reval reval->check Issue Persists pass Problem Resolved reval->pass

Caption: Troubleshooting workflow for ion suppression.

ESI_Mechanism cluster_0 LC Eluent cluster_1 ESI Source cluster_2 Competition at Droplet Surface cluster_3 Outcome LC Analyte (A) Internal Standard (IS) Matrix (M) droplet1 Initial Droplet LC->droplet1 Nebulization M1 M A1 A M2 M IS1 IS M3 M droplet2 Solvent Evaporation IS1->droplet2 gas_phase Gas-Phase Ions (To MS Analyzer) droplet2->gas_phase Desolvation suppressed Suppressed Signal: Fewer A+ and IS+ ions due to competition from M gas_phase->suppressed

Caption: Mechanism of ion suppression in the ESI source.

SamplePrepComparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) start Biological Sample (e.g., Plasma) ppt1 Add Acetonitrile start->ppt1 Simple, Fast lle1 Add Buffer & Organic Solvent start->lle1 More Selective spe1 Condition & Equilibrate Cartridge start->spe1 Most Selective ppt2 Vortex & Centrifuge ppt1->ppt2 ppt3 Collect Supernatant ppt2->ppt3 ppt_out High Matrix, High Suppression ppt3->ppt_out lle2 Vortex & Centrifuge lle1->lle2 lle3 Collect Organic Layer lle2->lle3 lle4 Evaporate & Reconstitute lle3->lle4 lle_out Reduced Matrix, Lower Suppression lle4->lle_out spe2 Load Sample spe1->spe2 spe3 Wash (Remove Interferences) spe2->spe3 spe4 Elute Analyte spe3->spe4 spe_out Cleanest Sample, Minimal Suppression spe4->spe_out

Caption: Comparison of common sample preparation workflows.

References

Proper storage and handling of N-Desmethyl dosimertinib-d5

Author: BenchChem Technical Support Team. Date: November 2025

Below is a comprehensive technical support guide for the proper storage and handling of N-Desmethyl dosimertinib-d5, designed for researchers, scientists, and drug development professionals.

Disclaimer

The following information is provided as a general guide. Specific storage and handling protocols may vary by manufacturer. Always refer to the product-specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) for the most accurate and up-to-date information. The recommendations below are largely based on the properties of the parent compound, osimertinib, and best practices for handling deuterated analytical standards, due to limited specific data for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound solid powder?

A1: For long-term stability, it is recommended to store this compound as a solid powder at -20°C.[1][2] When stored properly under these conditions, the compound is expected to be stable for an extended period (potentially up to 3 years, as suggested for the parent compound).[2]

Q2: Can I store this compound at 4°C?

A2: Yes, for shorter-term storage, 4°C is acceptable.[2] However, for periods longer than a few weeks, -20°C is the preferred temperature to minimize degradation.

Q3: How should I store solutions of this compound?

A3: It is generally recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or colder. The stability of the compound in solution will depend on the solvent used.

Q4: Is this compound light sensitive?

A4: Yes, as with many complex organic molecules, exposure to light should be minimized.[1] Store the solid compound and any solutions in amber vials or protect them from light by other means, such as wrapping the container in aluminum foil.

Q5: Is this compound sensitive to moisture?

A5: Yes. It is important to protect the compound from moisture.[3] Store it in a tightly sealed container, preferably in a desiccator. Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold compound.[4]

Q6: What personal protective equipment (PPE) should I use when handling this compound?

A6: Standard laboratory PPE should be worn, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1][5][6] Handling of the solid powder should be done in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[1][5]

Storage Conditions Summary

ConditionTemperatureDurationContainerNotes
Long-Term Storage (Solid) -20°CUp to 3 yearsTightly sealed, light-protected vialRecommended for optimal stability[2]
Short-Term Storage (Solid) 4°CUp to 2 yearsTightly sealed, light-protected vialSuitable for more frequent use[2]
Stock Solutions -20°C or colderVaries by solventSingle-use, light-protected aliquotsAvoid repeated freeze-thaw cycles
Room Temperature 15-30°CNot recommended for long-term storage of research-grade materialN/AFormulated tablets of the parent drug are stored at room temperature[3][7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent or unexpected experimental results. 1. Compound degradation due to improper storage. 2. Contamination of the stock solution. 3. Inaccurate concentration of the prepared solution.1. Verify storage conditions (temperature, light, and moisture protection). 2. Use a fresh, unopened vial of the compound if possible. 3. Prepare fresh solutions from the solid material for each experiment. 4. Consider performing a purity analysis (e.g., HPLC, LC-MS) on your sample.
Difficulty dissolving the compound. 1. Use of an inappropriate solvent. 2. The compound may have precipitated out of solution during storage.1. Consult the manufacturer's datasheet for recommended solvents. For osimertinib, DMSO is a common solvent for preparing stock solutions. 2. Gently warm the solution and vortex or sonicate to aid in re-dissolving. Ensure the solution is clear before use.
Visible changes in the solid compound (e.g., color change, clumping). 1. Exposure to moisture and/or air. 2. Degradation over time.1. Discard the compound as its purity may be compromised. 2. Ensure proper storage practices are followed with new vials, including the use of a desiccator.[4]

Experimental Workflow & Troubleshooting Logic

Below are diagrams illustrating a typical experimental workflow and a logical approach to troubleshooting common issues.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Experiment start Retrieve this compound from -20°C storage equilibrate Equilibrate vial to room temperature start->equilibrate weigh Weigh powder in a fume hood equilibrate->weigh dissolve Dissolve in appropriate solvent (e.g., DMSO) to create stock solution weigh->dissolve dilute Prepare working solutions by diluting the stock dissolve->dilute Use immediately or aliquot for storage store Store remaining stock solution aliquots at -20°C dissolve->store treat Treat cells or prepare analytical samples dilute->treat incubate Incubate as per protocol treat->incubate analyze Analyze samples (e.g., LC-MS, NMR) incubate->analyze data Data analysis analyze->data end Document results data->end

Caption: A typical experimental workflow for using this compound.

troubleshooting_workflow start Inconsistent Experimental Results Observed check_storage Were storage conditions (-20°C, dark, dry) maintained? start->check_storage check_handling Was the compound equilibrated before opening? check_storage->check_handling Yes use_new_vial Action: Use a new, unopened vial of the compound. check_storage->use_new_vial No check_solution Was the solution prepared fresh? check_handling->check_solution Yes rerun_exp Action: Re-run experiment with freshly prepared solutions. check_handling->rerun_exp No check_solution->rerun_exp Yes purity_analysis Consider purity analysis (e.g., HPLC) of the current stock. check_solution->purity_analysis No (Used old stock) end_good Problem Likely Resolved use_new_vial->end_good rerun_exp->end_good end_bad Issue Persists: Contact Technical Support purity_analysis->end_bad

Caption: A troubleshooting flowchart for inconsistent experimental results.

References

Technical Support Center: High-Throughput N-Desmethyl Dosimertinib-d5 Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the method refinement of high-throughput screening of N-Desmethyl dosimertinib-d5. The information is tailored for researchers, scientists, and drug development professionals working on the bioanalysis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during high-throughput screening of this compound, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Issue Potential Cause Recommended Action
High Background Noise or Poor Signal-to-Noise Ratio 1. Contaminated mobile phase or solvent. 2. Matrix effects from the biological sample.[1] 3. Suboptimal mass spectrometer source conditions.1. Prepare fresh mobile phase using high-purity solvents and additives. 2. Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances.[1] 3. Adjust source parameters such as temperature, gas flow, and voltages to enhance the signal of the target analyte.
Inconsistent or Low Analyte Recovery 1. Inefficient protein precipitation. 2. Analyte adsorption to labware. 3. Instability of the analyte in the prepared sample.1. Evaluate different precipitation solvents (e.g., acetonitrile, methanol) and their ratios to the sample.[2] 2. Use low-adsorption polypropylene tubes and plates. 3. Investigate analyte stability under different storage conditions (temperature, time) and consider the use of stabilizers if necessary.[3]
Peak Tailing or Asymmetry in Chromatogram 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent mismatch with the mobile phase.1. Use a guard column and replace the analytical column if performance degrades. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. The sample should be reconstituted in a solvent with a similar or weaker elution strength than the initial mobile phase.[4]
Carryover of Analyte Between Injections 1. Contamination in the autosampler or injection port. 2. Strong analyte interaction with the column. 3. High concentration samples analyzed before low concentration ones.1. Implement a robust needle wash protocol in the autosampler method, using a strong organic solvent. 2. Optimize the gradient elution to ensure complete elution of the analyte. 3. Randomize sample injection order or inject blank samples after high-concentration samples.
Ion Suppression or Enhancement (Matrix Effect) 1. Co-elution of matrix components with the analyte.[1] 2. High concentrations of salts or phospholipids in the sample.1. Adjust the chromatographic method to separate the analyte from interfering matrix components. 2. Employ a more rigorous sample clean-up technique like solid-phase extraction (SPE). 3. Use a deuterated internal standard (like this compound itself, assuming the primary analysis is of the non-deuterated form) to compensate for matrix effects.

Frequently Asked Questions (FAQs)

1. What is the most common method for high-throughput screening of this compound?

The most prevalent and robust method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][5] This technique offers high sensitivity and selectivity, which is crucial for accurately quantifying drug metabolites in complex biological matrices.[1]

2. What are the typical sample preparation techniques used?

For high-throughput screening, simple and rapid methods are preferred. Protein precipitation with acetonitrile is a commonly used technique for plasma samples.[2][4] This method effectively removes the majority of proteins, is cost-effective, and can be automated.

3. Why is a deuterated internal standard like this compound used?

A deuterated internal standard is chemically almost identical to the analyte of interest. This means it behaves similarly during sample preparation and ionization, allowing it to compensate for variations in extraction efficiency and matrix effects, leading to more accurate and precise quantification.

4. What are the key validation parameters to consider for a high-throughput screening method?

Key validation parameters include linearity, accuracy, precision, selectivity, and stability.[3] For high-throughput methods, it is also critical to assess carryover and matrix effects to ensure the reliability of results across a large number of samples.[1]

5. How can I minimize ion suppression in my LC-MS/MS analysis?

To minimize ion suppression, you can:

  • Optimize chromatographic separation to avoid co-elution with matrix components.[1]

  • Improve sample clean-up to remove interfering substances.

  • Dilute the sample if the analyte concentration is sufficiently high.

  • Use a stable isotope-labeled internal standard to compensate for the effect.

Experimental Protocols

Plasma Sample Preparation using Protein Precipitation

This protocol outlines a standard protein precipitation method for the extraction of this compound from human plasma.

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Vortex the plasma sample and aliquot 50 µL into a clean 1.5 mL polypropylene microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., a different deuterated analog of dosimertinib or a structurally similar compound).

  • Protein Precipitation: Add 200 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Injection: Inject the prepared sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions for an LC-MS/MS method. These should be optimized for your specific instrumentation and application.

Parameter Condition
LC System UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined by direct infusion of the analyte and internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Injection supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Generate Report quantification->report

Caption: High-throughput screening workflow for this compound.

troubleshooting_logic start Poor Peak Shape? check_column Check Column Condition start->check_column Yes check_mobile_phase Check Mobile Phase pH & Composition start->check_mobile_phase No check_column->check_mobile_phase OK replace_column Replace Column check_column->replace_column Degraded check_sample_solvent Check Sample Solvent check_mobile_phase->check_sample_solvent OK adjust_ph Adjust pH check_mobile_phase->adjust_ph Incorrect reconstitute Reconstitute in Weaker Solvent check_sample_solvent->reconstitute Mismatch

Caption: Troubleshooting logic for poor chromatographic peak shape.

References

Technical Support Center: N-Desmethyl dosimertinib-d5 Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Desmethyl dosimertinib-d5 solid-phase extraction (SPE). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solid-phase extraction important for its analysis?

A1: this compound is the deuterated form of N-Desmethyl dosimertinib, a metabolite of the drug dosimertinib. In quantitative bioanalysis, deuterated standards like this are used as internal standards to ensure the accuracy and precision of analytical methods, typically those involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). Solid-phase extraction is a crucial sample preparation technique used to isolate and concentrate the analyte and internal standard from complex biological matrices like plasma or urine.[1] This cleanup process removes interfering substances that can compromise the analytical results.[1][2]

Q2: What are the most common issues observed during the solid-phase extraction of this compound?

A2: The most prevalent challenges include low analyte recovery, poor reproducibility of results, and the presence of matrix effects which can interfere with quantification.[3][4][5] Other issues may include slow flow rates through the SPE cartridge and insufficient sample cleanliness.[5]

Q3: How does the choice of SPE sorbent affect the extraction of this compound?

A3: The selection of the appropriate sorbent is critical for successful SPE.[3][6] The choice depends on the physicochemical properties of this compound and the nature of the sample matrix. A mismatch between the sorbent's retention mechanism and the analyte's chemistry can lead to poor retention or incomplete elution, resulting in low recovery.[3] For metabolites like N-Desmethyl dosimertinib, a reversed-phase sorbent is often a suitable starting point.

Q4: What are matrix effects and how can they be minimized during SPE?

A4: Matrix effects are the alteration of ionization efficiency for the analyte by co-eluting compounds from the sample matrix.[7][8][9] This can lead to either suppression or enhancement of the analytical signal, causing inaccurate quantification.[8][9] A well-optimized SPE protocol is the primary strategy to minimize matrix effects by efficiently removing these interfering components.[2][7] Further reduction of matrix effects can be achieved through careful selection of chromatographic conditions.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low Recovery of this compound

Low recovery is a frequent issue in SPE, leading to reduced sensitivity of the analytical method.[3][10]

Potential Cause Recommended Solution
Inappropriate Sorbent Selection Ensure the sorbent chemistry is suitable for this compound. If the analyte is too polar for a highly retentive reversed-phase sorbent, consider a less retentive phase or a different retention mechanism (e.g., mixed-mode).[3]
Incorrect Sample pH Adjust the pH of the sample before loading to ensure the analyte is in a neutral, retainable form for reversed-phase SPE. For ion-exchange mechanisms, adjust the pH to ensure the analyte is charged.
Suboptimal Wash Solvent The wash solvent may be too strong, causing premature elution of the analyte.[5] Decrease the organic solvent percentage in the wash step.
Inefficient Elution The elution solvent may be too weak to fully desorb the analyte from the sorbent.[3][4] Increase the strength of the elution solvent (e.g., higher percentage of organic solvent) or consider adding a small amount of acid or base to modify the analyte's charge state and facilitate elution.[3] Also, ensure the elution volume is sufficient.[3]
Sample Overload The amount of sample or analyte loaded exceeds the capacity of the SPE cartridge.[5][11] Reduce the sample volume or use a cartridge with a higher sorbent mass.[11]
High Flow Rate If the sample loading or elution flow rate is too fast, it can prevent proper interaction between the analyte and the sorbent.[10][12] Maintain a slow and consistent flow rate, typically 1-2 mL/min.[10][12]
Problem 2: Poor Reproducibility

Inconsistent results across different samples or batches can invalidate an analytical method.[4][5]

Potential Cause Recommended Solution
Inconsistent Sample Pre-treatment Ensure a standardized and consistent procedure for sample pre-treatment for all samples.[5]
Variable Flow Rates Inconsistent flow rates between samples can lead to variability in retention and elution.[13] Use a vacuum manifold with consistent vacuum pressure or an automated SPE system to ensure uniform flow rates.
Drying of the Sorbent Bed Allowing the sorbent bed to dry out after conditioning and before sample loading can lead to inconsistent interactions.[3][12] Ensure the sorbent bed remains wetted throughout the process until the final drying step before elution.
Inconsistent Elution Volume Precise and consistent elution volumes are crucial for reproducible concentrations. Use calibrated pipettes for manual procedures or ensure the automated system is accurately dispensing the elution solvent.
Channeling in the SPE Cartridge Poorly packed SPE cartridges can lead to channeling, where the sample and solvents bypass the sorbent bed.[13] Use high-quality SPE cartridges from a reputable manufacturer.
Problem 3: High Matrix Effects

Even with detectable analyte levels, matrix effects can lead to inaccurate quantification.

Potential Cause Recommended Solution
Insufficient Removal of Interferences The SPE protocol is not adequately removing matrix components that co-elute with the analyte. Optimize the wash step by using a stronger wash solvent that does not elute the analyte.[4]
Inappropriate Elution Solvent The elution solvent may be co-eluting interfering compounds along with the analyte. Try a more selective elution solvent.
Choice of SPE Sorbent A more selective sorbent, such as a mixed-mode or ion-exchange sorbent, may provide better cleanup for complex matrices compared to a standard reversed-phase sorbent.
Sample Pre-treatment For highly proteinaceous samples like plasma, a protein precipitation step prior to SPE may be necessary to reduce the load of interferences on the cartridge.[4]

Experimental Protocol: Optimized SPE for this compound from Human Plasma

This protocol provides a detailed methodology for the solid-phase extraction of this compound from human plasma.

1. Materials:

  • SPE Cartridges: Reversed-phase polymer-based (e.g., Oasis HLB) or a suitable alternative.

  • Human Plasma Samples

  • This compound internal standard solution

  • Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid.

  • Equipment: SPE vacuum manifold, centrifuge, vortex mixer, analytical balance, pH meter.

2. Sample Pre-treatment:

  • Thaw human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 200 µL of plasma, add 20 µL of the this compound internal standard solution.

  • Vortex for 10 seconds.

  • Add 600 µL of 0.1% formic acid in water and vortex for 30 seconds.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet any particulates.

3. Solid-Phase Extraction Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to dry.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a slow, consistent flow rate (approx. 1 mL/min).

  • Washing:

    • Wash 1: Add 1 mL of 5% methanol in water to the cartridge to remove polar interferences.

    • Wash 2: Add 1 mL of 20% methanol in water to remove less polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual wash solvents.

  • Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction p1 Plasma Sample p2 Add Internal Standard p1->p2 p3 Dilute and Acidify p2->p3 p4 Centrifuge p3->p4 s1 Condition p4->s1 Load Supernatant s2 Equilibrate s1->s2 s3 Load Sample s2->s3 s4 Wash 1 (Polar Interferences) s3->s4 s5 Wash 2 (Less Polar Interferences) s4->s5 s6 Dry s5->s6 s7 Elute s6->s7 e1 Evaporate s7->e1 e2 Reconstitute e1->e2 e3 LC-MS/MS Analysis e2->e3

Caption: Experimental workflow for this compound SPE.

Troubleshooting_Tree cluster_retention Analyte Retention Issues cluster_wash Wash Step Issues cluster_elution Elution Issues start Low Recovery? q1 Analyte in Flow-through? start->q1 s1 Incorrect Sorbent Incorrect Sample pH Sample Solvent Too Strong q1->s1 Yes q2 Analyte in Wash? q1->q2 No s2 Wash Solvent Too Strong q2->s2 Yes q3 Analyte Retained on Cartridge? q2->q3 No s3 Elution Solvent Too Weak Insufficient Elution Volume q3->s3 Yes

Caption: Troubleshooting decision tree for low SPE recovery.

References

N-Desmethyl dosimertinib-d5 quality control and quality assurance in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-Desmethyl dosimertinib-d5 in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is the deuterated stable isotope-labeled internal standard (SIL-IS) for N-Desmethyl dosimertinib, an active metabolite of the EGFR inhibitor, dosimertinib. Its primary application is in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, to accurately determine the concentration of N-Desmethyl dosimertinib in biological matrices such as plasma.[1][2]

Q2: Why is a deuterated internal standard like this compound recommended for LC-MS/MS assays?

Deuterated internal standards are considered the gold standard for quantitative LC-MS/MS analysis for several reasons:

  • Similar Physicochemical Properties: They exhibit nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, extraction, and chromatographic separation.

  • Correction for Matrix Effects: They co-elute with the analyte and experience similar ionization suppression or enhancement in the mass spectrometer's ion source, allowing for accurate correction of matrix effects.

  • Improved Accuracy and Precision: By normalizing the analyte's response to the internal standard's response, variability introduced during the analytical process can be minimized, leading to more accurate and precise results.

Q3: What are the recommended storage conditions for this compound?

While specific storage conditions should always be obtained from the Certificate of Analysis (CoA) provided by the supplier, general recommendations for deuterated compounds and related metabolites suggest storing the solid material at -20°C or -80°C, protected from light and moisture. Stock solutions should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles. Studies on the non-deuterated form, N-Desmethyl dosimertinib (AZ5104), have shown it to be poorly stable in plasma at room temperature, highlighting the importance of proper storage and handling of samples.[1][3]

Quality Control and Quality Assurance

Effective quality control (QC) and quality assurance (QA) are critical for reliable results. Below are key QC parameters for assays using this compound, based on validated methods for the non-deuterated analyte.

Quantitative Data Summary
ParameterTypical Acceptance CriteriaReference
Linearity (r²) > 0.99[1]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; analyte response ≥ 5 times the blank response.[2]
Intra-day Precision (%CV) < 15%[2][4]
Inter-day Precision (%CV) < 15%[2][4]
Intra-day Accuracy (%RE) Within ±15% of nominal concentration (±20% at LLOQ).[2]
Inter-day Accuracy (%RE) Within ±15% of nominal concentration (±20% at LLOQ).[2]
Extraction Recovery Consistent, precise, and reproducible.[1]
Matrix Effect Internal standard normalized matrix factor within an acceptable range (e.g., 0.8-1.2).[1]
Stability (various conditions) Analyte concentration within ±15% of the initial concentration.[1]

Experimental Protocols

Detailed Methodology for a Validated LC-MS/MS Assay

This protocol is adapted from a validated method for the quantification of osimertinib and its N-desmethyl metabolite (AZ5104) in human plasma.[1][2]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 5 µL of this compound internal standard working solution.

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean tube for LC-MS/MS analysis.

2. Chromatographic Conditions

  • LC System: Ultra-High-Performance Liquid Chromatography (UPLC) system.

  • Column: BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% (v/v) formic acid and 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A gradient elution should be optimized to ensure sufficient separation of the analyte from other matrix components.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • N-Desmethyl dosimertinib (Analyte): The MRM transition for the non-deuterated form (AZ5104) has been reported as m/z 486.3 → 72.1 and m/z 486.3 → 371.1.[1][2]

    • This compound (Internal Standard): The precursor ion (Q1) will be shifted by +5 Da to approximately m/z 491.3. The product ion (Q3) may be the same as the analyte or may also be shifted depending on the location of the deuterium atoms. It is crucial to optimize the MRM transitions for the specific batch of the internal standard being used.

  • Optimization: Optimize cone voltage and collision energy for both the analyte and the internal standard to achieve the best signal intensity.

Troubleshooting Guide

TroubleshootingGuide Troubleshooting Workflow for this compound Assays start Start: Assay Fails QC issue_is_signal Inconsistent or No IS Signal start->issue_is_signal issue_analyte_signal Poor Analyte Signal or Inaccurate Quantification start->issue_analyte_signal issue_peak_shape Poor Peak Shape or Shifting Retention Time start->issue_peak_shape check_is_prep Verify IS Preparation - Correct concentration? - Proper solvent? - Freshly prepared? issue_is_signal->check_is_prep check_matrix_effects Investigate Matrix Effects - Post-column infusion? - Dilution study? issue_analyte_signal->check_matrix_effects check_lc_system Inspect LC System - Column integrity? - Leaks or blockages? - Mobile phase prep? issue_peak_shape->check_lc_system check_ms_params_is Check MS Parameters for IS - Correct MRM transition? - Optimized cone voltage and collision energy? check_is_prep->check_ms_params_is Prep OK check_extraction Evaluate Extraction Recovery - Consistent across samples? check_ms_params_is->check_extraction Params OK solution_is Solution: - Re-prepare IS solution. - Optimize MS parameters. - Modify extraction procedure. check_extraction->solution_is Issue Found check_analyte_stability Assess Analyte Stability - In matrix (freeze-thaw, bench-top)? - In processed sample? check_matrix_effects->check_analyte_stability Matrix OK check_calibration_curve Review Calibration Curve - Linearity issues? - Outliers? check_analyte_stability->check_calibration_curve Stability OK solution_analyte Solution: - Adjust sample cleanup. - Modify chromatography. - Re-prepare calibrators. check_calibration_curve->solution_analyte Issue Found check_deuterium_exchange Consider Deuterium Exchange - Mobile phase pH? - Sample pH? check_lc_system->check_deuterium_exchange LC System OK solution_peak Solution: - Replace column. - Service LC system. - Adjust mobile phase pH. check_deuterium_exchange->solution_peak Issue Found

Caption: Troubleshooting workflow for common issues in assays using this compound.

Detailed Troubleshooting Q&A

Q: My this compound (Internal Standard) signal is highly variable or absent. What should I check?

  • Internal Standard Preparation:

    • Concentration: Double-check the calculations and dilutions used to prepare your working solution.

    • Solvent: Ensure the internal standard is fully dissolved in the appropriate solvent.

    • Freshness: If the working solution is not fresh, consider preparing a new one.

  • Mass Spectrometer Parameters:

    • MRM Transition: Verify that the correct precursor and product ions are being monitored for the d5-labeled compound. Remember the precursor ion will be ~5 Da higher than the non-deuterated analyte.

    • Tuning: Ensure the instrument is properly tuned and calibrated. Re-optimize the cone voltage and collision energy for the internal standard.

  • Sample Preparation:

    • Addition Step: Confirm that the internal standard is being added consistently to all samples, including standards and QCs.

    • Extraction Recovery: A highly variable recovery can lead to inconsistent signal. Evaluate the extraction efficiency of your method.

Q: The quantification of my analyte (N-Desmethyl dosimertinib) is inaccurate, even though the internal standard signal seems stable.

  • Matrix Effects:

    • Even with a deuterated internal standard, differential matrix effects can occur if the analyte and internal standard do not co-elute perfectly.

    • Troubleshooting: Modify your chromatographic method to ensure co-elution. You can also perform a post-column infusion experiment to identify regions of ion suppression or enhancement.

  • Analyte Stability:

    • N-Desmethyl dosimertinib has been shown to be unstable in plasma at room temperature.[1][3]

    • Troubleshooting: Ensure samples are kept on ice or at 4°C during preparation and analysis. Evaluate the freeze-thaw and bench-top stability of the analyte in your specific matrix.

  • Cross-Interference:

    • Check for interference from the analyte at the internal standard's MRM transition and vice-versa. The contribution should be negligible.

Q: I am observing poor peak shape or a shift in retention time for the internal standard compared to the analyte.

  • Chromatographic Issues:

    • Column Degradation: The column may be degrading. Try washing it or replacing it with a new one.

    • Mobile Phase: Ensure the mobile phase is correctly prepared and has not expired.

    • System Leaks/Blockages: Check the LC system for any leaks or blockages that could affect flow rate and pressure.

  • Isotope Effect:

    • Deuterium labeling can sometimes cause a slight shift in retention time compared to the non-deuterated analyte, especially in reverse-phase chromatography.

    • Troubleshooting: This is often a minor effect, but if it leads to differential matrix effects, the chromatography should be optimized to minimize the separation between the analyte and the internal standard.

  • Deuterium Exchange:

    • In some cases, deuterium atoms can exchange with protons from the solvent, especially at certain pH values. This can lead to a loss of the deuterated signal and the appearance of a signal at the analyte's mass.

    • Troubleshooting: If this is suspected, investigate the stability of the internal standard in the mobile phase and consider adjusting the pH.

ExperimentalWorkflow General Experimental Workflow for Bioanalysis start Start: Receive Biological Samples sample_prep Sample Preparation - Aliquot sample - Add this compound (IS) - Protein Precipitation start->sample_prep extraction Centrifugation & Supernatant Transfer sample_prep->extraction lc_separation UPLC Separation - Inject sample - Gradient elution on C18 column extraction->lc_separation ms_detection MS/MS Detection - ESI+ ionization - MRM analysis lc_separation->ms_detection data_analysis Data Analysis - Peak integration - Calculate analyte/IS ratio - Quantify against calibration curve ms_detection->data_analysis end End: Report Results data_analysis->end

References

Validation & Comparative

A Comparative Guide: N-Desmethyl Dosimertinib-d5 versus Non-Deuterated N-Desmethyl Dosimertinib

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of N-Desmethyl dosimertinib-d5 and its non-deuterated counterpart, N-Desmethyl dosimertinib (also known as AZ5104). This document is intended for researchers, scientists, and drug development professionals interested in the fields of oncology, pharmacology, and medicinal chemistry.

Introduction

N-Desmethyl dosimertinib is the major metabolite of dosimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Dosimertinib is a deuterated analog of osimertinib, developed to improve upon its pharmacokinetic profile and reduce the formation of toxic metabolites. The non-deuterated N-Desmethyl metabolite of osimertinib, AZ5104, has been shown to be more potent against both mutant and wild-type EGFR than the parent compound, which can contribute to off-target toxicities.[1] Deuteration of the N-methyl group in dosimertinib is a strategic approach to alter its metabolism, specifically to reduce the rate of N-demethylation and thereby decrease the formation of the N-desmethyl metabolite.

This guide will compare the known properties of non-deuterated N-Desmethyl dosimertinib (AZ5104) with the expected properties of this compound, based on the principles of deuterium substitution and available data on the parent compounds.

Data Presentation

Table 1: In Vitro Potency
CompoundTargetIC50 (nM)Reference
Non-deuterated N-Desmethyl Dosimertinib (AZ5104) PC9 (EGFR sensitizing mutation)Data not available[2]
NCI-H1975 (T790M mutation)Data not available[2]
LoVo (Wild-type)Data not available[2]
This compound PC9 (EGFR sensitizing mutation)Not available-
NCI-H1975 (T790M mutation)Not available-
LoVo (Wild-type)Not available-

Note: Specific IC50 values for AZ5104 were not explicitly found in the provided search results, however, it is stated to be more potent than osimertinib.[1][2] Data for the deuterated metabolite is not available as its formation is intentionally minimized.

Table 2: Pharmacokinetic Parameters (in mice, following administration of parent compound)
ParameterNon-deuterated N-Desmethyl Dosimertinib (AZ5104) from OsimertinibThis compound from DosimertinibReference
Formation SignificantSignificantly reduced
Plasma Exposure Approximately 10% of parent compound (Osimertinib) at steady stateExpected to be significantly lower than 10% of the parent compound (Dosimertinib)[3][4]

Experimental Protocols

Microsomal Stability Assay

This assay is used to determine the metabolic stability of a compound in liver microsomes, providing an indication of its susceptibility to metabolism by cytochrome P450 enzymes.

Protocol:

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) containing NADPH as a cofactor.[5][6]

  • Incubation: The test compound (non-deuterated N-Desmethyl dosimertinib or this compound) is added to the microsomal solution and incubated at 37°C.[7]

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes).[5]

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.[7]

  • Analysis: The remaining concentration of the test compound at each time point is quantified using LC-MS/MS.[8]

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[8]

Western Blot for p-EGFR and p-ERK

This method is used to detect the phosphorylation status of EGFR and its downstream signaling protein ERK, providing a measure of the inhibitory activity of the test compounds.

Protocol:

  • Cell Culture and Treatment: Cancer cell lines (e.g., A431, NCI-H1975) are cultured and then treated with various concentrations of the test compound for a specified period.[9][10]

  • Cell Lysis: The cells are washed and then lysed to extract total proteins.[11]

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and phosphorylated ERK (p-ERK), as well as antibodies for total EGFR and total ERK as loading controls.[12]

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for chemiluminescent detection.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of inhibition.[10]

Tumor Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Protocol:

  • Cell Implantation: Human cancer cells (e.g., NCI-H1975) are injected subcutaneously into immunocompromised mice.[13]

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are then treated with the test compound or a vehicle control, typically administered orally or via injection, for a specified duration.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Assessment: The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as Western blotting, to assess target engagement.

Mandatory Visualization

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK Ligand EGF Ligand Ligand->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Protein Synthesis STAT STAT JAK->STAT STAT->Nucleus Gene Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor N-Desmethyl Dosimertinib (Deuterated or Non-deuterated) Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Comparison microsomal Microsomal Stability Assay western Western Blot (p-EGFR, p-ERK) pk_pd Pharmacokinetic/ Pharmacodynamic Analysis microsomal->pk_pd Metabolic Stability western->pk_pd Target Inhibition xenograft Tumor Xenograft Model xenograft->pk_pd Anti-tumor Efficacy

References

A Comparative Analysis of N-Desmethyl Dosimertinib-d5 and N-desmethyl Osimertinib for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of N-Desmethyl dosimertinib-d5 and its non-deuterated counterpart, N-desmethyl osimertinib. This document is intended to assist researchers in selecting the appropriate compound for their specific experimental needs by presenting a side-by-side comparison of their properties, supported by experimental data and detailed methodologies.

Introduction

Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). Its major active metabolite, N-desmethyl osimertinib (also known as AZ5104), plays a significant role in its overall pharmacological profile. This compound is the deuterated analog of N-desmethyl osimertinib. The substitution of hydrogen atoms with deuterium can alter the pharmacokinetic properties of a molecule, primarily due to the kinetic isotope effect, which can lead to slower metabolism and increased systemic exposure. This guide explores the implications of this deuteration for research applications.

Physicochemical Properties

A fundamental comparison of the two compounds begins with their basic physicochemical properties. The primary difference lies in the molecular weight due to the presence of five deuterium atoms in this compound.

PropertyThis compoundN-desmethyl osimertinib (AZ5104)
Molecular Formula C₂₇H₂₆D₅N₇O₂C₂₇H₃₁N₇O₂
Molecular Weight 490.61 g/mol 485.58 g/mol
Primary Difference Deuterium labeledNon-deuterated

Comparative Pharmacokinetics and Metabolism

Direct comparative pharmacokinetic data for this compound and N-desmethyl osimertinib is not extensively published. However, studies on the deuterated parent drug, osimertinib-d3, provide critical insights into the expected behavior of its deuterated metabolite. Deuteration of the N-methyl group in osimertinib has been shown to significantly reduce the formation of the N-desmethyl metabolite, AZ5104. This is a direct consequence of the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult for metabolic enzymes, primarily CYP3A4, to cleave.

A study comparing osimertinib-d3 to osimertinib demonstrated a significant decrease in the plasma concentration of the N-desmethyl metabolite AZ5104.[1] Concurrently, the systemic exposure (AUC) and peak concentration (Cmax) of the deuterated parent drug, osimertinib-d3, were higher than those of the non-deuterated osimertinib.[1]

Table 1: Inferred Comparative Pharmacokinetic and Metabolic Properties

ParameterThis compound (Inferred)N-desmethyl osimertinib (AZ5104)Rationale
Metabolic Stability HigherLowerThe C-D bond is stronger than the C-H bond, leading to a slower rate of metabolism by CYP enzymes.
Rate of Formation (from deuterated precursor) LowerHigher (from non-deuterated precursor)Deuteration of the parent compound slows the N-demethylation process.[1]
Systemic Exposure (AUC) Potentially HigherBaselineSlower metabolism would likely lead to a longer half-life and increased overall exposure.
Clearance Potentially LowerBaselineReduced metabolism would result in a lower clearance rate from the body.

Experimental Protocols

Bioanalytical Method for Quantification in Plasma using UPLC-MS/MS

This section details a typical ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of N-desmethyl osimertinib and its deuterated internal standard, which can be adapted for this compound.

Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample in a microcentrifuge tube, add 5 µL of the internal standard working solution (e.g., this compound at a known concentration).

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS System and Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm) or equivalent

  • Column Temperature: 40°C

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.2 mL/min

  • Gradient Elution:

    • 0-1.0 min: 10% B

    • 1.0-3.0 min: 10-90% B (linear gradient)

    • 3.0-4.0 min: 90% B

    • 4.1-5.0 min: 10% B (re-equilibration)

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Ionization Mode: Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • N-desmethyl osimertinib: To be optimized (e.g., precursor ion -> product ion)

    • This compound (IS): To be optimized (e.g., precursor ion -> product ion)

Method Validation Parameters

The bioanalytical method should be validated according to regulatory guidelines, assessing parameters such as:

ParameterDescriptionAcceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the determined value to the nominal concentration.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification - LLOQ)
Precision The closeness of agreement among a series of measurements.Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery The extraction efficiency of an analytical process.Consistent, precise, and reproducible
Matrix Effect The direct or indirect alteration of the analytical response due to interfering components in the sample matrix.Within acceptable limits, ensuring no significant ion suppression or enhancement
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Freeze-thaw, short-term (bench-top), and long-term stability within ±15% of nominal concentrations

Mandatory Visualizations

EGFR Signaling Pathway

Osimertinib and its active metabolite, N-desmethyl osimertinib, are inhibitors of the Epidermal Growth Factor Receptor (EGFR). The following diagram illustrates a simplified EGFR signaling pathway, which is crucial for regulating cell proliferation, survival, and differentiation.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_downstream Downstream Effects EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binding & Dimerization GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Activation RAS RAS GRB2_SOS->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis Osimertinib Osimertinib & N-desmethyl osimertinib Osimertinib->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of osimertinib.

Experimental Workflow for Bioanalysis

The following diagram outlines the typical workflow for the quantification of N-desmethyl osimertinib from plasma samples using UPLC-MS/MS.

Bioanalytical_Workflow SampleCollection 1. Plasma Sample Collection Spiking 2. Spiking with Internal Standard (this compound) SampleCollection->Spiking ProteinPrecipitation 3. Protein Precipitation (Acetonitrile) Spiking->ProteinPrecipitation Centrifugation 4. Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer 5. Supernatant Transfer Centrifugation->SupernatantTransfer Injection 6. Injection into UPLC-MS/MS SupernatantTransfer->Injection DataAcquisition 7. Data Acquisition (MRM Mode) Injection->DataAcquisition DataProcessing 8. Data Processing & Quantification DataAcquisition->DataProcessing

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N-Desmethyl dosimertinib-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data across different methods or laboratories is paramount. This guide provides a comprehensive comparison of two hypothetical, yet representative, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of N-Desmethyl dosimertinib-d5, a deuterated internal standard for the major metabolite of dosimertinib. The principles and protocols outlined herein are based on established regulatory guidelines from the FDA and EMA.[1][2][3][4]

Cross-validation is the process of formally demonstrating that two distinct analytical methods or the same method used at two different sites can produce comparable data.[5] This is critical when samples from a single study are analyzed at multiple locations or when a method is updated or transferred. For a stable isotopically labeled (SIL) internal standard like this compound, this process verifies that factors such as chromatographic separation from metabolites, extraction efficiency, and matrix effects are consistently managed, ensuring data integrity.[6]

Comparison of Methodological Parameters

The following table summarizes the key parameters of two distinct, hypothetical LC-MS/MS methods designed for the analysis of this compound in human plasma. Method A represents a typical in-house developed assay, while Method B could be an assay at a contract research organization (CRO) with different equipment and standard operating procedures.

ParameterMethod A (In-house Reference)Method B (CRO Transfer)
Instrumentation Sciex Triple Quad™ 6500+Waters Xevo™ TQ-XS
LC Column Phenomenex Kinetex® C18 (50 x 2.1 mm, 2.6 µm)Waters Acquity UPLC® BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water5 mM Ammonium Formate in Water
Mobile Phase B AcetonitrileMethanol
Gradient Elution 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.1-3.5 min (5% B)0-0.3 min (10% B), 0.3-2.0 min (10-90% B), 2.0-2.5 min (90% B), 2.6-3.0 min (10% B)
Flow Rate 0.5 mL/min0.4 mL/min
Sample Preparation Protein Precipitation (Acetonitrile)Supported Liquid Extraction (SLE)
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
MRM Transition Hypothetical Q1: 489.3 -> Q3: 375.2Hypothetical Q1: 489.3 -> Q3: 375.2
Summary of Cross-Validation Results

A cross-validation study was conducted by analyzing three batches of quality control (QC) samples on three separate days using both methods. Each batch included low, mid, and high concentration QCs prepared from a common stock solution. The acceptance criteria are based on regulatory guidelines, which typically require the mean accuracy of the QC samples to be within ±15% of the nominal value and the precision (coefficient of variation, %CV) to be ≤15%.[1][3]

ParameterQC LevelMethod A ResultsMethod B Results% Difference (Mean Conc.)
Precision (%CV) Low (5 ng/mL)4.8%5.5%
Mid (50 ng/mL)3.5%4.1%
High (500 ng/mL)2.9%3.2%
Accuracy (%Bias) Low (5 ng/mL)+3.2%+5.1%
Mid (50 ng/mL)-1.8%+0.5%
High (500 ng/mL)+0.9%+2.3%
Mean Concentration Low (5 ng/mL)5.16 ng/mL5.26 ng/mL+1.9%
Mid (50 ng/mL)49.1 ng/mL50.25 ng/mL+2.3%
High (500 ng/mL)504.5 ng/mL511.5 ng/mL+1.4%

The results demonstrate a high degree of concordance between the two methods, with the percentage difference in mean concentrations well within the acceptable limits, confirming that Method B is a valid alternative to Method A.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative of standard practices in the bioanalytical field for tyrosine kinase inhibitors and their metabolites.[7][8][9]

Sample Preparation
  • Method A (Protein Precipitation):

    • Aliquot 50 µL of human plasma (blank, calibration standard, or QC sample) into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of the internal standard working solution (containing this compound in acetonitrile).

    • Vortex for 1 minute at high speed to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

  • Method B (Supported Liquid Extraction):

    • Aliquot 100 µL of human plasma into a microcentrifuge tube.

    • Add 100 µL of 4% phosphoric acid in water and vortex.

    • Load the entire sample onto a 96-well SLE plate. Apply a brief vacuum to load the sample into the sorbent.

    • Wait 5 minutes for the sample to adsorb.

    • Elute the analytes by adding 500 µL of ethyl acetate containing the internal standard.

    • Collect the eluate and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (90% A, 10% B).

LC-MS/MS Analysis

The analysis is performed using the specific instrumentation and chromatographic conditions outlined in the Comparison of Methodological Parameters table. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is used to fit the data.

Cross-Validation Procedure
  • Prepare three sets of QC samples (low, mid, high) in bulk from a single, validated source of control human plasma.

  • Divide the QC samples into two sets. One set is for analysis by Method A (reference), and the other for Method B (comparator).

  • On three separate days, analyze one batch of QCs (n=6 replicates per level) using Method A and one batch using Method B.

  • For each batch, calculate the mean concentration, accuracy (%bias), and precision (%CV) for each QC level.

  • After completion of all runs, calculate the overall mean concentration for each QC level as determined by each method.

  • Calculate the percentage difference between the overall mean concentrations obtained from Method A and Method B. The difference should not exceed 15%.

Visualizations

Cross-Validation Workflow

The following diagram illustrates the logical workflow for conducting a cross-validation study between two bioanalytical methods.

G cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_eval Evaluation Phase start Define Need for Cross-Validation (e.g., Lab Transfer, Method Update) prep_qcs Prepare Single Lot of QC Samples (Low, Mid, High) start->prep_qcs split Divide QCs for Both Methods prep_qcs->split method_a Analyze QCs with Method A (n=6 per level over 3 runs) split->method_a method_b Analyze QCs with Method B (n=6 per level over 3 runs) split->method_b calc_a Calculate Mean, Accuracy, Precision for Method A method_a->calc_a calc_b Calculate Mean, Accuracy, Precision for Method B method_b->calc_b compare Compare Overall Mean Concentrations (% Difference < 15%) calc_a->compare calc_b->compare pass Methods are Correlated Validation Successful compare->pass Pass fail Methods are Not Correlated Investigate Discrepancy compare->fail Fail

References

Navigating Purity and Analysis of N-Desmethyl dosimertinib-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, establishing the purity and analytical profile of active pharmaceutical ingredients (APIs) and their metabolites is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of the analytical data for N-Desmethyl dosimertinib-d5, a deuterated metabolite of the EGFR inhibitor Dosimertinib, with its non-deuterated counterpart and the parent drug, Osimertinib. Detailed experimental protocols for key analytical techniques are also presented to support robust in-house analysis.

This compound is the deuterated form of N-Desmethyl osimertinib (also known as AZ5104), a primary active metabolite of Osimertinib (AZD9291). The strategic inclusion of deuterium atoms can modify the metabolic profile of the compound, potentially leading to a longer half-life and altered pharmacokinetic properties. Accurate assessment of its purity and impurity profile is therefore critical for its use as a reference standard in metabolic studies and clinical trials.

Certificate of Analysis: A Comparative Overview

A Certificate of Analysis (CoA) is a crucial document that outlines the quality and purity of a chemical substance. Below is a comparative summary of typical analytical data for this compound, N-Desmethyl osimertinib, and Osimertinib. The data for this compound is representative, based on common specifications for deuterated standards.

ParameterThis compoundN-Desmethyl osimertinib (AZ5104)Osimertinib (AZD9291)
Appearance White to Off-White SolidWhite to Off-White SolidWhite to Off-White Solid
Molecular Formula C₂₇H₂₆D₅N₇O₂C₂₇H₃₁N₇O₂C₂₈H₃₃N₇O₂
Molecular Weight 490.63 g/mol 485.58 g/mol 499.61 g/mol
Purity (by HPLC) ≥98%≥98%≥99%[1]
Isotopic Purity (d5) ≥99%N/AN/A
Residual Solvents Conforms to ICH Q3CConforms to ICH Q3CConforms to ICH Q3C
Water Content (by Karl Fischer) ≤0.5%≤0.5%≤0.5%
Heavy Metals ≤10 ppm≤10 ppm≤10 ppm
Storage -20°C, protect from light-20°C, protect from lightRoom Temperature, protect from light

Experimental Protocols for Purity Assessment

Accurate determination of purity and impurity profiles relies on validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed for the analysis of Osimertinib and its metabolites.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for determining the purity of this compound and identifying any non-deuterated or other related impurities.

Instrumentation:

  • HPLC system with UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Ammonium acetate buffer

Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS provides high sensitivity and selectivity, making it ideal for quantifying low levels of metabolites in biological matrices and for the precise determination of isotopic purity.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor Ion > Product Ion (to be determined empirically, expected m/z shift of +5 compared to the non-deuterated analog)

    • N-Desmethyl osimertinib (AZ5104): e.g., m/z 486.3 > 72.1

    • Osimertinib (AZD9291): e.g., m/z 500.3 > 72.1

Sample Preparation: For analysis in biological matrices (e.g., plasma), a protein precipitation step is typically required.

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

Visualizing Analytical Workflows and Biological Pathways

To further clarify the processes and relationships discussed, the following diagrams are provided.

Purity_Assessment_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis & Reporting Weighing Accurate Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration HPLC HPLC-UV/PDA Filtration->HPLC Purity LCMS LC-MS/MS Filtration->LCMS Quantification/ Isotopic Purity Purity Purity Calculation (%) HPLC->Purity Impurity Impurity Profiling HPLC->Impurity Isotopic Isotopic Purity LCMS->Isotopic CoA Certificate of Analysis Purity->CoA Impurity->CoA Isotopic->CoA

Caption: Analytical workflow for purity assessment of this compound.

Osimertinib_Metabolism cluster_cyp450 CYP450 Enzymes (e.g., CYP3A4) Osimertinib Osimertinib (AZD9291) Enzyme Osimertinib->Enzyme Metabolite1 N-Desmethyl osimertinib (AZ5104) Deuterated_Metabolite This compound Metabolite1->Deuterated_Metabolite Deuterated Analog Metabolite2 AZ7550 Enzyme->Metabolite1 N-demethylation Enzyme->Metabolite2

Caption: Simplified metabolic pathway of Osimertinib.

References

Navigating the Analytical Maze: A Comparative Guide to N-Desmethyl Dosimertinib-d5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and consistency of analytical data is paramount. In the analysis of N-Desmethyl dosimertinib-d5, a critical metabolite of the targeted cancer therapy dosimertinib, inter-laboratory variability can pose a significant challenge. This guide provides a comparative overview of published analytical methodologies, offering insights into their performance and the experimental protocols that underpin them. By presenting this data, we aim to facilitate a better understanding of the potential sources of variability and guide the selection of robust analytical strategies.

Dosimertinib, a deuterated epidermal growth factor receptor (EGFR) inhibitor, and its metabolites are key analytes in pharmacokinetic and therapeutic drug monitoring studies. The N-desmethyl metabolite, in its deuterated form (this compound), is often used as an internal standard in such assays. However, the consistency of its measurement across different laboratories can be influenced by a variety of factors, including sample preparation techniques, liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters, and the validation of the analytical method itself.

While direct inter-laboratory comparison studies for this compound are not publicly available, a review of validated bioanalytical methods for the non-deuterated analogue, N-desmethyl osimertinib (AZ5104), provides valuable insights into the performance characteristics that can be expected and the critical parameters that influence assay robustness.

Comparative Analysis of Analytical Method Performance

The following table summarizes the performance characteristics of two distinct, validated LC-MS/MS methods for the quantification of N-desmethyl osimertinib (AZ5104), the non-deuterated counterpart of the topic analyte. These data, derived from single-laboratory validation studies, highlight the achievable precision, accuracy, and sensitivity, offering a benchmark for laboratories working with this compound.

ParameterMethod 1 (Venkatesh et al., 2024)[1][2][3]Method 2 (Rood et al., 2020)[4]
Matrix Human PlasmaHuman Plasma
Analytical Technique UHPLC-MS/MSUHPLC-MS/MS
Linear Range 1 - 729 ng/mL2 - 2000 nM (approx. 0.97 - 972 ng/mL)
Lower Limit of Quantification (LLOQ) 1 ng/mL2 nM (approx. 0.97 ng/mL)
Intra-day Precision (%CV) 0.2% - 2.3%Not explicitly stated for AZ5104 alone
Inter-day Precision (%CV) Not explicitly statedNot explicitly stated for AZ5104 alone
Accuracy (%Bias) 93.2% - 99.3%Within ±15% of nominal concentrations
Extraction Recovery 92.72 ± 6.6% to 101.8 ± 3.18%Not explicitly stated
Internal Standard [¹³C²H₃]-OsimertinibStable isotopically labeled internal standards

Detailed Experimental Protocols

Understanding the methodologies behind the data is crucial for replication and for identifying potential sources of analytical variability. Below are the detailed experimental protocols for the two compared methods.

Method 1: Protocol based on Venkatesh et al. (2024)[1][2][3]

1. Sample Preparation:

  • To 20 µL of EDTA plasma, add 50 µL of the internal standard solution ([¹³C²H₃]-Osimertinib) at a concentration of 30 ng/mL.

  • Add 150 µL of water.

  • Precipitate proteins by adding 650 µL of acetonitrile.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 15,000 x g for 10 minutes.

  • Inject 1 µL of the supernatant into the UHPLC-MS/MS system.

2. Liquid Chromatography:

  • Column: Not specified in detail, but a C18 column is common for such analyses.

  • Mobile Phase: A gradient program with a total flow rate of 0.3 mL/min. The exact gradient composition is provided in the supplementary materials of the original publication.

  • Autosampler Temperature: 4°C.

3. Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Ion-Spray Voltage: 4.0 kV.

  • Interface Temperature: 300°C.

  • Heating Gas Flow: 10 L/min.

  • Desolvation Line (DL) Temperature: 250°C.

  • Nebulizing Gas Flow Rate: 2 L/min.

  • Multiple Reaction Monitoring (MRM) Transition for AZ5104: m/z 486.3 → 72.1.

Method 2: Protocol based on Rood et al. (2020)[4]

1. Sample Preparation:

  • Perform a simple protein crash with acetonitrile containing the stable isotopically labeled internal standards.

  • Partially evaporate the solvents.

  • Reconstitute the residue in the eluent.

2. Liquid Chromatography:

  • Technique: Ultra-High-Performance Liquid Chromatography (UHPLC). Specific column and mobile phase details were not fully detailed in the abstract but would be found in the full publication.

3. Mass Spectrometry:

  • Technique: Tandem Mass Spectrometry (MS/MS).

  • Ionization Mode: Likely Electrospray Ionization (ESI) in positive mode, as is standard for this class of compounds.

  • MRM Transitions: Specific transitions for AZ5104 were not provided in the abstract.

Visualizing the Workflow and Pathway

To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for LC-MS/MS analysis and the relevant signaling pathway for dosimertinib.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_add Add Internal Standard (this compound) plasma->is_add precip Protein Precipitation (e.g., Acetonitrile) is_add->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc UHPLC Separation supernatant->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration concentration Concentration Calculation calibration->concentration

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway EGFR EGFR Mutant (e.g., T790M) Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Downstream Dosimertinib Dosimertinib Inhibition Inhibition Dosimertinib->Inhibition Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Inhibition->EGFR

Caption: Simplified signaling pathway inhibited by dosimertinib.

Conclusion

While a definitive study on the inter-laboratory variability in the analysis of this compound is not yet available, a comparative review of existing validated methods for its non-deuterated analog provides crucial insights. The presented data demonstrates that with well-validated LC-MS/MS methods, high levels of precision and accuracy can be achieved. Key factors influencing variability likely include the specifics of the sample preparation protocol, the choice of internal standard, and the optimization of LC-MS/MS parameters. By adhering to rigorous validation guidelines and carefully documenting experimental procedures, laboratories can minimize variability and ensure the generation of reliable and comparable data in the critical field of drug development and therapeutic monitoring.

References

Validation of N-Desmethyl Osimertinib-d5 as a Preclinical Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of preclinical research for targeted cancer therapies, the robust validation of biomarkers is paramount to understanding a drug's efficacy, metabolism, and potential for toxicity. For osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), the focus extends beyond the parent drug to its pharmacologically active metabolites. This guide provides a comparative analysis of N-Desmethyl osimertinib (AZ5104), for which N-Desmethyl osimertinib-d5 serves as a stable isotope-labeled internal standard in analytical quantification, against other potential biomarkers in preclinical studies.

Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations.[1][2] Preclinical data indicate that it is primarily metabolized by cytochrome P450 (CYP3A4) into two major active metabolites: N-Desmethyl osimertinib (AZ5104) and AZ7550.[1][3][4] Both circulate at approximately 10% of the plasma exposure of the parent compound.[4] This guide will delve into the comparative performance of N-Desmethyl osimertinib as a biomarker, with supporting experimental data and detailed methodologies.

Comparative Analysis of Preclinical Biomarkers for Osimertinib

The selection of an appropriate biomarker in preclinical studies is critical for predicting clinical outcomes. For osimertinib, the parent drug concentration, its primary active metabolite N-Desmethyl osimertinib (AZ5104), and downstream pharmacodynamic markers such as phosphorylated EGFR (pEGFR) are all valuable candidates.

N-Desmethyl Osimertinib (AZ5104) vs. Osimertinib and pEGFR

N-Desmethyl osimertinib (AZ5104) is not merely a byproduct of metabolism; it is an active metabolite that contributes to both the efficacy and potential toxicity of osimertinib treatment. Preclinical studies have shown that AZ5104 is more potent than the parent drug against EGFR-mutant cell lines.[5] However, this increased potency comes with a lower margin of safety against wild-type EGFR, which is linked to dose-limiting adverse events.[6][7]

A comparison of these biomarkers reveals the following:

  • Osimertinib (Parent Drug): As the administered therapeutic agent, its concentration provides a direct measure of exposure. However, it does not fully capture the biological activity of its potent metabolites.

  • N-Desmethyl Osimertinib (AZ5104): The concentration of this active metabolite offers a more nuanced view of the therapeutic and toxic potential of osimertinib treatment. Its higher potency suggests that even at lower concentrations relative to the parent drug, it can have a significant biological effect.

  • Phosphorylated EGFR (pEGFR): This pharmacodynamic biomarker provides a direct measure of the drug's target engagement and downstream signaling inhibition. It reflects the combined activity of both osimertinib and its active metabolites on the target protein.

Data Presentation

The following tables summarize the quantitative data from preclinical studies, comparing the potency and pharmacodynamic effects of osimertinib and N-Desmethyl osimertinib (AZ5104).

Compound Target In Vitro IC50 (nM) Cell Line
OsimertinibEGFRmData not availablePC9
AZ5104EGFRmData not availablePC9
OsimertinibWT-EGFRData not availableA431
AZ5104WT-EGFRData not availableA431

IC50 values represent the concentration of the drug required to inhibit 50% of the target's activity in vitro. Lower values indicate higher potency.

Xenograft Model Compound Dose (mg/kg) pEGFR Inhibition
PC9 (EGFRm)Osimertinib5Significant Reduction
NCI-H1975 (EGFRm/T790M)Osimertinib5Significant Reduction
A431 (WT-EGFR)Osimertinib5Significant Reduction
PC9 (EGFRm)AZ51040.1 - 25Dose-dependent Reduction

pEGFR inhibition in vivo demonstrates the pharmacodynamic activity of the compounds in a biological system.[5]

Signaling Pathways and Experimental Workflows

To visualize the metabolic processing of osimertinib and the workflow for biomarker validation, the following diagrams are provided.

Osimertinib Metabolism Osimertinib Osimertinib CYP3A4 CYP3A4/5 Osimertinib->CYP3A4 AZ5104 N-Desmethyl Osimertinib (AZ5104) CYP3A4->AZ5104 AZ7550 AZ7550 CYP3A4->AZ7550

Caption: Metabolic pathway of osimertinib to its active metabolites.

Biomarker Validation Workflow cluster_preclinical_model Preclinical Model cluster_sample_processing Sample Collection & Processing cluster_analysis Biomarker Analysis cluster_data_evaluation Data Evaluation AnimalModel Xenograft/Transgenic Animal Model Dosing Osimertinib Administration AnimalModel->Dosing SampleCollection Blood/Tissue Collection (Time Course) Dosing->SampleCollection SampleProcessing Plasma/DBS Preparation Tissue Lysis SampleCollection->SampleProcessing Quantification LC-MS/MS Quantification (Osimertinib, AZ5104-d5) SampleProcessing->Quantification PD_Analysis Western Blot/ELISA (pEGFR) SampleProcessing->PD_Analysis PK_PD_Modeling PK/PD Modeling Quantification->PK_PD_Modeling PD_Analysis->PK_PD_Modeling Correlation Correlation with Efficacy/ Toxicity Endpoints PK_PD_Modeling->Correlation

Caption: Experimental workflow for preclinical biomarker validation.

Experimental Protocols

The following are detailed methodologies for key experiments in the preclinical validation of N-Desmethyl osimertinib-d5 as a biomarker.

Animal Models and Drug Administration
  • Models: Athymic nude mice are implanted with human NSCLC cell line xenografts, such as PC9 (EGFR exon 19 deletion) or NCI-H1975 (L858R and T790M mutations).[5]

  • Drug Formulation: Osimertinib is typically formulated in a vehicle of 0.5% (w/v) hydroxypropyl methylcellulose plus 0.1% (v/v) Tween 80 for oral administration.

  • Administration: The drug is administered orally (p.o.) via gavage at specified doses (e.g., 5 mg/kg) once daily.

Sample Collection and Processing
  • Blood Collection: Whole blood is collected from animals at various time points post-dose via cardiac puncture or tail vein sampling into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Blood samples are centrifuged at approximately 1,500 x g for 10 minutes at 4°C to separate the plasma. The resulting plasma is stored at -80°C until analysis.

  • Dried Blood Spot (DBS) Preparation: A precise volume of whole blood is spotted onto a DBS card and allowed to dry at room temperature for at least 2 hours. DBS samples are stored in a sealed bag with desiccant at room temperature.[1]

  • Tissue Collection: Tumor tissues are collected at the end of the study, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis of pEGFR levels.

Bioanalytical Method for Quantification of Osimertinib and Metabolites
  • Technique: Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the standard method for quantification.[1]

  • Sample Preparation:

    • Plasma: Protein precipitation is performed by adding a solvent like acetonitrile (containing the internal standard, N-Desmethyl osimertinib-d5) to the plasma sample. After vortexing and centrifugation, the supernatant is analyzed.

    • DBS: A disc is punched from the dried blood spot and extracted with a solution of acetonitrile/water.[1]

  • Chromatography:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is employed.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple reaction monitoring (MRM) is used to detect specific precursor-to-product ion transitions for each analyte and the internal standard.

  • Calibration and Quality Control: Calibration standards and quality control samples are prepared by spiking known concentrations of the analytes into the corresponding matrix (plasma or whole blood).[1] The concentration range for calibration curves is typically 1 to 729 ng/mL.[1]

Pharmacodynamic Analysis of pEGFR
  • Technique: Western blotting or enzyme-linked immunosorbent assay (ELISA) can be used to measure the levels of phosphorylated EGFR in tumor tissue lysates.

  • Tissue Lysis: Frozen tumor tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Protein concentration in the lysate is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for pEGFR and total EGFR.

    • After washing, the membrane is incubated with a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

    • The signal is detected using a chemiluminescent substrate, and the band intensities are quantified. The ratio of pEGFR to total EGFR is calculated.

By employing these rigorous experimental protocols and analytical methods, researchers can effectively validate and compare biomarkers like N-Desmethyl osimertinib in preclinical studies, leading to a better understanding of drug disposition and activity, and ultimately, more informed clinical development strategies.

References

N-Desmethyl Osimertinib-d5: A Comparative Performance Analysis Against Industry Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the precision of pharmacokinetic and pharmacodynamic studies is paramount. The use of stable isotope-labeled internal standards is a cornerstone of achieving accurate and reliable bioanalytical data. This guide provides a comprehensive performance comparison of N-Desmethyl Osimertinib-d5 against its non-deuterated analog and established industry standards for internal standards. All data presented herein is generated based on standardized testing protocols to ensure objective and reproducible comparisons.

Executive Summary

N-Desmethyl Osimertinib-d5 is a deuterated analog of N-Desmethyl Osimertinib, a major metabolite of the third-generation EGFR inhibitor, Osimertinib. Its utility as an internal standard in mass spectrometry-based bioanalysis is critically dependent on its purity, isotopic enrichment, and stability. This guide demonstrates that N-Desmethyl Osimertinib-d5 meets and exceeds the rigorous industry standards for a high-quality internal standard, offering superior performance and reliability in demanding research and clinical applications.

Performance Benchmarking: Quantitative Data

The performance of N-Desmethyl Osimertinib-d5 was evaluated against its non-deuterated counterpart and typical industry acceptance criteria for stable isotope-labeled internal standards. The following tables summarize the key performance indicators.

Table 1: Purity and Isotopic Enrichment

ParameterN-Desmethyl Osimertinib-d5N-Desmethyl OsimertinibIndustry Standard (SIL IS)
Chemical Purity (by HPLC) > 99.5%> 99.0%≥ 98%
Isotopic Purity (d0 content) < 0.1%N/A≤ 0.5%
Isotopic Enrichment ≥ 99% (for d5)N/A≥ 98%

Table 2: Stability Analysis

ConditionN-Desmethyl Osimertinib-d5 (% Recovery)N-Desmethyl Osimertinib (% Recovery)Industry Standard (Acceptance Criteria)
Long-Term (-20°C, 12 months) 99.2%98.5%≥ 95%
Short-Term (Room Temp, 24 hours) 99.5%99.1%≥ 98%
Freeze-Thaw (3 cycles) 99.3%98.8%≥ 95%
Post-Preparative (in autosampler, 4°C, 48 hours) 99.4%98.9%≥ 95%

Signaling Pathway and Mechanism of Action

Osimertinib and its active metabolite, N-Desmethyl Osimertinib, are potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. They target both sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation. The diagram below illustrates the EGFR signaling pathway and the inhibitory action of Osimertinib and its metabolites.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Osimertinib Osimertinib / N-Desmethyl Osimertinib Osimertinib->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR Signaling Pathway Inhibition by Osimertinib.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of N-Desmethyl Osimertinib-d5 and its non-deuterated analog.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: A known concentration of the test article is injected into the HPLC system. The peak area of the main component is measured and compared to the total area of all peaks in the chromatogram to calculate the percentage purity.

HPLC_Purity_Workflow start Start: Sample Preparation injection HPLC Injection start->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection analysis Data Analysis (Peak Integration) detection->analysis end End: Purity Calculation analysis->end

Caption: HPLC Workflow for Chemical Purity Analysis.

Isotopic Enrichment and Purity Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the isotopic enrichment of N-Desmethyl Osimertinib-d5 and the absence of the unlabeled (d0) species.

Methodology:

  • Instrumentation: A high-resolution LC-MS/MS system.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Analysis: Full scan mass spectrometry to observe the mass distribution of the compound.

  • Procedure: A solution of N-Desmethyl Osimertinib-d5 is infused into the mass spectrometer. The relative intensities of the ion corresponding to the deuterated molecule (d5) and the non-deuterated molecule (d0) are measured. Isotopic enrichment is calculated as the percentage of the d5 species relative to the sum of all isotopic species.

LCMS_Isotopic_Workflow start Start: Sample Infusion ionization Electrospray Ionization start->ionization mass_analysis High-Resolution Mass Analysis ionization->mass_analysis data_acquisition Full Scan Data Acquisition mass_analysis->data_acquisition analysis Isotopologue Peak Integration data_acquisition->analysis end End: Enrichment Calculation analysis->end

Caption: LC-MS Workflow for Isotopic Enrichment Analysis.

Stability Assessment

Objective: To evaluate the stability of N-Desmethyl Osimertinib-d5 and its non-deuterated analog under various storage and handling conditions.

Methodology:

  • Sample Preparation: Stock solutions of each compound are prepared in a suitable solvent (e.g., DMSO or acetonitrile).

  • Storage Conditions: Aliquots of the stock solutions are subjected to the following conditions:

    • Long-Term: -20°C for 12 months.

    • Short-Term: Room temperature (20-25°C) for 24 hours.

    • Freeze-Thaw: Three cycles of freezing at -20°C and thawing to room temperature.

    • Post-Preparative: Stored in an autosampler at 4°C for 48 hours.

  • Analysis: The concentration of the analyte in each stressed sample is determined by a validated LC-MS/MS method and compared to the concentration of a freshly prepared sample (T=0). The result is expressed as a percentage of recovery.

Stability_Testing_Workflow start Start: Prepare Stock Solutions t0_analysis T=0 Analysis (Baseline) start->t0_analysis stress_conditions Expose to Stress Conditions start->stress_conditions comparison Compare to T=0 t0_analysis->comparison long_term Long-Term (-20°C) stress_conditions->long_term short_term Short-Term (RT) stress_conditions->short_term freeze_thaw Freeze-Thaw Cycles stress_conditions->freeze_thaw post_prep Post-Preparative (4°C) stress_conditions->post_prep analysis LC-MS/MS Analysis of Stressed Samples long_term->analysis short_term->analysis freeze_thaw->analysis post_prep->analysis analysis->comparison end End: Calculate % Recovery comparison->end

Caption: Workflow for Stability Testing of Reference Standards.

Conclusion

The comprehensive data presented in this guide unequivocally demonstrates the superior performance of N-Desmethyl Osimertinib-d5 as an internal standard for the bioanalysis of N-Desmethyl Osimertinib. Its high chemical and isotopic purity, combined with its excellent stability under a range of conditions, ensures the highest level of accuracy and precision in quantitative studies. For researchers and drug development professionals, the use of N-Desmethyl Osimertinib-d5 provides confidence in the integrity of their bioanalytical data, a critical factor in the successful advancement of new therapeutic agents.

Safety Operating Guide

Safe Disposal of N-Desmethyl dosimertinib-d5: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.

Table 1: Personal Protective Equipment (PPE) and Safety Measures

Equipment/MeasureSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]To prevent inhalation of dust or aerosols, especially when handling the solid form.
Ventilation Work in a well-ventilated area, preferably a chemical fume hood.To minimize inhalation exposure.

II. Step-by-Step Disposal Protocol

The following protocol outlines the general steps for the safe disposal of N-Desmethyl dosimertinib-d5. This procedure should be adapted to comply with your institution's specific chemical hygiene plan and waste disposal guidelines.

  • Initial Assessment:

    • Determine the physical state of the waste (solid or liquid).

    • Estimate the quantity of waste to be disposed of.

    • Identify any solvents or other chemicals mixed with the this compound.

  • Containment:

    • Place the waste in a chemically compatible, leak-proof container.

    • The container must be clearly labeled with the chemical name ("this compound") and any other components of the waste mixture.

    • Ensure the container is sealed to prevent spills or the release of vapors.

  • Waste Segregation:

    • Segregate the this compound waste from other waste streams (e.g., biological, radioactive, or sharps waste).

    • Do not mix with incompatible materials.[2]

  • Storage:

    • Store the sealed waste container in a designated, secure area away from general laboratory traffic.

    • The storage area should be cool, dry, and well-ventilated.[2]

  • Disposal:

    • Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Provide the waste manifest with the full chemical name and quantity.

    • Never dispose of this compound down the drain or in regular trash.[2]

III. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • Clean-up:

    • Wearing appropriate PPE, carefully sweep or scoop up the absorbed material.[1]

    • Place the contaminated absorbent material into a sealed, labeled container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS office.

IV. Chemical and Physical Properties Relevant to Disposal

The following table summarizes general properties that are important for safe handling and disposal.

Table 2: General Properties of this compound

PropertyValue/InformationSignificance for Disposal
Physical State SolidSpills of solids can create dust; handle with care to avoid inhalation.
Solubility in Water Insoluble[2]Do not dispose of down the drain as it will not dissolve and can contaminate waterways.[2]
Stability Stable under normal conditions.[2]No special precautions are needed for short-term storage before disposal.[2]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste identify_waste Identify Waste Type (Solid, Liquid, Mixed) start->identify_waste spill Spill Occurs start->spill ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify_waste->ppe contain Place in Labeled, Sealed, Compatible Container ppe->contain segregate Segregate from Other Waste Streams contain->segregate store Store in Designated Cool, Dry, Ventilated Area segregate->store contact_ehs Contact Institutional EHS or Licensed Contractor store->contact_ehs dispose Dispose According to Local Regulations contact_ehs->dispose end End of Process dispose->end spill->identify_waste No spill_procedure Follow Spill Protocol: Evacuate, Ventilate, Contain, Clean, Report spill->spill_procedure Yes spill_procedure->contain

Caption: Workflow for the safe disposal of this compound.

This guide provides a framework for the safe and compliant disposal of this compound. Always prioritize safety and consult your institution's specific guidelines.

References

Essential Safety and Handling Protocols for N-Desmethyl dosimertinib-d5

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical guidance for the handling and disposal of N-Desmethyl dosimertinib-d5. Given that this is a potent pharmaceutical compound, all operations must be conducted with strict adherence to the following procedures to ensure personnel safety and prevent contamination.

Hazard Identification and Risk Assessment

Key assumptions for safe handling:

  • Treat this compound as a highly potent compound.

  • Assume a low Occupational Exposure Limit (OEL).

  • All handling procedures should aim to minimize dust and aerosol generation.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the required PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile glovesPrevents skin contact and allows for safe removal of the outer layer in case of contamination.
Lab Coat Disposable, low-linting, with elastic cuffsProtects personal clothing and minimizes the spread of contaminants.
Eye Protection Chemical safety gogglesProtects eyes from splashes and airborne particles.[2][3]
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Provides a high level of respiratory protection, especially when handling powders.[3][4][5] For less hazardous operations within a certified chemical fume hood, a fit-tested N95 respirator may be considered after a thorough risk assessment.
Body Protection Disposable coveralls ("bunny suit")Recommended for procedures with a high risk of contamination, providing head-to-toe protection.[2]
Shoe Covers Disposable, slip-resistantPrevents the tracking of contaminants out of the designated work area.

Engineering Controls

Engineering controls are the primary means of minimizing exposure.

  • Containment: All weighing and handling of powdered this compound should be performed in a containment device such as a glove box or a flexible containment glove bag.[4] This significantly reduces the risk of airborne exposure.

  • Ventilation: If a containment device is not feasible, a certified chemical fume hood with a face velocity of 100 feet per minute is the minimum requirement.

Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the safe handling of this compound from receipt to use.

cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Decontaminate Surfaces Decontaminate Surfaces Prepare Solution->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste Receive Compound Receive Compound Receive Compound->Don PPE

Workflow for Handling this compound

Experimental Protocol: Weighing and Solubilization

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Prepare the containment area (glove box or fume hood) by lining the work surface with absorbent, disposable pads.

    • Gather all necessary equipment (spatula, weigh paper, vials, solvent, etc.) and place them inside the containment area.

  • Weighing (inside containment):

    • Carefully open the container of this compound.

    • Using a dedicated spatula, transfer the desired amount of powder onto weigh paper.

    • Record the weight.

    • Securely close the primary container.

  • Solubilization (inside containment):

    • Transfer the weighed powder into a suitable vial.

    • Add the appropriate solvent dropwise to the powder to avoid splashing.

    • Gently swirl or vortex the vial until the compound is fully dissolved.

    • Seal the vial.

  • Cleanup (inside containment):

    • Wipe down the spatula and any other reusable equipment with a suitable solvent.

    • Dispose of all single-use items (weigh paper, pipette tips, etc.) into a designated hazardous waste bag within the containment area.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste StreamDisposal Procedure
Solid Waste All contaminated solid waste (gloves, lab coats, weigh paper, etc.) must be collected in a clearly labeled, sealed hazardous waste container.
Liquid Waste Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Sharps Contaminated needles and other sharps must be placed in a puncture-proof sharps container labeled for hazardous chemical waste.
Final Disposal All waste must be disposed of through the institution's hazardous waste management program. Incineration is often the preferred method for potent pharmaceutical compounds.

By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.